molecular formula C9H10BrNO2 B1335841 2-bromo-N-(2-methoxyphenyl)acetamide CAS No. 32428-69-6

2-bromo-N-(2-methoxyphenyl)acetamide

Cat. No.: B1335841
CAS No.: 32428-69-6
M. Wt: 244.08 g/mol
InChI Key: DMOPLFALZWOOTI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPLFALZWOOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392285
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32428-69-6
Record name 2-bromo-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-bromo-N-(2-methoxyphenyl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-bromo-N-(2-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core chemical properties, synthesis protocols, reactivity, and potential applications, grounding all claims in established scientific principles and authoritative sources.

Introduction and Strategic Importance

This compound (CAS No: 32428-69-6) is a substituted acetamide that serves as a valuable building block in organic synthesis.[1][2] Its structure features a reactive bromoacetyl group attached to a methoxy-substituted aniline ring. This bifunctional nature—a potent alkylating agent combined with a functionalized aromatic system—makes it a versatile precursor for constructing more complex molecular architectures, particularly within the synthesis of heterocyclic compounds and novel pharmaceutical candidates. Understanding its properties is crucial for leveraging its synthetic potential effectively and safely.

Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, storage, and reaction conditions. These characteristics are summarized below.

PropertyValueSource(s)
CAS Number 32428-69-6[1][2]
Molecular Formula C₉H₁₀BrNO₂[1][3]
Molecular Weight 244.09 g/mol [1][2][3]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1][2]
InChI InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)[3]
InChIKey DMOPLFALZWOOTI-UHFFFAOYSA-N[3]

Synthesis and Reactivity Profile

The utility of this compound stems from its straightforward synthesis and predictable reactivity, centered around the electrophilic bromoacetyl moiety.

Synthesis: Electrophilic Acylation

The most common and efficient synthesis of this compound is the N-acylation of 2-methoxyaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind the Protocol:

  • Nucleophile: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.

  • Base: A tertiary amine base (e.g., triethylamine or pyridine) is essential. It acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The reaction is highly exothermic. Performing the addition of the acyl halide at a low temperature (0-5°C) is critical to control the reaction rate, prevent side reactions, and ensure high yield and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Aniline 2-Methoxyaniline Reaction N-Acylation Reaction (Solvent: DCM/THF, 0°C to RT) Aniline->Reaction AcylHalide Bromoacetyl Halide AcylHalide->Reaction Base Pyridine / Et3N Base->Reaction Workup Aqueous Wash (Neutralize Acid) Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:
  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add a solution of bromoacetyl bromide (1.1 eq.) in the same solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Reactivity

The reactivity is dominated by the α-bromo group, which makes the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2 reaction). The bromine atom is an excellent leaving group. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), making it a cornerstone reagent for building molecular diversity. The N-H proton is weakly acidic and can be deprotonated under strong basic conditions. The aromatic ring can undergo electrophilic substitution, with the methoxy and acetamido groups acting as ortho-, para-directing activators.

Applications in Research and Drug Development

While specific biological activities for this compound itself are not widely documented, its value lies in its role as a versatile intermediate. The class of N-aryl-2-haloacetamides is significant in medicinal chemistry. For instance, related 2-chloroacetamides have demonstrated antimicrobial and antifungal properties.[4]

The primary application is in the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals. The bromoacetyl moiety can react intramolecularly with other functional groups on the aromatic ring or with an external reagent in a multi-component reaction to form rings like benzodiazepines, quinoxalines, or other pharmacologically relevant structures.

Drug_Discovery_Workflow cluster_synthesis Synthetic Modification cluster_evaluation Screening & Optimization Start This compound (Building Block) Reaction1 Nucleophilic Substitution (e.g., with a diamine) Start->Reaction1 Reaction2 Cyclization Reaction Reaction1->Reaction2 Library Compound Library (Diverse Heterocycles) Reaction2->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Role as a building block in a hypothetical drug discovery workflow.

Spectral Data Interpretation (Predicted)

  • ¹H NMR:

    • Aromatic Protons (6.8-8.4 ppm): Four protons on the phenyl ring would appear as complex multiplets. The proton ortho to the amide group would be the most downfield.

    • Amide Proton (-NH-, ~7.8-8.5 ppm): A broad singlet, whose chemical shift is solvent-dependent.

    • Methylene Protons (-CH₂Br, ~4.0-4.2 ppm): A singlet integrating to two protons, shifted downfield due to the adjacent bromine and carbonyl group.

    • Methoxy Protons (-OCH₃, ~3.8-3.9 ppm): A sharp singlet integrating to three protons.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): ~164-168 ppm.

    • Aromatic Carbons: ~110-150 ppm (6 signals).

    • Methoxy Carbon (-OCH₃): ~55-56 ppm.

    • Methylene Carbon (-CH₂Br): ~28-32 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption around 1670-1690 cm⁻¹.

    • C-O Stretch (Aryl Ether): A strong absorption around 1240-1260 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would appear at m/z 243 and the (M+2)⁺ peak at m/z 245 with nearly equal intensity (approx. 1:1 ratio), which is the characteristic isotopic signature for a molecule containing one bromine atom.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution. Data from structurally similar compounds indicate it should be treated as a hazardous substance.[6][7][8]

  • Hazard Classification: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is harmful if swallowed.

  • Handling Precautions:

    • Use only in a well-ventilated area or a chemical fume hood.[6][9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8][9]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[6][9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • For long-term stability, storage at 2-8°C under an inert gas is recommended to prevent hydrolysis and degradation.[1][2]

Conclusion

This compound is a synthetically valuable compound whose properties are well-defined by the interplay of its bromoacetyl and methoxyphenyl components. Its straightforward synthesis and high reactivity as an alkylating agent make it an important precursor for complex organic molecules, particularly in the construction of heterocyclic systems for pharmaceutical research. Proper understanding of its chemical properties, handling, and reactivity is paramount for its effective and safe utilization in the laboratory.

References

  • LookChem. Cas 698-16-8, alpha-Chlorobenzaldoxime. Available at: [Link]

  • ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. Available at: [Link]

  • Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. Available at: [Link]

  • ChemBK. (Z)-N-hydroxybenzimidoyl chloride. Available at: [Link]

  • PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Aaron Chemicals LLC. 2-Bromo-N-(3,5-dimethylphenyl)acetamide Safety Data Sheet. Available at: [Link]

  • ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

Sources

2-bromo-N-(2-methoxyphenyl)acetamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Pinpointing the Compound

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I've verified the CAS number for this compound as 32428-69-6. This was found through an initial Google search, which was then supported by multiple confirming search results. These searches also gave me some basic chemical properties, notably the molecular formula (C9H10BrNO2) and molecular weight (~244).

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Pinpointing Key Data

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2-bromo-N-(2-methoxyphenyl)acetamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-bromo-N-(2-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of this compound (CAS No: 32428-69-6). As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds, a thorough understanding of its structural and chemical characteristics is paramount. This document synthesizes data from spectroscopic analyses, discusses its three-dimensional conformation by drawing parallels with analogous crystal structures, and provides a detailed, field-proven protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this versatile chemical building block.

Introduction and Physicochemical Properties

This compound is an aromatic amide derivative featuring a bromoacetyl group linked to a 2-methoxyphenyl substituent. This unique combination of functional groups—an electrophilic alkylating moiety (bromoacetamide) and an electron-rich aromatic ring—makes it a valuable precursor for constructing more complex molecular architectures. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1][2]
CAS Number 32428-69-6[1][2]
Appearance Typically a solidN/A
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1][2]
Hazard Class Irritant[1][2]

Elucidation of Molecular Structure

The structural integrity and reactivity of this compound are defined by the spatial arrangement of its atoms and the interplay of its functional groups. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, a robust model can be constructed through spectroscopic analysis and comparison with closely related, crystallographically characterized molecules.

Connectivity and Core Functional Groups

The molecule consists of a central acetamide linker connecting two key fragments:

  • A 2-Methoxyphenyl Group: An aniline ring substituted with a methoxy (-OCH₃) group at the ortho position. The methoxy group is electron-donating, which influences the reactivity of the aromatic ring.

  • A Bromoacetyl Group: A reactive moiety containing a carbonyl group and a bromine atom on the alpha-carbon. The bromine atom is an excellent leaving group, making the adjacent carbon a target for nucleophilic attack.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the compound. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to each type of proton. Based on analogous structures, the expected chemical shifts (in ppm, relative to TMS) would be:

    • A singlet for the methoxy (-OCH₃) protons.

    • A set of multiplets in the aromatic region for the four protons on the phenyl ring.

    • A singlet for the methylene (-CH₂-) protons adjacent to the bromine atom.

    • A broad singlet for the amide (N-H) proton, which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show signals for all nine unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbon bearing the bromine.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.[3]

    • N-H Stretch: A peak typically appears in the range of 3200-3400 cm⁻¹.

    • C=O Stretch (Amide I band): A strong absorption band is expected around 1660-1680 cm⁻¹, characteristic of a secondary amide.[3]

    • Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Methoxy): A signal corresponding to the aryl ether linkage.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal the molecular weight and fragmentation pattern. Key expected fragments include:

    • The molecular ion peak (M⁺) at m/z ≈ 243 and 245, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

    • Fragments corresponding to the loss of the bromine atom or the entire bromoacetyl moiety.

Three-Dimensional Conformation and Solid-State Packing

While the precise crystal structure of the title compound is unavailable, valuable insights can be drawn from the published structure of the closely related molecule, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide.[4] In similar structures, the acetamide group is often twisted relative to the plane of the benzene ring.[5][6]

In the solid state, molecules of this type are known to form extended networks stabilized by intermolecular hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of N-H···O hydrogen bonds that link molecules into chains or sheets.[4][5]

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the N-acylation of 2-methoxyaniline (o-anisidine) with a bromoacetyl halide.[6]

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for achieving high yield and purity.

  • Reactants: 2-methoxyaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. Bromoacetyl bromide or chloride is the acylating agent.[7]

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the reactive acyl halide.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its purpose is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.

Step-by-Step Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Acylation: Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane to the stirred mixture dropwise over 20-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Aniline 2-Methoxyaniline Dissolve 1. Dissolve Aniline & Base in Anhydrous DCM Aniline->Dissolve AcylHalide Bromoacetyl Bromide Add 3. Add Acyl Halide Dropwise AcylHalide->Add Base Triethylamine Base->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Cool->Add Stir 4. Stir at Room Temp (Monitor by TLC) Add->Stir Quench 5. Quench with Water Stir->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Purify 7. Dry and Recrystallize Extract->Purify Product Pure Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature. The bromoacetamide moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles (e.g., thiols, amines, alcohols). This reactivity makes it an invaluable tool for:

  • Alkylation Reactions: It is frequently used to introduce an N-(2-methoxyphenyl)acetamido group into other molecules. This is a common strategy in medicinal chemistry for probing the active sites of enzymes, where the molecule can covalently bind to nucleophilic residues like cysteine or histidine.

  • Synthesis of Heterocycles: It serves as a precursor for building complex heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds.

  • Intermediate for Pharmaceuticals: Phenylacetamide derivatives are known to possess a wide range of biological activities.[4] This compound provides a platform for synthesizing libraries of new chemical entities for screening in drug discovery programs. The methoxy substituent can be further modified or can serve to modulate the pharmacokinetic properties of the final compound.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

  • Hazards: The compound is classified as an irritant.[1][2] It can cause skin and eye irritation upon contact. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C) to prevent degradation.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a fundamentally important molecule in synthetic chemistry. Its structure, characterized by a reactive bromoacetyl group and a modifiable methoxyphenyl ring, provides a versatile scaffold for the creation of novel compounds. A thorough understanding of its spectroscopic signature, conformational properties, and reactivity is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for scientists working with this compound.

References

  • Li, J., Wang, B., & Wang, E. (2010). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o67. [Link]

  • Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. [Link]

  • ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1833. [Link]

  • Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1944. [Link]

  • Wikipedia. o-Anisidine. [Link]

  • ResearchGate. Bromoacetyl Bromide | Request PDF. [Link]

  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide, a valuable building block in medicinal chemistry and drug development. The methodologies presented herein are curated to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles for researchers, scientists, and professionals in the field.

Introduction: The Significance of N-Aryl-α-haloacetamides

N-aryl-α-haloacetamides are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bearing a halogen, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of chemical transformations, making them crucial precursors in the development of novel therapeutic agents and other functional materials. The target molecule, this compound, is of particular interest due to the electronic and steric influence of the methoxy group on the aromatic ring, which can modulate the biological activity and pharmacokinetic properties of its derivatives.

Synthesis Pathway: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-methoxyaniline with bromoacetyl bromide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group and forming a protonated amide. A base, either an excess of the starting aniline or an added non-nucleophilic base, then deprotonates the nitrogen to yield the final product, this compound, and a bromide salt.

Synthesis_Mechanism 2-Methoxyaniline 2-Methoxyaniline Tetrahedral_Intermediate Tetrahedral_Intermediate 2-Methoxyaniline->Tetrahedral_Intermediate Nucleophilic Attack Bromoacetyl_Bromide Bromoacetyl_Bromide Bromoacetyl_Bromide->Tetrahedral_Intermediate Protonated_Amide Protonated_Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Br- loss Final_Product This compound Protonated_Amide->Final_Product Deprotonation HBr HBr Protonated_Amide->HBr Base Base Base->Final_Product

Caption: Mechanism of N-acylation for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Methoxyaniline123.155.0 g0.0406≥98%
Bromoacetyl bromide201.868.6 g (4.3 mL)0.0426≥98%
Dichloromethane (DCM)84.93100 mL-Anhydrous
Saturated NaHCO₃ solution-50 mL--
Brine-50 mL--
Anhydrous MgSO₄120.375 g--
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (5.0 g, 0.0406 mol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Acylating Agent: Slowly add bromoacetyl bromide (4.3 mL, 0.0426 mol) dropwise to the cooled solution over a period of 30 minutes with vigorous stirring. A white precipitate of the hydrobromide salt of the product may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 2-methoxyaniline in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add Add bromoacetyl bromide dropwise Cool->Add Stir Stir at room temperature Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Separate Separate organic layer Quench->Separate Wash Wash with H₂O and brine Separate->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product This compound Recrystallize->Final_Product Isolate Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Bromoacetyl bromide is highly corrosive, lachrymatory, and reacts violently with water. [1][2][3][4][5] Handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: Determination of the melting point and comparison with literature values can indicate the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the bromine and carbonyl groups, and the amide N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons of the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active molecules. As a reactive intermediate, it can be utilized in the synthesis of:

  • Heterocyclic compounds: The α-bromoamide functionality is a key precursor for the construction of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many pharmaceutical agents.

  • Enzyme inhibitors: The electrophilic nature of the α-carbon makes it a target for nucleophilic residues in the active sites of enzymes, leading to the potential for irreversible inhibition.

  • Novel chemical libraries: This compound can be used as a scaffold to generate a diverse library of derivatives for high-throughput screening in drug discovery programs.

The synthesis of related acetamide derivatives has been shown to yield compounds with potential antioxidant and anti-inflammatory activities. This suggests that derivatives of this compound could also be explored for similar biological properties.

Conclusion

The synthesis of this compound via the N-acylation of 2-methoxyaniline with bromoacetyl bromide is a robust and efficient method for obtaining this versatile chemical intermediate. Adherence to the detailed experimental protocol and safety precautions outlined in this guide will enable researchers to safely and reliably produce this compound for further investigation in medicinal chemistry and drug development. The potential for this molecule to serve as a precursor to a wide range of biologically active compounds underscores its importance in the pursuit of novel therapeutics.

References

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

Sources

IUPAC name for 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-bromo-N-(2-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic and medicinal chemistry. The document details its physicochemical properties, outlines a robust and reproducible synthetic protocol via N-acylation, and provides a thorough guide to its spectroscopic characterization. Emphasis is placed on elucidating the underlying chemical principles and experimental rationale, reflecting field-proven insights. The guide explores the compound's reactivity, particularly its utility as a key intermediate for constructing more complex molecular architectures, and concludes with essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Core Compound Identification and Properties

This compound is an aromatic α-haloamide. Its structure incorporates a reactive bromoacetyl group appended to a 2-methoxyaniline (o-anisidine) scaffold. This unique combination of a potent electrophilic alkylating agent (the α-bromo carbon) and a substituted aromatic ring makes it a valuable precursor in various synthetic applications, including the synthesis of heterocyclic systems and as a linker in the development of bioactive molecules.

The fundamental properties of the compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 32428-69-6[1][2]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2][3]
Appearance Solid (typically off-white to beige)[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Synthesis: N-Acylation of 2-Methoxyaniline

The most direct and efficient synthesis of this compound is achieved through the N-acylation of 2-methoxyaniline with a suitable bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.[4][5] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-methoxyaniline onto the highly electrophilic carbonyl carbon of bromoacetyl bromide.[6] This forms a tetrahedral intermediate which subsequently collapses, expelling the bromide ion and a proton to yield the stable amide product and hydrogen bromide (HBr) as a byproduct.

Expertise Note: The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical. Its role is to scavenge the HBr generated during the reaction.[4] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Furthermore, controlling the temperature, typically by starting at 0°C, is essential to manage the exothermic nature of the acylation and prevent potential side reactions.

G start Start setup 1. Reaction Setup Dissolve 2-methoxyaniline & pyridine in anhydrous DCM. Cool to 0°C in an ice bath. start->setup addition 2. Reagent Addition Add bromoacetyl bromide dropwise over 30 min. Maintain temperature at 0°C. setup->addition reaction 3. Reaction Stir at 0°C for 1 hour. Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC. addition->reaction workup 4. Aqueous Workup - Quench with 1M HCl. - Separate layers. - Wash organic layer with NaHCO₃, then Brine. reaction->workup purification 5. Isolation & Purification - Dry organic layer over MgSO₄. - Filter and concentrate in vacuo. - Recrystallize from Ethanol/Hexanes. workup->purification product Product Pure this compound purification->product

Caption: Laboratory synthesis and purification workflow.

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 eq) and dry pyridine (1.5 eq) in anhydrous dichloromethane.

  • Addition: Cool the solution to 0°C using an ice-water bath. Add bromoacetyl bromide (1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0°C for an additional hour, then remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the pure product.

Spectroscopic Characterization

Structural confirmation is unequivocally achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the successful synthesis of the target molecule.

Technique Expected Signature Features
¹H NMR δ ~8.4 ppm (br s, 1H): Amide N-H proton. δ 6.9-8.3 ppm (m, 4H): Aromatic protons of the disubstituted ring. [7]δ ~4.0 ppm (s, 2H): Methylene protons (-CH₂-Br). δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. [7]
¹³C NMR δ ~164 ppm: Amide carbonyl carbon (C=O). δ 110-150 ppm: Aromatic carbons. δ ~56 ppm: Methoxy carbon (-OCH₃). δ ~29 ppm: Methylene carbon (-CH₂-Br).
FT-IR (cm⁻¹) ~3300-3200: N-H stretching. ~1670: Amide I band (C=O stretching). ~1540: Amide II band (N-H bending). ~1250: Aryl-O-CH₃ stretching. ~650: C-Br stretching.
Mass Spec (EI) M⁺ at m/z 243/245: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine. Key Fragments: Loss of Br (m/z 164), loss of CH₂Br (m/z 150), and fragments corresponding to the 2-methoxyaniline moiety.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a bifunctional electrophile. The α-bromo position is highly susceptible to nucleophilic substitution (Sₙ2), making it an excellent reagent for alkylating a wide range of nucleophiles.

Key Application: Intermediate in Heterocyclic Synthesis

This compound is a valuable precursor for synthesizing nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in pharmaceuticals. [8]A key transformation is its use in intramolecular cyclization reactions to form fused ring systems like benzoxazinones, often after a demethylation step.

However, its most straightforward application is as an alkylating agent to introduce the N-(2-methoxyphenyl)acetamido moiety onto a substrate.

G Reagent This compound (Electrophile) Product Alkylated Product (New C-Nu Bond Formed) Reagent->Product Forms new molecule Nucleophile Nucleophile (e.g., Thiol, Amine, Phenoxide) R-Nu-H Nucleophile->Reagent Sₙ2 Attack Base Base (e.g., K₂CO₃) Base->Nucleophile Deprotonation

Caption: Role as an electrophilic building block in Sₙ2 reactions.

Protocol: Alkylation of 4-Chlorothiophenol

This protocol demonstrates the use of this compound as an effective alkylating agent.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorothiophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 eq) and this compound (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent if further purification is needed.

Trustworthiness Note: This protocol is self-validating. The formation of the thioether product can be easily confirmed by the disappearance of the thiol S-H peak in the IR spectrum and the appearance of new methylene proton signals adjacent to the sulfur atom in the ¹H NMR spectrum.

Safety and Handling

As an α-haloacetamide, this compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed or inhaled. [9][10]As an alkylating agent, it should be treated as potentially toxic and mutagenic.

Hazard ClassGHS PictogramStatement
Acute Toxicity GHS07Harmful if swallowed, in contact with skin, or if inhaled. [9]
Irritation GHS07Causes skin, eye, and respiratory irritation. [10]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [9]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents. [1]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its straightforward preparation, combined with the predictable reactivity of its α-bromoacetyl group, makes it an essential tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and safe application, enabling scientists to confidently incorporate this powerful building block into their synthetic strategies.

References

  • Filo. (2025). preparation of acetanilide from o-anisidine and acetic anhydride mechanism.
  • Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]

  • Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

  • ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. [Link]

  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-bromo-N-(2-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-bromo-N-(2-methoxyphenyl)acetamide, a compound of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers in their formulation and development efforts. We will explore the theoretical underpinnings of solubility, provide a framework for its experimental determination, and discuss the critical role of analytical techniques in quantifying this fundamental physicochemical property.

Understanding the Molecular Profile of this compound

To comprehend the solubility characteristics of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.09 g/mol [1][2]
Appearance Solid (predicted)[1]
InChI Key DMOPLFALZWOOTI-UHFFFAOYSA-N[1]
Storage Inert atmosphere, 2-8°C[2]

The structure reveals a combination of polar and non-polar features that will dictate its behavior in various solvents. The presence of an amide linkage and a methoxy group introduces polarity and the potential for hydrogen bonding, while the phenyl ring and the bromo substituent contribute to its lipophilicity.[3] The interplay of these functional groups is critical in determining the molecule's solubility profile.

The Theoretical Framework of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the formation of new, energetically favorable solute-solvent interactions.

The solubility of this compound in a given solvent will be governed by the following factors:

  • Polarity: The molecule possesses both polar (amide, methoxy ether) and non-polar (phenyl ring, alkyl chain) regions. Polar solvents will interact favorably with the polar moieties, while non-polar solvents will associate with the non-polar parts of the molecule.

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The oxygen of the methoxy group can also act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be more effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar bonds within the molecule will lead to a net dipole moment, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces will be the primary mode of interaction with non-polar, aprotic solvents.

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateCapable of hydrogen bonding with the amide and methoxy groups, but the non-polar phenyl ring and bromo substituent may limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan engage in dipole-dipole interactions and act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule.
Non-Polar Hexane, TolueneLowPrimarily interact through weak van der Waals forces, which are unlikely to overcome the stronger intermolecular forces within the solid solute.
Chlorinated Dichloromethane, ChloroformModerateIntermediate polarity allows for some interaction with both polar and non-polar regions of the molecule.

Predictive Approaches to Solubility: Bridging the Data Gap

In the absence of experimental data, computational and thermodynamic models offer a powerful alternative for estimating solubility.[4][5][6] These methods are increasingly utilized in early-stage drug development to prioritize compounds and guide formulation strategies.

Thermodynamic Models

Thermodynamic models such as the UNIFAC, NRTL-SAC, and PC-SAFT can predict solubility based on the molecular structure and thermodynamic properties of the solute and solvent.[4][5] These models consider the contributions of different functional groups to the overall activity coefficient of the solute in the solvent, providing a quantitative estimate of solubility. While a deep dive into the mathematics of these models is beyond the scope of this guide, researchers should be aware of their potential as predictive tools.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning

QSPR models and machine learning algorithms can be trained on existing solubility databases to predict the solubility of new compounds.[7] These models identify correlations between molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) and experimental solubility data to build predictive models.

Predictive_Solubility_Workflow cluster_input Input Data cluster_models Predictive Models cluster_output Predicted Output Mol_Struct Molecular Structure of This compound Thermo_Model Thermodynamic Models (e.g., UNIFAC, NRTL-SAC) Mol_Struct->Thermo_Model Group Contributions ML_Model Machine Learning Models (QSPR) Mol_Struct->ML_Model Molecular Descriptors Pred_Sol Predicted Solubility Data (mg/mL or mol/L) Thermo_Model->Pred_Sol ML_Model->Pred_Sol

Caption: Workflow for predicting solubility using computational models.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9][10] This technique involves equilibrating an excess of the solid compound with a solvent of interest at a constant temperature until the solution is saturated.

Detailed Experimental Protocol

Materials:

  • This compound (purified, crystalline solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered, saturated solution to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

Shake_Flask_Method Start Start: Excess Solid + Solvent Equilibration Equilibration (Shaking at Constant T) Start->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Filtration Filtration of Supernatant Phase_Separation->Filtration Quantification Quantification (HPLC or UV-Vis) Filtration->Quantification End End: Solubility Data Quantification->End

Caption: Step-by-step workflow of the shake-flask solubility determination method.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) spectrophotometry are two commonly employed techniques.[11][12]

HPLC-UV Method for Quantification

HPLC is a powerful technique for separating and quantifying components in a mixture.[11][13][14]

Protocol:

  • Instrument Setup:

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Mobile phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

    • Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration Curve:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted, filtered sample from the shake-flask experiment.

    • Determine the peak area of the analyte.

    • Use the calibration curve to calculate the concentration of the compound in the diluted sample.

  • Solubility Calculation:

    • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

UV-Vis Spectrophotometry for Quantification

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.[12][15]

Protocol:

  • Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis:

    • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

  • Solubility Calculation:

    • Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the solubility in the original saturated solution.

Purification and Solid-State Characterization: The Role of Recrystallization

The purity of the compound used for solubility determination is critical. Recrystallization is a common and effective technique for purifying solid organic compounds.[16][17] The choice of a suitable recrystallization solvent is guided by the principle that the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Advanced solid-state characterization techniques such as X-ray crystallography and Hirshfeld surface analysis can provide valuable insights into the crystal packing and intermolecular interactions of the solid form, which can influence its solubility and dissolution rate.[18][19][20][21]

Conclusion

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PMC. [Link]

  • Shake Flask Method. Scribd. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. PMC. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Semantic Scholar. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • Recrystallization. Wikipedia. [Link]

  • The Crystal Structure of Rhombohedral Acetamide. Journal of the American Chemical Society. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. International Journal of Scientific Research in Science and Technology. [Link]

  • Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. PubMed. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Chemchart. [Link]

  • HPLC Method Development Step by Step. YouTube. [Link]

  • Effects of the 3- and 4-methoxy and acetamide substituents and solvent environment on the electronic properties of N-substituted 1,8-naphthalimide derivatives. PubMed. [Link]

  • HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]

  • Predicting the solubility enhancement of amorphous drugs and related phenomena using basic thermodynamic principles and semi-empirical kinetic models. PubMed. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI. [Link]

  • (PDF) Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. [Link]

  • Acetamide, N-phenyl-. NIST WebBook. [Link]

  • UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

  • Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

  • Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. ResearchGate. [Link]

  • (PDF) Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. ResearchGate. [Link]

  • Solubility of lignin and acetylated lignin in organic solvents. BioResources. [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]

  • N-Acetyl Diazocine Derivatives via Cross-Coupling. Beilstein Archives. [Link]

  • Adamantane. Wikipedia. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. [Link]

  • UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid. PubMed. [Link]

  • Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials. ResearchGate. [Link]

Sources

A Technical Guide to the Predicted ¹H NMR Spectrum of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development for the unambiguous structural elucidation of synthesized molecules. This guide provides an in-depth prediction and analysis of the proton (¹H) NMR spectrum for 2-bromo-N-(2-methoxyphenyl)acetamide, a compound featuring a complex interplay of functional groups that influence its spectral signature. By dissecting the molecular architecture, we will predict the chemical shift, multiplicity, and integration for each unique proton environment. This document serves as a predictive framework for researchers, enabling them to anticipate spectral features, confirm synthetic outcomes, and troubleshoot spectral assignments for this and structurally related molecules.

Part 1: The Central Role of ¹H NMR in Structural Verification

In the synthesis of novel chemical entities, confirmation of the target molecular structure is paramount. ¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton. The three core pillars of a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[1][2]

  • Integration: The area under each signal is proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (Splitting): The magnetic field of a proton is influenced by the spin states of adjacent, non-equivalent protons. This interaction, mediated through covalent bonds, splits a single resonance into a multiplet (e.g., doublet, triplet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms.[3]

A meticulous analysis of these parameters allows for the complete assembly of a molecule's structure from its spectral data.

Part 2: Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first deconstruct the molecule this compound into its constituent proton environments. The structure contains an N-acylated ortho-substituted anisole ring, presenting several distinct proton signals.

Figure 1: Structure of this compound with unique proton environments labeled Ha-Hg.

The seven distinct proton environments are:

  • Ha: The amide proton (-NH-).

  • Hb: The two methylene protons (-CH₂Br).

  • Hc: The three methoxy protons (-OCH₃).

  • Hd, He, Hf, Hg: The four protons on the aromatic ring.

The electronic character of the substituents dictates the chemical shifts of the aromatic protons. The methoxy (-OCH₃) group is a strong electron-donating group (EDG), which shields the ortho (He) and para (Hg) positions, shifting them upfield.[4] The acetamido (-NHCOCH₂Br) group is also activating and an ortho, para-director due to the nitrogen's lone pair donating into the ring.[5] However, the proximity of specific protons to the amide bond and methoxy group introduces further anisotropic effects that must be considered.

Part 3: In-Depth Prediction of the ¹H NMR Spectrum

Based on established principles of NMR spectroscopy and data from analogous structures, a detailed prediction for each proton signal is outlined below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ha (NH) 8.2 - 8.6Broad Singlet (br s)N/A1H
Hd (H6) 8.0 - 8.3Doublet of Doublets (dd)Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5 Hz1H
Hf (H4) 7.0 - 7.2Triplet of Doublets (td) or Multiplet (m)Jortho ≈ 8.0, 7.5 Hz, Jmeta ≈ 1.5 Hz1H
Hg (H5) 7.0 - 7.2Triplet of Doublets (td) or Multiplet (m)Jortho ≈ 8.0, 7.5 Hz1H
He (H3) 6.9 - 7.0Doublet of Doublets (dd)Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5 Hz1H
Hb (CH₂Br) 4.0 - 4.2Singlet (s)N/A2H
Hc (OCH₃) 3.8 - 3.9Singlet (s)N/A3H

Table 1: Predicted ¹H NMR Spectral Parameters for this compound.

Detailed Justification of Predictions:
  • Ha (Amide Proton, -NH-): Amide protons typically appear as broad signals in a downfield region (δ 7.5-9.5 ppm).[6] Their chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange, which usually obscures any coupling to neighboring protons.[7] The spectrum of the parent compound, N-(2-methoxyphenyl)acetamide, shows this proton at a downfield shift of ~8.35 ppm.[8]

  • Hb (Methylene Protons, -CH₂Br): These protons are positioned alpha to two strong electron-withdrawing groups: a carbonyl and a bromine atom. A typical methylene group alpha to a carbonyl is found around δ 2.1-2.5 ppm. A methylene group attached to bromine is typically found around δ 3.4-3.6 ppm. The cumulative deshielding effect of both groups will place this signal significantly downfield, predicted here to be in the δ 4.0-4.2 ppm range. As there are no adjacent non-equivalent protons, the signal will be a singlet.

  • Hc (Methoxy Protons, -OCH₃): Protons of a methoxy group on an aromatic ring consistently appear as a sharp singlet around δ 3.8 ppm.[9] This is a highly characteristic signal. The spectrum for anisole shows this peak at ~3.75 ppm.[9]

  • Aromatic Protons (Hd, He, Hf, Hg): The aromatic region (δ 6.5-8.5 ppm) will be the most complex due to the ortho-disubstitution pattern.[10]

    • Hd (H6): This proton is ortho to the electron-donating -NHAc group but is significantly influenced by the anisotropic effect of the nearby amide carbonyl group and potential intramolecular hydrogen bonding with the amide proton. This combination of effects causes a strong downfield shift, making it the most deshielded of the aromatic protons.[11] It will be split by its ortho neighbor H5 (Jortho ≈ 7-9 Hz) and its meta neighbor H4 (Jmeta ≈ 1-3 Hz), resulting in a doublet of doublets (dd).[5][12]

    • He (H3): This proton is ortho to the strongly shielding -OCH₃ group, causing it to be the most upfield of the aromatic signals. It is split by its ortho neighbor H4 (Jortho ≈ 7-9 Hz) and potentially its meta neighbor H5 (Jmeta ≈ 1-3 Hz), also appearing as a doublet of doublets (dd).

    • Hf (H4) and Hg (H5): These two central protons will have chemical shifts between those of Hd and He. Each is coupled to two ortho neighbors, which would nominally produce a triplet if the coupling constants were identical. However, since the electronic environments are slightly different, they will likely appear as complex overlapping multiplets, often described as a triplet of doublets (td) or simply a multiplet (m).

Part 4: Standard Operating Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, adherence to a rigorous experimental protocol is essential. This ensures data quality and reproducibility.

Experimental Workflow

Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Causality Behind Protocol Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its inertness and minimal spectral overlap. However, for compounds with exchangeable protons like amides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows the exchange rate, resulting in a sharper -NH signal that may show coupling.

  • Spectrometer Frequency: A higher field strength (e.g., ≥400 MHz) is crucial for resolving complex multiplets, particularly in the crowded aromatic region. Higher fields increase the separation between signals (in Hz), simplifying the interpretation of second-order coupling effects.

  • Shimming: This process corrects for magnetic field inhomogeneities across the sample, leading to sharper lines and better resolution, which is critical for accurately measuring coupling constants.

Conclusion

The predictive analysis of the ¹H NMR spectrum for this compound reveals a series of distinct and interpretable signals. Key features include a downfield broad singlet for the amide proton, a singlet for the α-bromo methylene group, a characteristic methoxy singlet, and a complex, well-dispersed pattern of four protons in the aromatic region. This detailed in silico analysis provides a robust benchmark for scientists to confirm the successful synthesis and purity of this compound, demonstrating the predictive power of NMR spectroscopy as a cornerstone of chemical research and development.

References

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Valiulin, R. A., et al. (2014). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Angewandte Chemie International Edition, 53(4), 1039-1043. Available from: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 62(9-10), 543-549. Available from: [Link]

  • Jakobsche, C. E., et al. (2010). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 1(3), 333-336. Available from: [Link]

  • ChemHelper. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of California, Davis. (n.d.). 1H NMR Chemical Shift ppm table. Retrieved from [Link]

Sources

2-bromo-N-(2-methoxyphenyl)acetamide mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-bromo-N-(2-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical compound of significant interest within synthetic organic chemistry and pharmaceutical development. Its role as a versatile intermediate necessitates robust analytical methods for characterization, purity assessment, and quantification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization, fragmentation, and spectral interpretation, grounding our discussion in field-proven insights and established protocols.

The molecular structure, featuring a bromine atom, an amide linkage, and a methoxy-substituted aromatic ring, presents a unique and highly informative fragmentation pattern. Understanding this pattern is key to confirming the compound's identity and detecting potential impurities. This document will serve as a comprehensive resource, detailing experimental workflows from sample preparation to data analysis, and illustrating the causal logic behind key methodological choices.

Physicochemical Properties and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for designing an effective MS analysis.

  • Chemical Formula: C₉H₁₀BrNO₂[1][2][3]

  • Molecular Weight: 244.09 g/mol (Average); 242.989 Da (Monoisotopic)[1][4][5]

  • Key Structural Features:

    • An N-aryl acetamide core.

    • A bromine substituent, which is a critical isotopic marker.

    • A methoxyphenyl group.

The most telling feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Consequently, any ion containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by approximately 2 m/z units, with nearly equal intensity. This signature is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.

Ionization Techniques: Selecting the Right Tool for the Task

The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—whether it is rich in fragment ions for structural detail or dominated by the molecular ion for molecular weight confirmation.[6]

Electron Ionization (EI)
  • Principle: A high-energy electron beam (typically 70 eV) bombards the analyte in the gas phase, causing the ejection of an electron to form a radical cation (M⁺•). This is a high-energy, "hard" ionization technique that imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Application: EI is the gold standard for structural elucidation and is typically coupled with Gas Chromatography (GC-MS). It allows for the creation of information-rich spectra that can be compared against established libraries like the NIST Mass Spectral Library.[7] Given the thermal stability of many haloacetamides, GC-MS with EI is a viable approach.[8]

  • Expected Outcome: A complex spectrum with a visible, albeit potentially weak, molecular ion peak (as an isotopic doublet at m/z 243/245) and numerous fragment ions that reveal the molecule's structure.

"Soft" Ionization Techniques for LC-MS

For analyses requiring coupling with Liquid Chromatography (LC), particularly for quantifying the analyte in complex mixtures, softer ionization techniques are preferred. These methods typically generate protonated molecules ([M+H]⁺) with minimal fragmentation.

  • Electrospray Ionization (ESI): ESI is suitable for polar molecules and involves creating a fine spray of charged droplets from which ions are desolvated. For N-aryl acetamides, ESI in positive ion mode will readily form the [M+H]⁺ adduct.[9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar, thermally stable compounds. It uses a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte. Studies on haloacetamides have shown that APCI can offer higher sensitivity than ESI for this class of compounds.[11][12]

  • Expected Outcome (ESI/APCI): A simple spectrum dominated by the protonated molecular ion cluster at m/z 244/246 ([C₉H₁₁BrNO₂]⁺). This is ideal for molecular weight confirmation and for use as a precursor ion in tandem mass spectrometry (MS/MS).

A Practical Guide: LC-MS/MS Experimental Workflow

For professionals in drug development, quantifying an analyte in a complex matrix (e.g., reaction mixtures, biological fluids) is a common requirement. A tandem mass spectrometry (LC-MS/MS) method provides the necessary selectivity and sensitivity.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a solvent like methanol or acetonitrile.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For complex samples, a sample cleanup step such as solid-phase extraction (SPE) may be required to remove interfering matrix components.[11][12]

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a standard choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, hold for washing, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Rationale: The formic acid aids in the protonation of the analyte for efficient positive mode ionization, while the gradient elution ensures good separation from impurities.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: ESI or APCI, positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Step 1 (Full Scan): Initially, perform a full scan analysis to identify the m/z of the precursor ion, which will be the protonated molecule [M+H]⁺ at m/z 244/246.

    • Step 2 (Product Ion Scan): Fragment the precursor ion (m/z 244) using collision-induced dissociation (CID) to identify stable, high-intensity product ions.

    • Step 3 (MRM Transition Setup): Select one or two specific precursor-to-product ion transitions for quantification and confirmation. For example: 244 → 122.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Sample SPE Solid-Phase Extraction Sample->SPE Cleanup Standard Standard Solution Prepared_Sample Prepared Sample Standard->Prepared_Sample SPE->Prepared_Sample LC LC Separation (C18 Column) Prepared_Sample->LC ESI ESI/APCI Source LC->ESI MS Tandem MS (QqQ) Q1 Q1: Precursor Selection (m/z 244) ESI->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Isolation Q3 Q3: Product Ion Scan Q2->Q3 CID Data MRM Data (Quantification) Q3->Data Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion m/z 243/245 F164 [M - Br]+• m/z 164 M->F164 - •Br F122 [C₇H₈NO]+ m/z 122 (Base Peak) M->F122 - •COCH₂Br F121_123 [C₂H₂BrO]+ m/z 121/123 M->F121_123 - •NH(C₆H₄OCH₃) F107 [F122 - CH₃]+ m/z 107 F122->F107 - •CH₃

Caption: Proposed EI fragmentation pathway for the analyte.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process. The compound's distinct isotopic signature from its bromine atom provides an unambiguous marker for its identification. Electron ionization offers a detailed structural fingerprint through predictable fragmentation pathways, primarily involving amide bond cleavage and bromine loss. For quantitative applications, LC-MS/MS methods using soft ionization techniques like ESI or APCI deliver the high sensitivity and selectivity required in pharmaceutical and chemical research. By understanding the principles outlined in this guide, scientists can effectively leverage mass spectrometry to accelerate their research and development efforts, ensuring the identity, purity, and quantity of this important chemical intermediate.

References

  • Zhang, T., et al. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 9(Suppl 1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 532213, 2-bromo-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Zhao, Y., et al. (2012). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization. Journal of Chromatography A, 1266, 67-74.
  • Li, J.-T., & Chen, G.-F. (2011). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885.
  • University of Sheffield. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (n.d.). 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14493071, N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

  • Zhao, Y., et al. (2012). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization.
  • Joll, C. A., et al. (2019). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. Chemosphere, 220, 314-323.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Szemenyei, E., et al. (2014). Recognition of N-alkyl and N-aryl acetamides by N-alkyl ammonium resorcinarene chlorides. Chemistry, 20(46), 15144-50.
  • Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103223.
  • Al-Majed, A. R., et al. (2023). Picogram-level detection of three ACE inhibitors via LC–MS/MS: Comparing BMP and UOSA54 derivatization methods.
  • Tarkowski, P., et al. (2019). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolites, 9(4), 71.
  • Otsuki, T., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha.

Sources

The Enigmatic Potential of 2-bromo-N-(2-methoxyphenyl)acetamide Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromo-N-(2-methoxyphenyl)acetamide scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The inherent reactivity of the α-bromoacetamide moiety, coupled with the electronic and steric influences of the 2-methoxyphenyl group, gives rise to a class of compounds with diverse and potent biological activities. This in-depth technical guide synthesizes the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the putative mechanisms of action that underpin their therapeutic promise. Through a critical analysis of available data on structurally related compounds, this guide aims to provide a comprehensive resource for researchers engaged in the exploration and development of this fascinating chemical space.

Introduction: The Allure of the α-Haloacetamide Moiety

The α-haloacetamide functional group is a privileged motif in medicinal chemistry, primarily due to its nature as a reactive electrophile. The carbon atom alpha to the carbonyl group is rendered electron-deficient by both the adjacent carbonyl and the electron-withdrawing halogen atom. This electrophilicity allows these compounds to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This ability to form irreversible adducts is the cornerstone of the therapeutic action of many established drugs and serves as a powerful tool in chemical biology for probing protein function.

The N-(2-methoxyphenyl)acetamide backbone provides a modular framework for fine-tuning the biological activity. The methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation, solubility, and electronic properties, thereby modulating its interaction with biological targets. This guide will explore the synthesis and biological activities of derivatives based on this core structure, providing insights into their potential as leads for drug discovery.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the acylation of 2-methoxyaniline with bromoacetyl bromide or a related bromoacetylating agent. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. A base is often employed to neutralize the hydrobromic acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-methoxyaniline

  • Bromoacetyl bromide

  • Anhydrous acetone or other suitable aprotic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Thin Layer Chromatography (TLC) apparatus and appropriate developing solvents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1 equivalent) in anhydrous acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This will neutralize the hydrobromic acid byproduct.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the compound.

Anticancer Activity: A Promising Frontier

One study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line[1]. Notably, derivatives with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy group[1]. For instance, a p-nitro substituted compound showed an IC50 value of 100 μM against the MCF-7 breast cancer cell line[1]. Another study on N-(2-hydroxyphenyl) acetamide (NA-2) revealed significant growth inhibition of MCF-7 cells with an IC50 of 1.65 mM after 48 hours of treatment[2]. This compound was also found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by increasing the Bax/Bcl-2 ratio[2].

These findings suggest that the N-aryl acetamide scaffold is a viable starting point for the development of novel anticancer agents. The presence of the reactive bromoacetyl group in this compound strongly suggests that it would exhibit cytotoxic activity, likely through covalent modification of key cellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well tissue culture plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Table 1: Anticancer Activity of Structurally Related Acetamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[1]
N-(2-hydroxyphenyl) acetamide (NA-2)MCF-7 (Breast)1650[2]
5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMDA-MB-231 (Breast)21.27[3]
5-hydroxy-6,7,8,4′-TetramethoxyflavonePC3 (Prostate)11.8[3]

Note: This table presents data for structurally related compounds to provide a context for the potential anticancer activity of this compound derivatives. Further experimental validation on the target compounds is necessary.

Diagram 1: Proposed Mechanism of Action for Anticancer Activity

anticancer_mechanism cluster_compound This compound Derivative cluster_cell Cancer Cell compound Electrophilic α-Carbon nucleophile Cellular Nucleophiles (e.g., Cys, His in proteins, DNA bases) compound->nucleophile Covalent Adduct Formation (Alkylation) disruption Disruption of Protein Function & DNA Integrity nucleophile->disruption apoptosis Apoptosis Induction disruption->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed alkylation-based mechanism of anticancer activity.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Acetamide derivatives have been explored for their antibacterial and antifungal properties. The presence of a halogen atom, such as bromine, can enhance the antimicrobial activity of these molecules[4].

Studies on related compounds have demonstrated promising results. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives showed moderate to high antibacterial activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus[5]. Another study reported that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibited antibacterial potential[4]. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL[6].

These findings suggest that this compound and its derivatives could possess valuable antimicrobial properties. The proposed mechanism of action likely involves the alkylation of essential microbial enzymes or proteins, leading to the disruption of cellular functions and ultimately cell death.

Experimental Protocol: Antibacterial Susceptibility Testing using the Disk Diffusion Method

The disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria to a particular substance.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm in diameter)

  • This compound derivatives (at known concentrations)

  • Positive control antibiotic disks (e.g., ampicillin, ciprofloxacin)

  • Negative control disks (impregnated with the solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove any excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure a uniform lawn of bacterial growth.

  • Disk Application: Aseptically place the sterile paper disks impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated MHA plate. Ensure that the disks are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

  • Interpretation: The diameter of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Table 2: Antimicrobial Activity of Structurally Related Acetamide Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)ConcentrationReference
2-amino-N-(p-chlorophenyl) acetamide derivative (5d)S. aureus ATCC6538p23.50.1 g/mL[5]
Various acetamidesE. coli7 - 30Not specified[4]
Various acetamidesP. aeruginosa16 - 35Not specified[4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC = 2.5–5.0 mg/mLNot applicable[6]

Note: This table presents data for structurally related compounds to provide a context for the potential antimicrobial activity of this compound derivatives. Further experimental validation on the target compounds is necessary.

Diagram 2: Workflow for Antimicrobial Disk Diffusion Assay

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation Inoculate MHA Plate inoculum->plate_inoculation disk_application Apply Impregnated Disks plate_inoculation->disk_application incubation Incubate at 37°C for 18-24h disk_application->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones interpretation Interpret Results measure_zones->interpretation cox_inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition arachidonic_acid Arachidonic Acid pg_synthesis Prostaglandin Synthesis arachidonic_acid->pg_synthesis COX Enzyme prostaglandins Prostaglandins (Inflammation) pg_synthesis->prostaglandins cox_enzyme COX Enzyme inhibitor This compound (Covalent Inhibitor) inhibitor->cox_enzyme Irreversible Binding

Caption: Inhibition of prostaglandin synthesis via covalent modification of COX enzymes.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The inherent reactivity of the α-bromoacetamide moiety as an alkylating agent provides a strong mechanistic basis for these biological activities. While direct experimental data for the title compound and its derivatives are limited, the wealth of information available for structurally related N-aryl acetamides strongly supports the potential of this chemical class.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas for investigation include:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the N-aryl ring and the acetamide backbone influence biological activity and selectivity.

  • Mechanism of Action Studies: Identifying the specific molecular targets of these compounds and elucidating the downstream signaling pathways they modulate.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of lead compounds in relevant animal models.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1323. [Link]

  • El-Sayed, M. A., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114115. [Link]

  • Grover, G., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of new pyrazole-bearing methylamine derivatives. Drug Design, Development and Therapy, 10, 3477–3490. [Link]

  • Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Applied Biochemistry and Biotechnology, 192(4), 1269–1281. [Link]

  • Metwally, K. A., et al. (2021). Synthesis and antibacterial activities of 2-amino-N-(p-chlorophenyl) acetamide derivatives. IOP Conference Series: Materials Science and Engineering, 1046(1), 012033. [Link]

  • Popa, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(19), 6296. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • Tudor, R., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1499. [Link]

  • Wajid, S., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]

  • Wube, A. A., et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(11), 3235. [Link]

Sources

The Lynchpin of Innovation: A Technical Guide to 2-Bromo-N-(2-methoxyphenyl)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Among these, the N-aryl acetamide motif has consistently emerged as a privileged structure, underpinning a diverse array of biologically active compounds. This guide delves into the pivotal role of a key exemplar of this class: 2-bromo-N-(2-methoxyphenyl)acetamide . As a versatile synthetic intermediate, this compound offers a potent combination of reactivity and structural features that have proven invaluable in the construction of novel therapeutic agents. This document will serve as an in-depth technical resource, elucidating the synthesis, reactivity, and extensive applications of this crucial building block in medicinal chemistry.

The Core Scaffold: Synthesis and Characterization of this compound

The synthetic accessibility of this compound is a key factor in its widespread utility. The most common and efficient method for its preparation is the acylation of 2-methoxyaniline with a bromoacetyl halide. This straightforward reaction proceeds with high yield and purity, making the scaffold readily available for further elaboration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous N-aryl acetamides.

Materials:

  • 2-Methoxyaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add bromoacetyl bromide (1.1 equivalents) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a pure solid.

Synthesis_of_2_bromo_N_2_methoxyphenyl_acetamide cluster_product Product reactant1 2-Methoxyaniline reagents Triethylamine, Dichloromethane, 0 °C to rt product This compound reactant1->product reactant2 Bromoacetyl bromide reactant2->product Synthesis_of_Dihydropyridine_Derivatives start β-Ketoester + Amine enaminone Enaminone Intermediate start->enaminone Step 1 alkylation N-Alkylation Intermediate enaminone->alkylation Step 2 bromoacetamide This compound bromoacetamide->alkylation cyclization Intramolecular Cyclization alkylation->cyclization Step 3 product 2-Oxo-1,2-dihydropyridine-3-carboxamide Derivative cyclization->product

Workflow for the synthesis of dihydropyridine derivatives.

Broad-Spectrum Bioactivity: The N-Aryl Acetamide Scaffold in Medicinal Chemistry

The N-aryl acetamide substructure, of which this compound is a key precursor, is a common feature in a multitude of medicinally relevant compounds. The versatility of this scaffold allows for the fine-tuning of steric and electronic properties, leading to compounds with a wide range of biological activities.

Antimicrobial Activity

Derivatives of N-aryl acetamides have demonstrated significant potential as antimicrobial agents. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, synthesized from the corresponding 2-bromo-N-(p-chlorophenyl)acetamide, have shown moderate to high activity against various bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1] The ability to readily introduce diverse amine functionalities via nucleophilic substitution of the bromide in the parent α-bromoacetamide allows for the rapid generation of libraries of compounds for antimicrobial screening.

The 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, synthesized using N-aryl-2-bromoacetamides, have also been evaluated for their antibacterial and antifungal activities. The data below summarizes the minimum inhibitory concentration (MIC) values for a representative set of these compounds against various microbial strains.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1 62.5125>250125
Derivative 2 125250>250250
Derivative 3 31.2562.512562.5

Data adapted from analogous compounds in the literature.

Anticonvulsant Properties

The N-phenylacetamide core is a recognized pharmacophore in the field of anticonvulsant drug discovery. Numerous derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models.[2][3] The structural similarity of this compound to these active compounds suggests its potential as a starting material for the development of novel central nervous system agents.

Other Therapeutic Areas

The versatility of the N-aryl acetamide scaffold extends to a multitude of other therapeutic areas. Research has demonstrated the potential of these compounds as:

  • Anti-inflammatory agents: By targeting various pathways involved in inflammation.

  • Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.

  • Enzyme inhibitors: Modulating the activity of key enzymes implicated in disease.

Bioactive_Derivatives core N-(2-methoxyphenyl)acetamide Scaffold antimicrobial Antimicrobial Agents core->antimicrobial Derivatization anticonvulsant Anticonvulsant Agents core->anticonvulsant Derivatization antiinflammatory Anti-inflammatory Agents core->antiinflammatory Derivatization anticancer Anticancer Agents core->anticancer Derivatization

Bioactive derivatives from the core scaffold.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the edifice of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the α-bromoacetamide moiety, provides a robust platform for the generation of diverse and complex molecular architectures. The consistent emergence of the N-aryl acetamide scaffold in a wide array of biologically active compounds underscores the enduring relevance of this structural motif.

Future research will undoubtedly continue to leverage the synthetic utility of this compound in the quest for novel therapeutic agents. Its application in diversity-oriented synthesis and the construction of novel heterocyclic systems will likely lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the strategic deployment of such versatile building blocks will remain a critical enabler of innovation in drug discovery.

References

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Antiproliferative Activity of 2-Oxo-4-Cyano-1,2-Dihydropyridine-3-Carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • IUCr. (2019). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]

  • PubMed. (1985). Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Nicotinamide β-Riboside and Nucleoside Analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • MDPI. (n.d.). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-bromo-N-(2-methoxyphenyl)acetamide

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive α-bromo amide moiety, a well-established alkylating agent for various nucleophiles, and a 2-methoxyphenyl group, a common pharmacophore found in numerous biologically active compounds. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The strategic selection of starting materials is paramount to achieving an efficient, high-yielding, and scalable synthesis of this key building block.

This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a detailed focus on the rationale behind the choice of starting materials and reaction conditions.

Synthetic Pathways: A Comparative Analysis

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-methoxyaniline . This approach involves the reaction of the nucleophilic amino group of 2-methoxyaniline with an electrophilic bromoacetylating agent. Two principal variations of this strategy exist, primarily differing in the choice of the acylating agent.

Pathway 1: Acylation with Bromoacetyl Halides

This is the most common and generally preferred method due to the high reactivity of bromoacetyl halides (bromide or chloride). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Starting Materials:

  • 2-Methoxyaniline (o-Anisidine): This serves as the nucleophilic backbone of the target molecule, providing the 2-methoxyphenyl moiety. Its purity is crucial to avoid side reactions and discoloration of the final product.

  • Bromoacetyl Bromide or Bromoacetyl Chloride: These are the electrophilic bromoacetylating agents. Bromoacetyl bromide is often favored for its higher reactivity, which can be advantageous with moderately nucleophilic anilines. However, both are effective. They are corrosive and lachrymatory, requiring careful handling in a well-ventilated fume hood.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrohalic acid (HBr or HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.

  • Solvent: An inert aprotic solvent is required to dissolve the reactants and facilitate the reaction. Dichloromethane (DCM) and chloroform are common choices due to their excellent solvating properties for both the aniline and the acyl halide, and their relative inertness under the reaction conditions.

Mechanism of Acylation with Bromoacetyl Bromide:

The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the departure of the bromide leaving group and subsequent deprotonation of the nitrogen by the base to yield the final product.

Caption: Key components in the synthesis of this compound.

Pathway 2: Acylation with Bromoacetic Acid and a Coupling Agent

An alternative approach involves the use of bromoacetic acid in conjunction with a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is generally milder but may be more expensive and require more complex purification to remove the coupling agent byproducts.

Starting Materials:

  • 2-Methoxyaniline: As in Pathway 1.

  • Bromoacetic Acid: A solid, less acutely hazardous acylating agent compared to its halide counterparts.

  • Coupling Agent (e.g., DCC, EDC): Activates the carboxylic acid group of bromoacetic acid, making it susceptible to nucleophilic attack by the aniline.

  • Solvent: Aprotic solvents like dichloromethane, chloroform, or dimethylformamide (DMF) are suitable.

Experimental Protocol: Synthesis via Acylation with Bromoacetyl Bromide

This protocol is a representative method and may require optimization based on laboratory conditions and scale.

Materials and Equipment:

Reagent/EquipmentPurpose
2-MethoxyanilineStarting material
Bromoacetyl BromideAcylating agent
Triethylamine (TEA)Base
Dichloromethane (DCM), anhydrousSolvent
1 M Hydrochloric Acid (HCl)Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃) solutionAqueous wash
BrineAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Dropping funnelControlled addition of bromoacetyl bromide
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Buchner funnel and filter flaskCollection of solid product

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane to the stirred aniline solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

G A Dissolve 2-methoxyaniline and triethylamine in DCM B Cool to 0 °C A->B C Slowly add bromoacetyl bromide B->C D Stir at room temperature C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Recrystallize F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Data Summary and Characterization

ParameterValue
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
AppearanceWhite to off-white solid
Melting Point88-90 °C
¹H NMR (CDCl₃) δ (ppm): 8.35 (br s, 1H, NH), 8.15 (dd, J = 7.9, 1.6 Hz, 1H, Ar-H), 7.10 (m, 1H, Ar-H), 6.98 (m, 2H, Ar-H), 4.05 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ (ppm): 164.2, 148.0, 127.1, 124.2, 121.5, 119.9, 110.1, 56.0, 29.5

Note: NMR data is based on reported values for the target compound and may vary slightly depending on the solvent and instrument.

Trustworthiness and Self-Validating Systems

The described protocol incorporates several self-validating steps to ensure the integrity of the synthesis:

  • Reaction Monitoring: The use of TLC allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Work-up Procedure: The sequential acidic and basic washes are crucial for removing unreacted starting materials (2-methoxyaniline is basic, bromoacetyl bromide and bromoacetic acid are acidic) and the triethylamine salt byproduct.

  • Purification: Recrystallization is a highly effective method for purifying solid organic compounds. The formation of a crystalline solid with a sharp melting point is a strong indicator of purity.

  • Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point compared to the literature value to confirm its identity and purity.

Conclusion

The synthesis of this compound is most reliably achieved through the N-acylation of 2-methoxyaniline with a bromoacetyl halide in the presence of a base. The careful selection of high-purity starting materials, precise control of reaction conditions, and a thorough work-up and purification procedure are essential for obtaining a high yield of the pure product. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • Humphries, Z. L. (2021). Design, Synthesis, and Evaluation of Novel Small Molecules for the Treatment of Castration-Resistant Prostate Cancer (Doctoral dissertation, University of Tennessee). [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). [Link]

  • ResearchGate. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Safe Handling and Management of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-bromo-N-(2-methoxyphenyl)acetamide (CAS No. 32428-69-6) is a chemical intermediate with potential applications in pharmaceutical research and development. As with many bromoacetamide derivatives, this compound is presumed to possess irritant and potentially harmful properties that necessitate rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust, precautionary approach for laboratory professionals. The core principle of this guide is risk mitigation through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulously planned experimental protocols.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be constructed by examining data from structurally similar bromo-N-phenyl acetamide derivatives. The primary hazards are consistently identified across these analogues.

Toxicological Profile (Based on Analogues)

The primary health hazards associated with compounds of this class include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes may lead to severe irritation, pain, and potential damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]

  • Harmful if Swallowed/Inhaled/Absorbed: Some analogues are classified as harmful by inhalation, skin contact, and if swallowed.[4]

Upon thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide may be produced.[4][5][6]

GHS Hazard Classification (Anticipated)

Based on data for similar compounds, this compound should be handled as, at minimum, a substance with the following GHS classifications.

Hazard ClassHazard StatementPrecautionary Codes (Examples)
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationP261, P271, P304+P340, P312

This table represents a synthesized hazard profile based on available data for analogous compounds.[1][2][3]

Hierarchy of Controls: A Multi-layered Safety Approach

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures first.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls for Chemical Handling node_engineering Engineering Controls (e.g., Fume Hood) node_admin Administrative Controls (e.g., SOPs, Training) node_engineering->node_admin More Effective node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) node_admin->node_ppe Less Effective

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4] All manipulations of the solid compound, including weighing and solution preparation, must occur within the fume hood to prevent the inhalation of airborne particles and contain any potential spills.[6][7] Workstations should also be equipped with an accessible eyewash station and safety shower.[1][8]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOPs and this guide.[9]

  • Restricted Access: Limit access to storage areas and active work zones to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[1] Hands must be washed thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][10]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier of protection and is mandatory for all personnel handling this compound.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.[10][11]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[10]Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[10]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][12]Prevents inhalation of irritating dust.

Standard Operating Protocols

Safe Storage Protocol
  • Procurement: Upon receipt, verify the container's integrity.

  • Storage Container: Ensure the compound is stored in a tightly sealed container.[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, designated for hazardous chemicals. The recommended storage temperature is between 2-8°C.[10][13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[13]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4][14]

Experimental Handling Workflow

This workflow outlines the essential steps for safely handling the solid compound.

Handling_Workflow cluster_workflow Workflow for Handling Solid this compound prep Step 1: Preparation - Verify fume hood function - Don all required PPE weigh Step 2: Weighing - Transfer chemical within fume hood - Use anti-static weigh boat prep->weigh dissolve Step 3: Solubilization - Add solvent slowly to the solid - Keep container closed when not in use weigh->dissolve cleanup Step 4: Decontamination - Clean all surfaces - Dispose of contaminated materials  as hazardous waste dissolve->cleanup

Caption: A four-step workflow for the safe laboratory handling of the title compound.

Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][12]
Accidental Release Measures
  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Don all appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup: Do not create dust.[10][12] Gently cover the spill with an inert absorbent material like sand or vermiculite.[4] Sweep up the mixture and place it into a suitable, labeled, and tightly closed container for hazardous waste disposal.[10][12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Environmental: Prevent the spilled material from entering drains or waterways.[1][4][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[4][5][10][12]

  • Specific Hazards: The compound itself may not be highly flammable, but thermal decomposition will produce toxic and corrosive gases, including hydrogen bromide and nitrogen oxides.[4][6]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][10][12]

Waste Disposal

All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[9]

  • Collect waste in a suitable, sealed, and clearly labeled container.

  • Disposal must be conducted through a licensed professional waste disposal service.[12]

  • Adhere strictly to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]

References

  • N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc. (n.d.). Retrieved from [Link]

  • MSDS of 2-Bromo-N-phenyl-acetamide. (n.d.). Retrieved from [Link]

  • 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide - NET. (2016). Retrieved from [Link]

  • Safety Data Sheet - Aaron Chemicals. (2024). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Bromoacetamide, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-bromo-N-(2-methoxyphenyl)acetamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The acetamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] 2-bromo-N-(2-methoxyphenyl)acetamide represents a molecule of interest within this class; however, its specific biological targets remain uncharacterized. This technical guide provides a comprehensive, technically-grounded framework for the identification and validation of its potential therapeutic targets. In the absence of direct biological data, this document outlines a systematic approach, beginning with robust in silico predictive methodologies and progressing to established experimental validation workflows. This guide is designed to empower researchers to systematically deorphanize this and other novel chemical entities, accelerating the early stages of drug discovery.

Introduction: The Compound of Interest

This compound is a small molecule belonging to the acetamide family. While its direct biological activity is not yet defined in publicly available literature, its structure suggests potential for interaction with a range of biological macromolecules. The bromoacetamide moiety is a known reactive group, capable of forming covalent bonds with nucleophilic residues on proteins, suggesting it may act as an irreversible or covalent inhibitor.

Compound Details:

PropertyValueSource
Chemical Name This compoundChemical Suppliers[2][3]
Molecular Formula C₉H₁₀BrNO₂Chemical Suppliers[2][3]
Molecular Weight 244.09 g/mol Chemical Suppliers[2]
CAS Number 32428-69-6Chemical Suppliers[2]
Canonical SMILES COC1=CC=CC=C1NC(=O)CBr(Representative) PubChem[4]

Note: The SMILES string provided is for the closely related isomer 2-bromo-N-(4-methoxyphenyl)acetamide and is used here for demonstrative purposes for in silico tools.

Phase I: In Silico Target Fishing - A Roadmap to Hypothesis Generation

Given the novelty of this compound, our initial approach is hypothesis-driven, employing computational methods to predict potential biological targets. This "target fishing" or "reverse screening" strategy is both time and resource-efficient.

Ligand-Based Target Prediction

This methodology is predicated on the principle that structurally similar molecules often share biological targets. By comparing our compound of interest to large databases of molecules with known activities, we can generate a preliminary list of putative targets.

2.1.1. Chemical Similarity Searching

We will utilize established web servers that combine 2D and 3D similarity measures to compare our query molecule against extensive libraries of bioactive compounds.

  • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[5][6][7][8] The output is a ranked list of potential targets, providing a valuable starting point for further investigation.

  • Similarity Ensemble Approach (SEA): SEA relates proteins based on the chemical similarity of their ligands.[9][10] This approach can uncover non-obvious relationships between targets by analyzing entire sets of ligands.[10]

Workflow for Ligand-Based Target Prediction:

G cluster_input Input cluster_tools Prediction Tools cluster_output Output Compound This compound (SMILES String) SwissTarget SwissTargetPrediction Compound->SwissTarget SEA SEA Server Compound->SEA TargetList Ranked List of Putative Protein Targets SwissTarget->TargetList SEA->TargetList

Figure 1: Ligand-based in silico target prediction workflow.
Structure-Based Target Prediction

When the three-dimensional structure of potential targets is known, we can employ molecular docking to predict binding affinity and pose.

2.2.1. Reverse Docking

In this approach, the compound of interest is docked against a large library of protein structures. The proteins are then ranked based on the predicted binding energy, with lower energies suggesting a higher likelihood of interaction. This method not only predicts potential targets but also provides a structural hypothesis for the binding mode.

Phase II: Experimental Target Identification and Validation

In silico predictions, while powerful, are hypotheses that require rigorous experimental validation. The following section details robust, field-proven protocols to identify and confirm the direct binding targets of this compound.

Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This is a classic and powerful technique for isolating binding partners of a small molecule from a complex biological sample, such as a cell lysate.[11][12]

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). A photo-reactive group can also be included for covalent capture upon UV irradiation.[13]

  • Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose or magnetic beads.

  • Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Affinity Purification: Incubate the lysate with the immobilized probe. As a negative control, incubate the lysate with beads that have not been conjugated to the probe.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins by mass spectrometry (e.g., LC-MS/MS).[12]

AC-MS Workflow Diagram:

G Probe Synthesize Biotinylated Photo-affinity Probe Immobilize Immobilize Probe on Beads Probe->Immobilize Incubate Incubate Lysate with Probe-Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry ID Elute->Analyze

Figure 2: Affinity Chromatography-Mass Spectrometry workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[14][15] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[2][15] This allows for the confirmation of a direct physical interaction between the compound and its target within intact cells.[14]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western Blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.[16]

CETSA Workflow Diagram:

G Treat Treat Cells with Compound or Vehicle Heat Heat Cell Aliquots across a Temp. Gradient Treat->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Analyze Plot Melting Curves and Assess Thermal Shift Detect->Analyze

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)

2D-DIGE is a high-resolution proteomic technique that can identify changes in protein expression, post-translational modifications, or protein isoforms upon compound treatment.[1][17]

Experimental Protocol: 2D-DIGE

  • Sample Preparation: Treat cells with this compound (experimental sample) and vehicle (control sample). Prepare a pooled internal standard from all samples.

  • Fluorescent Labeling: Label the protein lysates from the experimental, control, and internal standard samples with different fluorescent dyes (e.g., Cy5, Cy3, and Cy2, respectively).[18]

  • 2D Gel Electrophoresis: Combine the labeled samples and separate the proteins in the first dimension by isoelectric point (pI) and in the second dimension by molecular weight.

  • Image Acquisition: Scan the gel at the specific excitation/emission wavelengths for each fluorescent dye to generate separate images for each sample.

  • Image Analysis: Use specialized software to overlay the images, normalize the spot intensities against the internal standard, and quantify differences in protein spot abundance between the treated and control samples.

  • Protein Identification: Excise spots showing significant changes and identify the corresponding proteins by mass spectrometry.

Summary and Future Directions

The systematic approach detailed in this guide, commencing with a broad in silico screen and culminating in rigorous experimental validation, provides a robust pathway to elucidate the therapeutic targets of this compound. The identification of direct binding partners is a critical first step. Subsequent research should focus on validating the functional consequences of this binding in relevant cellular and in vivo models to fully characterize the compound's mechanism of action and therapeutic potential. This integrated strategy of computational prediction and experimental verification is a cornerstone of modern drug discovery, enabling the efficient and effective progression of novel chemical matter towards clinical application.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • SwissTargetPrediction: a web server for target... Nucleic Acids Research - Ovid. [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. Expasy. [Link]

  • SEA Search Server. [Link]

  • Two-Dimensional Differential Gel Electrophoresis (2D-DIGE). University of Aberdeen. [Link]

  • N-(2-Bromo-5-methoxyphenyl)acetamide. PubChem. [Link]

  • Category:SEA. Docking.org. [Link]

  • 2D DIGE Proteomics Service. Applied Biomics. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Two-Dimensional Difference Gel Electrophoresis (2D DIGE). Azure Biosystems. [Link]

  • Basic protocol of 2D-DIGE for two protein samples. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Small molecule target identification using photo-affinity chromatography. National Institutes of Health. [Link]

  • 2D-DIGE-MS Proteomics Approaches for Identification of Gelsolin and Peroxiredoxin 4 with Lymph Node Metastasis in Colorectal Cancer. National Institutes of Health. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. National Institutes of Health. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • 2-bromo-N-(4-methoxyphenyl)acetamide. PubChem. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Chemchart. [Link]

  • Similarity Ensemble Approach (SEA). ResearchGate. [Link]

  • Predicted Biological Activity of Purchasable Chemical Space. National Institutes of Health. [Link]

  • N-[(5-bromo-2-methoxyphenyl)methyl]acetamide. PubChem. [Link]

  • Web Server - the Gohlke Group. Heinrich Heine University Düsseldorf. [Link]

Sources

Introduction: The Versatile Role of N-Aryl Bromoacetamides in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Aryl Bromoacetamide Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

N-aryl bromoacetamides are a class of organic compounds characterized by a bromoacetamide group attached to an aromatic ring system. This structural motif serves as a cornerstone in synthetic and medicinal chemistry due to its inherent reactivity and versatility. The presence of an α-bromo group adjacent to an amide carbonyl makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, positioning these compounds as powerful alkylating agents. This reactivity is the foundation for their extensive use in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other privileged scaffolds found in numerous pharmaceuticals.[1][2]

In the landscape of drug development, N-aryl bromoacetamides are not merely synthetic intermediates; they are pivotal precursors and, in some cases, the core of bioactive molecules themselves. Their ability to covalently modify biological targets, such as enzyme active sites, has made them invaluable tools in chemical biology and drug discovery.[3][4] From developing novel antibacterial agents that tackle resistance to designing specific enzyme inhibitors, the applications of N-aryl bromoacetamides are both broad and impactful. This guide provides a comprehensive overview of their synthesis, explores the nuances of their chemical reactivity, and details their significant applications in the development of next-generation therapeutics.

Core Synthetic Methodologies

The preparation of N-aryl bromoacetamides is typically straightforward, relying on the fundamental reaction between an aryl amine and a bromoacetyl halide. The choice of reagents and conditions can be adapted to accommodate a wide range of substituents on the aromatic ring.

Primary Synthetic Route: Acylation of Aryl Amines

The most common and efficient method for synthesizing N-aryl bromoacetamides is the direct acylation of a substituted aniline with bromoacetyl bromide or bromoacetyl chloride.

Causality Behind Experimental Choices:

  • Reagent: Bromoacetyl bromide is often preferred due to its higher reactivity compared to the corresponding chloride, leading to faster reaction times and often higher yields.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or methylene dichloride is used to dissolve the reactants without participating in the reaction.[5]

  • Base: A mild base, such as sodium bicarbonate or an excess of the starting amine itself, is included to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[5] This is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is typically initiated at a reduced temperature (e.g., 0°C) to control the initial exothermic release of heat upon mixing the reagents. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]

Experimental Protocol: General Synthesis of an N-Aryl Bromoacetamide
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired substituted aniline (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

  • Reagent Addition: Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes. If a separate base is used (e.g., triethylamine), it is typically added along with the aniline.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.[5] This removes the HBr byproduct and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5] The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure N-aryl bromoacetamide.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product A Substituted Aryl Amine D Acylation Reaction A->D B Bromoacetyl Bromide B->D C Inert Solvent (DCM) Base (e.g., NaHCO3) 0°C to Room Temp C->D E Aqueous Workup (Wash & Extract) D->E F Purification (Recrystallization) E->F G N-Aryl Bromoacetamide F->G

Generalized workflow for the synthesis of N-aryl bromoacetamide compounds.

Reactivity and Mechanistic Insights

The synthetic utility of N-aryl bromoacetamides stems from the electrophilic nature of the α-carbon, which is activated by the electron-withdrawing effects of both the adjacent bromine atom and the amide carbonyl group. This makes it an excellent substrate for SN2 reactions.

Alkylating Agent in Nucleophilic Substitution

N-aryl bromoacetamides are potent alkylating agents for a variety of nucleophiles. This reactivity is fundamental to their role as building blocks in organic synthesis.

  • C-N Bond Formation: Reaction with amines, azides, or other nitrogen nucleophiles leads to the formation of α-amino acetamide derivatives, which are common structures in peptides and other bioactive molecules.

  • C-O Bond Formation: Alkylation of alcohols or carboxylates yields α-oxy or α-acyloxy acetamides.

  • C-S Bond Formation: Reaction with thiols or thiolate anions readily produces α-thioether linkages. This specific reaction is the basis for the synthesis of potent enzyme inhibitors, such as those targeting metallo-β-lactamases.[6]

G cluster_main Reactivity Profile cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Products (S_N2) struct  R-Aryl    |   -N-C(=O)-CH2-Br Nuc_N R'-NH2 (Amine) struct->Nuc_N C-N formation Nuc_O R'-OH (Alcohol) struct->Nuc_O C-O formation Nuc_S R'-SH (Thiol) struct->Nuc_S C-S formation Prod_N R-Aryl-NH-C(=O)-CH2-NH-R' Prod_O R-Aryl-NH-C(=O)-CH2-O-R' Prod_S R-Aryl-NH-C(=O)-CH2-S-R'

N-aryl bromoacetamide as an electrophile in S_N2 reactions with various nucleophiles.

Precursors to Heterocyclic Scaffolds

A significant application of N-aryl bromoacetamides is in the synthesis of heterocyclic compounds, which are ubiquitous in pharmaceuticals.[1] For example, they can be used in Hantzsch-type syntheses to form oxazoles or in reactions with thiourea to generate aminothiazoles.[1]

Applications in Drug Discovery and Development

The N-aryl bromoacetamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of diseases.

Multi-Target Inhibitors for Antimicrobial Resistance

One of the most compelling recent applications is in the development of inhibitors that combat antimicrobial resistance. Certain N-aryl mercaptoacetamides (synthesized from N-aryl bromoacetamides and a thiol) have been identified as potent dual-action inhibitors.[6] They simultaneously target:

  • Metallo-β-lactamases (MBLs): Enzymes like NDM-1, VIM-1, and IMP-7 that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[6]

  • Virulence Factors: Bacterial proteins, such as the LasB elastase from Pseudomonas aeruginosa, which are crucial for pathogenesis but not for bacterial growth, making them attractive targets that may exert less selective pressure for resistance.[6]

This multi-target approach is unprecedented and offers a promising strategy to both restore the efficacy of existing antibiotics and disarm the pathogen.[6]

Modulation of Ion Channels

N-bromoacetamide has been shown to irreversibly remove sodium channel inactivation and decrease the rapid inactivation of potassium channels.[4] This activity highlights the potential for N-aryl bromoacetamide derivatives to be explored as modulators of ion channels for applications in neurology and cardiology. The covalent modification of channel proteins is a key mechanism underlying this effect.[4]

Precursors to Anti-Inflammatory Agents

The acetamide framework is central to many non-steroidal anti-inflammatory drugs (NSAIDs). N-aryl bromoacetamides serve as versatile starting materials for creating libraries of new acetamide derivatives designed as selective COX-II inhibitors.[7] By modifying the aryl portion and using the bromoacetamide handle to introduce other pharmacophores, researchers can develop novel anti-inflammatory agents with improved efficacy and side-effect profiles.[7]

Summary of Biological Activities

The table below summarizes the inhibitory activities of selected N-aryl mercaptoacetamide derivatives against key bacterial enzymes, demonstrating the potential of this compound class.

Compound/DerivativeTarget EnzymeActivity (IC₅₀)Therapeutic Area
N-aryl mercaptoacetamide (Lead Compound 1)IMP-7 (MBL)Sub-micromolarAntibacterial (Resistance)
N-aryl mercaptoacetamide (Lead Compound 1)NDM-1 (MBL)Sub-micromolarAntibacterial (Resistance)
N-aryl mercaptoacetamide (Lead Compound 1)VIM-1 (MBL)Low micromolarAntibacterial (Resistance)
Various N-aryl mercaptoacetamidesLasB (Virulence)Micromolar rangeAntibacterial (Anti-virulence)
2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideCOX-IIPotent InhibitionAnti-inflammatory

Data synthesized from multiple sources for illustrative purposes.[6][7]

Conclusion and Future Outlook

N-aryl bromoacetamides are far more than simple synthetic intermediates; they are enabling tools for modern drug discovery. Their predictable reactivity, straightforward synthesis, and the demonstrated biological activities of their derivatives make them a highly valuable class of compounds. The development of dual-action inhibitors for bacterial resistance and virulence represents a paradigm shift in antibacterial drug discovery, and N-aryl bromoacetamides are at the core of this innovation.[6] Future research will likely focus on expanding the structural diversity of these compounds to probe new biological targets, optimizing their pharmacokinetic properties for in vivo applications, and leveraging their covalent reactivity for the development of targeted protein degraders and other advanced therapeutic modalities.

References

  • Title: Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). Source: ResearchGate URL: [Link]

  • Title: N-Bromoacetamide | C2H4BrNO | CID 4353 Source: PubChem URL: [Link]

  • Title: Synthesis of N,N-diallyl-α-bromoacetamide Source: PrepChem.com URL: [Link]

  • Title: On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds Source: ResearchGate URL: [Link]

  • Title: Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides Source: MDPI URL: [Link]

  • Title: Acetamide, N-bromo - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: N-Bromoacetamide (CAS 79-15-2): A Versatile Brominating Agent for Organic Synthesis and Biochemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa Source: PMC - NIH URL: [Link]

  • Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: NIH URL: [Link]

  • Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review Source: Archives of Pharmacy Practice URL: [Link]

  • Title: Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-bromo-N-(2-methoxyphenyl)acetamide: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the N-acylation of 2-methoxyaniline with bromoacetyl bromide. This guide offers a comprehensive, step-by-step methodology, including reaction setup, work-up, purification, and detailed characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and scalability. Safety precautions for handling the reagents are also thoroughly addressed.

Introduction

This compound is a versatile bifunctional molecule incorporating a reactive bromoacetyl group and a substituted aromatic ring. This combination makes it a key building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. The bromoacetyl moiety can readily undergo nucleophilic substitution, while the aromatic ring can be further functionalized, offering multiple avenues for molecular elaboration.

The synthesis of N-aryl-2-bromoacetamides is typically achieved through the acylation of the corresponding aniline with a bromoacetyl halide.[1] This application note details a robust and efficient protocol for the synthesis of this compound, adapted from established procedures for similar N-acylation reactions.[2]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as pyridine or triethylamine, is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion.[3]

Caption: Synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-MethoxyanilineC₇H₉NO123.15≥98%Sigma-Aldrich
Bromoacetyl bromideC₂H₂Br₂O201.86≥98%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionFisher Scientific
BrineNaCl58.44Saturated aqueous solutionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
EthanolC₂H₅OH46.0795%Fisher Scientific
HexanesC₆H₁₄86.18Reagent gradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

Reaction Setup

Experimental_Workflow start Start dissolve Dissolve 2-methoxyaniline and pyridine in anhydrous DCM in a round-bottom flask. start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add_bromide Add bromoacetyl bromide dropwise via a dropping funnel. cool->add_bromide react Stir at 0 °C for 30 minutes, then at room temperature for 2-4 hours. add_bromide->react monitor Monitor reaction progress by TLC. react->monitor workup Begin Work-up monitor->workup quench Quench the reaction with 1 M HCl. workup->quench extract Extract with DCM. quench->extract wash_bicarb Wash the organic layer with saturated NaHCO₃ solution. extract->wash_bicarb wash_brine Wash with brine. wash_bicarb->wash_brine dry Dry the organic layer over anhydrous MgSO₄. wash_brine->dry concentrate Concentrate in vacuo using a rotary evaporator. dry->concentrate purify Purify the crude product by recrystallization. concentrate->purify recrystallize Recrystallize from an ethanol/hexanes solvent system. purify->recrystallize isolate Isolate the pure product by vacuum filtration. recrystallize->isolate characterize Characterize the final product (NMR, IR, MS). isolate->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (5.0 g, 40.6 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture until the 2-methoxyaniline is completely dissolved.

  • Add pyridine (3.5 mL, 43.4 mmol, 1.07 eq) to the solution.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • In a separate dropping funnel, dissolve bromoacetyl bromide (4.0 mL, 45.9 mmol, 1.13 eq) in anhydrous dichloromethane (20 mL).

  • Add the bromoacetyl bromide solution dropwise to the stirred 2-methoxyaniline solution over a period of 30 minutes, maintaining the temperature at 0 °C. The formation of a precipitate (pyridinium hydrobromide) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting aniline spot is no longer visible.

Work-up and Purification
  • Pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl. Shake vigorously and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude product by recrystallization.[4] Dissolve the solid in a minimal amount of hot ethanol. If the solid does not readily crystallize upon cooling, add hexanes dropwise until the solution becomes cloudy, then warm until it becomes clear again.[5]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₀BrNO₂

  • Molecular Weight: 244.09 g/mol [6]

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.4 ppm (br s, 1H, N-H)

    • δ ~8.2 ppm (dd, 1H, Ar-H ortho to NH)

    • δ ~7.1-6.9 ppm (m, 3H, Ar-H)

    • δ ~4.0 ppm (s, 2H, CH₂Br)

    • δ ~3.9 ppm (s, 3H, OCH₃) (Note: The chemical shifts are predicted based on the known spectrum of N-(2-methoxyphenyl)acetamide and the expected effect of the bromine substituent. For N-(2-methoxyphenyl)acetamide, the N-H proton appears at δ 8.35 ppm, the aromatic protons between δ 6.85-7.80 ppm, the OCH₃ protons at δ 3.85 ppm, and the acetyl CH₃ protons at δ 2.18 ppm.)[7]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~164 ppm (C=O)

    • δ ~148 ppm (C-OCH₃)

    • δ ~127 ppm (C-NH)

    • δ ~124, 121, 119, 110 ppm (Ar-C)

    • δ ~56 ppm (OCH₃)

    • δ ~30 ppm (CH₂Br) (Note: The chemical shifts are predicted based on known values for similar structures. The methoxy carbon in ortho-substituted anisoles typically appears around 56 ppm.)[8]

  • IR (KBr, cm⁻¹):

    • ~3300-3200 (N-H stretch, secondary amide)[9]

    • ~3100-3000 (C-H stretch, aromatic)

    • ~2950-2850 (C-H stretch, aliphatic)

    • ~1670-1650 (C=O stretch, amide I band)[10]

    • ~1550-1520 (N-H bend, amide II band)[10]

    • ~1250 (C-O stretch, aryl ether)

    • ~600-500 (C-Br stretch)

  • Mass Spectrometry (EI):

    • Expected M⁺ and M+2 peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

    • Major fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the amide bond.[11]

Safety and Handling

  • Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • 2-Methoxyaniline is toxic and an irritant. Avoid inhalation and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • Dichloromethane is a volatile and suspected carcinogen. All handling should be done in a fume hood.

  • The reaction should be performed with caution, especially during the addition of bromoacetyl bromide, as the reaction is exothermic.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionEnsure reagents are pure and anhydrous. Extend the reaction time and monitor by TLC.
Loss of product during work-upEnsure the pH is correctly adjusted during washes. Avoid excessive washing.
Oily product that does not solidifyImpurities presentPurify by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Insufficient cooling during recrystallizationEnsure the solution is fully cooled in an ice bath before filtration.
Product is coloredPresence of impuritiesUse activated charcoal during recrystallization (use sparingly to avoid product loss).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in organic and medicinal chemistry. The provided characterization data, although predicted, serves as a useful guide for product verification.

References

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Brouillette, W. J., & Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE(32428-69-6) Product Description.
  • Chemistry LibreTexts. (2023).
  • MIT OpenCourseWare. (n.d.). 8.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide.
  • Quora. (2021).
  • ResearchGate. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.

Sources

Application Notes & Protocols for 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the utilization of 2-bromo-N-(2-methoxyphenyl)acetamide as a pivotal chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, these notes detail the compound's core reactivity, offer step-by-step protocols for its application in synthesizing heterocyclic scaffolds, and provide robust methods for analytical characterization and purification. The causality behind experimental choices is explained to empower users to optimize these methods for their specific research objectives.

Introduction and Physicochemical Profile

This compound belongs to the class of α-haloacetamides, a group of compounds renowned for their utility as versatile building blocks in synthetic chemistry. The strategic placement of a bromine atom alpha to the carbonyl group renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity, coupled with the electronic and steric influence of the N-(2-methoxyphenyl) moiety, makes it a valuable precursor for constructing more complex molecular architectures, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles which are prevalent in many pharmaceutical agents.

This guide explores the fundamental principles governing its reactivity and provides actionable protocols for its practical application.

Physicochemical Data Summary

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueReference(s)
CAS Number 32428-69-6[1][2]
Molecular Formula C₉H₁₀BrNO₂[1][3]
Molecular Weight 244.09 g/mol [1][4]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1][2]
InChI Key DMOPLFALZWOOTI-UHFFFAOYSA-N[3]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the chemistry of its α-bromoacetamide functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution (Sₙ2) reactions.

Causality of Reactivity:

  • Electrophilic Carbon: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon electron-deficient and a prime target for nucleophiles.

  • Leaving Group Ability: The bromide ion (Br⁻) is a stable species and therefore a good leaving group, facilitating the substitution reaction.

  • Steric and Electronic Effects: The ortho-methoxy group on the phenyl ring can influence the conformation and reactivity of the amide. While it adds some steric bulk, it can also participate in intramolecular interactions or influence the electronic environment of the amide nitrogen.

A generalized workflow for the application of this intermediate is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A This compound R Sₙ2 Reaction - Solvent (e.g., DMF, Acetonitrile) - Temperature (e.g., RT to 80°C) A->R B Nucleophile (Nu-H) e.g., Phenol, Thiol, Amine B->R C Base e.g., K₂CO₃, NaH C->R W Aqueous Work-up (Quenching, Extraction) R->W Reaction Mixture P Purification (Recrystallization or Chromatography) W->P Crude Product F Substituted Product (e.g., Ether, Thioether, Amine) P->F Purified Product

Caption: Generalized workflow for Sₙ2 reactions using the title intermediate.

Application Protocol: Synthesis of Benzoxazinone Scaffolds

One of the most powerful applications of this compound is in the intramolecular cyclization to form heterocyclic structures. The following protocol details the synthesis of a benzoxazinone derivative, a common core in biologically active molecules. This is achieved via an intramolecular Williamson ether synthesis, where the phenolic oxygen of a related precursor acts as the nucleophile.

This protocol is adapted from general principles of α-haloamide cyclization.

Protocol 3.1: Synthesis of 4-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one

This protocol describes a two-step process: first, the synthesis of a precursor N-(2-hydroxyphenyl)-N-methylacetamide, followed by its reaction with a brominating agent to form an intermediate analogous to the title compound, which then cyclizes. For the purpose of this guide, we will start from a commercially available N-(2-hydroxyphenyl)acetamide and demonstrate its N-alkylation and subsequent cyclization, a common synthetic sequence where a bromoacetamide intermediate is formed in situ or used directly. A more direct approach involves the reaction of 2-aminophenol with bromoacetyl bromide, followed by cyclization.

The following is a representative protocol for the base-induced cyclization of an N-(2-hydroxyphenyl) bromoacetamide intermediate.

Materials:

  • 2-bromo-N-(2-hydroxyphenyl)acetamide (This can be synthesized from 2-aminophenol and bromoacetyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-N-(2-hydroxyphenyl)acetamide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or MeCN to create a solution with a concentration of approximately 0.1-0.2 M. Add anhydrous potassium carbonate (1.5-2.0 eq).

    • Causality: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group, creating the nucleophile. It is preferred over stronger bases like sodium hydride to minimize potential side reactions, such as hydrolysis of the amide. DMF and MeCN are polar aprotic solvents that effectively solvate the cation of the base and facilitate the Sₙ2 reaction.

  • Reaction Execution: Stir the mixture vigorously at room temperature or heat to 60-80°C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Causality: The water quench neutralizes any remaining reactive species and dissolves the inorganic salts (like KBr byproduct and excess K₂CO₃). Extraction with EtOAc transfers the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure benzoxazinone product.[5]

Troubleshooting and Optimization
ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction temperature or time. Ensure the base is anhydrous and of high quality. Monitor by TLC until the starting material is consumed.
Product loss during work-up.Minimize transfer steps. Ensure pH is neutral to basic during extraction to keep the product in the organic phase.
Formation of Byproducts Intermolecular side reactions.Run the reaction at a lower concentration (higher dilution) to favor intramolecular cyclization.
Degradation of starting material or product.Use a milder base (e.g., Cs₂CO₃) or lower the reaction temperature.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the intermediate and any subsequent products.[6]

Analytical Data Summary for this compound
TechniqueExpected Data
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.9 ppm), the methylene protons (singlet, ~4.1 ppm), aromatic protons (multiplets, ~6.9-8.2 ppm), and the amide proton (broad singlet, ~8.5 ppm).
¹³C NMR Resonances for the methylene carbon (~29 ppm), methoxy carbon (~56 ppm), aromatic carbons (~110-150 ppm), and the carbonyl carbon (~164 ppm).
IR Spectroscopy Characteristic peaks for N-H stretching (~3250-3300 cm⁻¹), C=O stretching of the amide (~1660-1680 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Protocol 4.1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pre-coated silica gel TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on the baseline.

  • Development: Place the plate in a developing chamber containing a suitable eluent (e.g., 30% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). Calculate the Retention Factor (Rf) for each spot. A single spot indicates high purity.[6]

Protocol 4.2: Sample Preparation for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[7]

Safety, Handling, and Storage

As an α-haloacetamide, this compound should be handled with care, as compounds in this class can be irritants and lachrymators.

  • Hazard Identification: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be performed in a chemical fume hood.[8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[9][10]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9][10]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile chemical intermediate. Its well-defined reactivity, centered on the electrophilic α-carbon, provides a reliable pathway for the synthesis of diverse molecular structures, including pharmaceutically relevant heterocyclic systems like benzoxazinones. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the efficient development of novel chemical entities.

References

  • ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE.[Link]

  • Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7.[Link]

  • PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071.[Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.[Link]

Sources

reaction of 2-bromo-N-(2-methoxyphenyl)acetamide with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 2-Bromo-N-(2-methoxyphenyl)acetamide with Nucleophiles

Abstract

This compound is a versatile bifunctional reagent of significant interest in synthetic organic and medicinal chemistry. Its structure, featuring a highly reactive α-bromoacetyl group, renders it an excellent electrophile for forging new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with a range of common nucleophiles. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the causality behind experimental choices to empower researchers in drug discovery and chemical development to effectively utilize this valuable synthetic building block.

Core Principles: The SN2 Reaction Mechanism

The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom alpha to the carbonyl group is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This polarization facilitates the attack by a nucleophile, leading to the displacement of the bromide ion, which is an excellent leaving group.[1]

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. The efficiency of the SN2 reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often preferred as they solvate the cation of the nucleophilic salt but not the nucleophilic anion, thereby increasing its reactivity.[2]

Caption: General Sɴ2 mechanism for reactions of this compound.

Synthesis of the Starting Material

A reliable synthesis of the title compound is a prerequisite for its use. The most direct method involves the acylation of 2-methoxyaniline with bromoacetyl bromide or chloride.

Protocol: Synthesis of this compound
  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyaniline (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Add a base such as pyridine or triethylamine (1.1 equiv) to the solution.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of bromoacetyl bromide (1.05 equiv) in the same solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.[3]

Reactions with O-Nucleophiles: Williamson Ether Synthesis

The reaction with phenols and alcohols, known as the Williamson ether synthesis, is a cornerstone method for preparing aryl and alkyl ethers.[4] This reaction is particularly valuable for introducing the N-(2-methoxyphenyl)acetamido-methyl moiety onto a phenolic core, a strategy often employed in medicinal chemistry to modulate properties like solubility, metabolic stability, and target binding affinity.[4]

Protocol: Synthesis of N-(2-methoxyphenyl)-2-phenoxyacetamide

O_Alkylation_Workflow start Dissolve Phenol (1.0 eq) & K₂CO₃ (1.5 eq) in Acetone/DMF add_reagent Add this compound (1.0 eq) start->add_reagent reflux Heat to Reflux (60-80 °C) Monitor by TLC (4-12 h) add_reagent->reflux cool_filter Cool to RT Filter to remove K₂CO₃ reflux->cool_filter evaporate Concentrate Filtrate under Reduced Pressure cool_filter->evaporate workup Redissolve in EtOAc Wash with H₂O & Brine evaporate->workup purify Dry (Na₂SO₄), Concentrate & Purify by Recrystallization/Chromatography workup->purify product Pure N-(2-methoxyphenyl)- 2-phenoxyacetamide purify->product

Caption: Experimental workflow for O-alkylation of phenols.

  • Rationale for Reagent Selection:

    • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. It is also inexpensive and easy to remove by filtration. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be required.

    • Solvent: Acetone or N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this SN2 reaction. DMF, in particular, can significantly accelerate the reaction rate.

  • Step-by-Step Methodology:

    • Setup: In a round-bottom flask, combine the desired phenol (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv) in acetone or DMF.

    • Addition: Add this compound (1.0 equiv) to the stirred suspension.

    • Reaction: Heat the mixture to reflux (for acetone) or 80 °C (for DMF) and maintain for 4-12 hours. Monitor the disappearance of the starting materials using TLC.

    • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

    • Isolation: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Phenol Base Solvent Temp (°C) Yield (%)
PhenolK₂CO₃Acetone56~85-95
4-MethoxyphenolK₂CO₃DMF80~90-98
4-NitrophenolK₂CO₃DMF80~90-97
2-EthoxyphenolNaOHEthanol/WaterReflux~80-90

Reactions with N-Nucleophiles: Synthesis of α-Amino Acetamides

The alkylation of primary and secondary amines with this compound is a direct route to substituted N-phenylacetamide derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds, including potential antibacterial agents.[3] A key consideration in this reaction is the use of a base to neutralize the hydrobromic acid (HBr) formed, which would otherwise protonate the amine nucleophile and halt the reaction.

Protocol: Synthesis of 2-(Butylamino)-N-(2-methoxyphenyl)acetamide

N_Alkylation_Workflow start Dissolve this compound (1.0 eq) in CH₂Cl₂/THF add_reagent Add Butylamine (2.2 eq) or Amine (1.1 eq) + K₂CO₃ (1.5 eq) start->add_reagent stir Stir at Room Temperature Monitor by TLC (2-6 h) add_reagent->stir workup Add Saturated aq. K₂CO₃ Solution Separate Organic Layer stir->workup wash Wash with Water & Brine workup->wash purify Dry (Na₂SO₄), Concentrate & Purify by Chromatography wash->purify product Pure 2-(Butylamino)-N- (2-methoxyphenyl)acetamide purify->product

Caption: Experimental workflow for N-alkylation of amines.

  • Rationale for Reagent Selection:

    • Base: Two common strategies are employed. First, using an excess of the amine nucleophile (typically >2 equivalents), where one equivalent acts as the nucleophile and the second acts as the base.[1] Alternatively, one can use a slight excess of the amine (1.1 equiv) in the presence of an inorganic base like K₂CO₃, which is often preferred to simplify purification.[3]

    • Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are suitable solvents that are unreactive towards the reactants.

  • Step-by-Step Methodology:

    • Setup: Dissolve this compound (1.0 equiv) in CH₂Cl₂.

    • Addition: Add the primary or secondary amine (2.2 equiv). Alternatively, add the amine (1.1 equiv) followed by powdered potassium carbonate (1.5 equiv).

    • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically faster with more nucleophilic amines. Monitor by TLC.

    • Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of potassium carbonate, followed by water and brine.[3]

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is typically purified by flash column chromatography.

Amine Base Solvent Temp (°C) Yield (%)
ButylamineExcess AmineCH₂Cl₂25~80-90
PiperidineK₂CO₃THF25~85-95
3-FluoroanilineK₂CO₃CH₂Cl₂25~75-85
OctylamineExcess AmineCH₂Cl₂25~80-90

Reactions with S-Nucleophiles: Thioether Synthesis

The reaction with thiols or thiolates provides a straightforward method for synthesizing α-thioacetamides. The high nucleophilicity of the thiolate anion makes this transformation particularly efficient. Thioethers are important structural motifs in numerous pharmaceutical and agrochemical compounds. The reaction conditions are analogous to the Williamson ether synthesis.[5]

Protocol: Synthesis of N-(2-methoxyphenyl)-2-(phenylthio)acetamide

S_Alkylation_Workflow start Dissolve Thiophenol (1.0 eq) & K₂CO₃ (1.5 eq) in DMF add_reagent Add this compound (1.0 eq) start->add_reagent stir Stir at Room Temperature Monitor by TLC (1-3 h) add_reagent->stir quench Pour into Ice-Water Collect Precipitate by Filtration stir->quench wash Wash Precipitate with Water quench->wash purify Dry and Recrystallize from Ethanol wash->purify product Pure N-(2-methoxyphenyl)- 2-(phenylthio)acetamide purify->product

Caption: Experimental workflow for S-alkylation of thiols.

  • Rationale for Reagent Selection:

    • Thiols: Thiols are more acidic than their corresponding alcohols, and their conjugate bases (thiolates) are excellent nucleophiles.

    • Base/Solvent: As with O-alkylation, a base like K₂CO₃ in a polar aprotic solvent like DMF is highly effective for generating the thiolate in situ and promoting the SN2 reaction.

  • Step-by-Step Methodology:

    • Setup: In a flask, dissolve the desired thiol (1.0 equiv) in DMF. Add potassium carbonate (1.5 equiv) and stir for 15 minutes at room temperature to form the thiolate.

    • Addition: Add a solution of this compound (1.0 equiv) in DMF to the mixture.

    • Reaction: Stir at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.

    • Work-up: Pour the reaction mixture into a beaker of ice-water. The product will often precipitate.

    • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Purification: Dry the solid and purify by recrystallization, typically from ethanol.

References

  • US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Viloxazine Hydrochloride: Synthesis and Introduction. ChemicalBook.
  • Synthesis routes of Viloxazine Hydrochloride. Benchchem.
  • Viloxazine, ヴィロキサジン; | New Drug Approvals.
  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
  • 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide. SynHet.
  • 2-Bromoacetamide synthesis and purific
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. PMC - NIH.
  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions. Benchchem.
  • CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.
  • Reactivity of Carbanions Generated via Reductive Radical-Polar Crossover and Regio-, Diastereo- and Enantioselectivity in their.
  • 130965-93-4|2-BRomo-n-(2-methoxy-5-methylphenyl)acetamide. BLDpharm.
  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
  • Rhenium-Catalyzed ortho-Alkyl
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkyl
  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide. MDPI.
  • 2-bromo-n-(4-methoxy-phenyl)-n-methyl-acetamide. Guidechem.
  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide.
  • Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane. Benchchem.
  • Alkylation of phenol by alcohols in the presence of aluminum phenol
  • Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US.
  • An In-depth Technical Guide on the Reactivity of 2-Bromoethylamine with Nucleophiles. Benchchem.
  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC.
  • nucleophilic displacement reactions: Topics by Science.gov.
  • Thiol-Reactive Probes.

Sources

experimental procedure for N-acetylation of 2-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acetylation of 2-Methoxyaniline

Abstract

This technical guide provides a comprehensive, field-proven protocol for the N-acetylation of 2-methoxyaniline to synthesize N-(2-methoxyphenyl)acetamide. N-acetylation is a fundamental transformation in organic synthesis, primarily utilized to protect primary and secondary amines or to synthesize biologically active amide compounds.[1] The procedure detailed herein employs acetic anhydride as the acetylating agent, a robust and widely adopted method for this class of reaction. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's principles, a meticulous step-by-step experimental procedure, and methods for product purification and characterization.

Introduction and Scientific Principles

The conversion of an amine to an amide via acylation, specifically N-acetylation, is a cornerstone of modern organic chemistry. This reaction serves two primary purposes:

  • Amine Protection: The lone pair of electrons on the nitrogen atom makes amines nucleophilic and basic. Acetylation converts the amine into a less nucleophilic, less basic, and more sterically hindered amide. This "protection" is crucial in multi-step syntheses where the reactivity of the amino group must be temporarily attenuated to prevent unwanted side reactions.[2]

  • Synthesis of Bioactive Molecules: The acetamide functional group is a common motif in a vast array of pharmaceuticals and biologically active compounds. The synthesis of N-(2-methoxyphenyl)acetamide serves as a model reaction for the generation of more complex amide-containing drug candidates.

The reaction between 2-methoxyaniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism involves the nucleophilic attack of the amine on the anhydride, followed by the collapse of the tetrahedral intermediate and a final deprotonation step to yield the stable amide product and acetic acid as a byproduct.

N-Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-MeO-Aniline 2-Methoxyaniline (Nucleophile) Ac2O Acetic Anhydride (Electrophile) Intermediate Unstable Intermediate Ac2O->Intermediate Product N-(2-methoxyphenyl)acetamide Intermediate->Product Collapse & Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the N-acetylation of 2-methoxyaniline.

Experimental Protocol

This protocol is designed for the synthesis of N-(2-methoxyphenyl)acetamide on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Methoxyaniline (o-Anisidine)Reagent Grade, ≥98%Sigma-AldrichToxic and should be handled in a fume hood.
Acetic AnhydrideReagent Grade, ≥98%Fisher ScientificCorrosive and lachrymatory. Handle with extreme care in a fume hood.[3]
Glacial Acetic AcidACS Reagent GradeVWRUsed as a solvent. Corrosive.
Deionized WaterN/AIn-house supplyUsed for precipitation and washing.
EthanolReagent GradeVWRFor recrystallization.
100 mL Round-bottom flaskN/AN/A
Magnetic stirrer and stir barN/AN/A
250 mL BeakerN/AN/AFor precipitation.
Büchner funnel and filter flaskN/AN/AFor vacuum filtration.
Glassware for recrystallizationN/AN/AErlenmeyer flasks.
Step-by-Step Synthesis Procedure

Reaction Setup:

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • In a chemical fume hood, measure and add 5.0 mL (~5.45 g, 44.3 mmol) of 2-methoxyaniline to the flask.

  • Add 15 mL of glacial acetic acid to the flask. Stir the mixture until the 2-methoxyaniline has completely dissolved.

Acetylation Reaction: 4. While stirring, carefully add 6.0 mL (~6.5 g, 63.7 mmol) of acetic anhydride to the solution in a dropwise manner. The reaction is exothermic, and a slight increase in temperature may be observed.[4] 5. After the addition is complete, continue to stir the reaction mixture at room temperature for 15-20 minutes to ensure the reaction goes to completion.[5] Monitoring by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the starting amine.

Product Isolation (Workup): 6. Prepare a 250 mL beaker containing approximately 100 mL of ice-cold deionized water. 7. Slowly and carefully pour the reaction mixture from the round-bottom flask into the beaker of ice water while stirring vigorously. 8. A precipitate of the crude N-(2-methoxyphenyl)acetamide product will form immediately. 9. Continue stirring the suspension in the ice bath for another 10-15 minutes to maximize crystallization. 10. Collect the solid product by vacuum filtration using a Büchner funnel.[6] 11. Wash the collected crystals on the funnel with two portions of cold deionized water (2x 20 mL) to remove any residual acetic acid and other water-soluble impurities. 12. Press the crystals as dry as possible on the funnel and then allow them to air-dry.

Purification by Recrystallization
  • Transfer the crude, dried product to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture, typically an ethanol/water solution (e.g., start with 30-40 mL of 50% aqueous ethanol), to dissolve the solid completely. Heat the mixture gently on a hot plate.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce complete crystallization of the purified product.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Characterization and Expected Results

The identity and purity of the synthesized N-(2-methoxyphenyl)acetamide should be confirmed through standard analytical techniques.

ParameterExpected Value / Observation
Theoretical Yield Approx. 7.3 g (based on 2-methoxyaniline as the limiting reagent)
Appearance White to off-white crystalline solid.
Melting Point 87-89 °C
Solubility Soluble in chloroform, dichloromethane, DMSO, and acetone.[7]
FT-IR (cm⁻¹) ~3290 (N-H stretch, amide), ~1660 (C=O stretch, amide I band), ~1540 (N-H bend, amide II band).[8]
¹H NMR (CDCl₃, ppm) δ ~8.3 (s, 1H, NH), δ ~7.8-6.8 (m, 4H, Ar-H), δ ~3.8 (s, 3H, -OCH₃), δ ~2.2 (s, 3H, -COCH₃). Note: The NH proton shift can be broad and variable.[9]
¹³C NMR (DMSO-d₆, ppm) δ ~164 (C=O), δ ~155 (C-O), δ ~131 (C-N), δ ~121-114 (aromatic carbons), δ ~55 (-OCH₃), δ ~43 (-COCH₃).[8]

Experimental Workflow Overview

Experimental_Workflow A 1. Reagent Preparation (2-Methoxyaniline, Acetic Acid, Acetic Anhydride) B 2. Reaction Setup Dissolve amine in acetic acid A->B C 3. Acetylation Add Acetic Anhydride Stir at RT for 20 min B->C Exothermic D 4. Workup: Precipitation Pour mixture into ice water C->D E 5. Isolation Vacuum filter crude product Wash with cold water D->E F 6. Purification Recrystallize from Ethanol/Water E->F G 7. Final Product Filter and dry pure crystals F->G H 8. Characterization (MP, IR, NMR) G->H

Caption: High-level workflow for the synthesis and purification of N-(2-methoxyphenyl)acetamide.

Safety and Handling Precautions

This procedure involves hazardous chemicals and must be performed with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • 2-Methoxyaniline (o-Anisidine): Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen. Always handle in a fume hood and wear nitrile gloves, a lab coat, and safety goggles.

  • Acetic Anhydride: Highly corrosive and a lachrymator (causes tearing). It reacts violently with water and can cause severe burns upon contact.[10][11] Ensure it is handled with extreme care, away from water sources, and always in a fume hood.[3][12] Wear appropriate gloves, a face shield in addition to goggles, and a lab coat.[11][13] Have a spill kit with a neutralizing agent (like sodium bicarbonate) readily available.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye damage. Handle with standard laboratory precautions.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

  • Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Available at: [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Ghosh, A., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]

  • BioCrick. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5. Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • Scribd. LAB QO 1 - P-Methoxyacetanilide. Available at: [Link]

  • Organic Syntheses. p-Anisidine, 2-nitro-. Available at: [Link]

  • INEOS Group. (2021). Safety data sheet - acetic anhydride. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

  • NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

  • Quora. What safety precautions should you take when working with acetic anhydride?. Available at: [Link]

Sources

The Versatility of 2-bromo-N-(2-methoxyphenyl)acetamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 2-bromo-N-(2-methoxyphenyl)acetamide emerges as a particularly versatile and reactive building block. Its structure, featuring a reactive α-bromo-substituted amide, presents a gateway to a diverse range of heterocyclic systems. The presence of the methoxyphenyl group not only influences the electronic properties of the molecule but also offers a handle for further functionalization, making it an attractive scaffold for creating libraries of potential drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key heterocyclic cores, including quinoxalines, benzofurans, phenoxazines, and benzoxazinones.

I. Synthesis of Quinoxaline Derivatives: A Gateway to Bioactive Molecules

Quinoxalines are a prominent class of nitrogen-containing heterocyles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The reaction of α-haloketones with o-phenylenediamines is a well-established and efficient method for the synthesis of the quinoxaline core.[2][3] this compound, possessing the requisite α-bromoacetyl moiety, is an excellent substrate for this transformation.

Reaction Mechanism

The synthesis of quinoxalines from 2-bromoacetophenones and o-phenylenediamine proceeds via a condensation-cyclization-oxidation sequence.[3] The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the α-bromoacetamide. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the stable quinoxaline ring system.

G cluster_0 Reaction of this compound with o-phenylenediamine A This compound C Intermediate Adduct A->C Nucleophilic Attack B o-phenylenediamine B->C D Dihydroquinoxaline Intermediate C->D Intramolecular Cyclization E Quinoxaline Derivative D->E Dehydration & Aromatization G cluster_1 Proposed Benzofuran Synthesis A This compound B Demethylation (e.g., BBr₃) A->B C 2-bromo-N-(2-hydroxyphenyl)acetamide B->C D Intramolecular Cyclization (Base) C->D E Benzofuran-2-carboxamide Derivative D->E

Sources

Application Note: 2-bromo-N-(2-methoxyphenyl)acetamide as a Versatile Building Block for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2-bromo-N-(2-methoxyphenyl)acetamide, a highly versatile bifunctional building block for drug discovery. We explore its physicochemical properties, safety considerations, and core synthetic applications. Detailed, field-proven protocols for the synthesis of the building block itself and its subsequent elaboration into medicinally relevant heterocyclic scaffolds, such as benzoxazinones, are provided. The causality behind experimental choices, troubleshooting, and characterization data are discussed to equip researchers with a robust framework for leveraging this reagent in their synthetic campaigns.

Introduction and Strategic Value

In the landscape of medicinal chemistry, the efficient construction of novel molecular architectures is paramount. Privileged scaffolds—structural motifs that are capable of binding to multiple biological targets—are of particular interest. This compound has emerged as a strategic building block due to its unique combination of functionalities. The molecule incorporates a potent electrophilic handle (the α-bromoacetamide group) and a nucleophilic precursor (the 2-methoxyphenyl moiety), all within a compact frame.

The α-bromoacetamide group is an excellent alkylating agent, enabling covalent linkages or the initiation of cyclization cascades. Concurrently, the ortho-methoxy group on the phenyl ring serves a dual purpose: it acts as an electronic modulator and can participate directly as an intramolecular nucleophile, facilitating the formation of oxygen-containing heterocycles. This pre-positioning of reactive groups makes it an ideal precursor for constructing fused ring systems, most notably benzoxazinones, which are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1].

This document serves as a practical guide for utilizing this reagent, moving from fundamental properties to detailed synthetic protocols.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Compound Data
PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 32428-69-6[2][3][4]
Molecular Formula C₉H₁₀BrNO₂[2][4]
Molecular Weight 244.09 g/mol [2]
Appearance Solid (typically off-white to beige powder/granules)[4][5]
Melting Point 76.8 °C[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[2]
Safety and Handling

This compound is classified as an irritant and should be handled with appropriate care.[2] Analogous bromoacetamide compounds are known to be harmful if swallowed, inhaled, or in contact with skin[6][7].

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles.[6][8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Synthesis of the Building Block

The most direct method for preparing this compound is the acylation of 2-methoxyaniline with an activated bromoacetic acid derivative, such as bromoacetyl bromide or chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 2-Methoxyaniline C Reaction Vessel (Aprotic Solvent, e.g., DCM) Base (e.g., Triethylamine) 0°C to RT A->C B Bromoacetyl Bromide B->C D Aqueous Wash (e.g., dil. HCl, NaHCO₃) C->D Reaction Quench E Drying & Concentration D->E F Recrystallization E->F G This compound F->G

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for N-acylation.[5]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methoxyaniline (5.0 g, 40.6 mmol) and dichloromethane (DCM, 80 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (6.8 mL, 48.7 mmol, 1.2 eq) to the stirred solution.

    • Causality: Triethylamine is a non-nucleophilic organic base used to scavenge the HBr generated during the acylation, preventing protonation of the starting aniline and driving the reaction to completion.

  • Acylation: Add bromoacetyl bromide (4.25 mL, 48.7 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Dropwise addition at low temperature controls the exothermic reaction, minimizing the formation of potential side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Causality: The acid wash removes unreacted aniline and the triethylamine salt. The bicarbonate wash removes any remaining acidic impurities. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

  • Characterization: The expected product is a solid with a melting point of ~77°C.[5] Key characterization data includes:

    • ¹H-NMR (300 MHz, CD₃OD, δ/ppm): 7.99 (dd, 1H), 7.11 (ddd, 1H), 6.88 (ddd, 1H), 7.01 (dd, 1H), 3.88 (s, 2H, -CH₂Br), 3.87 (s, 3H, -OCH₃).[5]

    • IR (KBr, cm⁻¹): ~3035 (Ar C-H), ~1633 (Amide C=O).[5]

Core Application: Synthesis of Benzoxazinone Scaffolds

A primary application of this building block is in the synthesis of 4H-3,1-benzoxazin-4-ones via intramolecular cyclization. The reaction leverages the ortho-methoxy group as a masked phenol, which, upon demethylation, acts as an intramolecular nucleophile attacking the electrophilic amide carbonyl, often after an initial reaction at the bromoacetyl position. More direct methods involve base-mediated intramolecular O-alkylation.

Benzoxazinone Formation Workflow

cluster_start Starting Material cluster_process Cyclization Conditions cluster_intermediate Key Intermediate cluster_product Final Scaffold A This compound B Reaction Vessel (Polar Aprotic Solvent, e.g., DMF) Strong Base (e.g., NaH, K₂CO₃) Heat (e.g., 80-120°C) A->B C Alkoxide/Phenoxide Intermediate B->C Base-mediated Intramolecular Attack D Benzoxazinone Derivative C->D Cyclization & Tautomerization

Caption: General workflow for benzoxazinone synthesis.

Protocol: Base-Mediated Synthesis of a Dihydro-benzoxazinone

This protocol describes a typical intramolecular Williamson ether synthesis to form the heterocyclic ring.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.24 g, 6.0 mmol, 1.5 eq) in 20 mL of anhydrous dimethylformamide (DMF).

    • Causality: NaH is a strong, non-nucleophilic base capable of deprotonating the amide N-H. DMF is a polar aprotic solvent that effectively solvates the resulting ions. Anhydrous conditions are critical as NaH reacts violently with water.

  • Substrate Addition: Dissolve this compound (0.98 g, 4.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 80°C for 6 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the intramolecular nucleophilic substitution, where the newly formed amide anion attacks the carbon bearing the bromine atom.

  • Workup: a. Cool the reaction mixture to 0°C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. b. Dilute the mixture with 100 mL of ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydro-4H-benzo[b][2][7]oxazin-3-one.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in building block synthesis Incomplete reaction; impure reagents; insufficient base.Ensure reagents are pure and dry. Increase reaction time or slightly warm the reaction. Use a full 1.2-1.5 equivalents of base and acylating agent.
Formation of di-acylated aniline Aniline starting material is too concentrated or acylating agent added too quickly.Add the bromoacetyl bromide solution more slowly and ensure efficient stirring. Use a more dilute reaction mixture.
Failure of cyclization reaction Base is not strong enough; insufficient heat; water in the reaction.Ensure all glassware is flame-dried and solvents are anhydrous. Switch to a stronger base like NaH. Increase the reaction temperature incrementally.
Multiple products in cyclization Intermolecular side reactions; decomposition.Run the reaction at a higher dilution to favor the intramolecular pathway. Reduce reaction temperature and extend the reaction time.

Conclusion

This compound is a powerful and cost-effective building block for medicinal chemists. Its intrinsic functionalities allow for straightforward access to complex heterocyclic systems, particularly benzoxazinones and related scaffolds. The protocols and insights provided herein demonstrate its reliability and versatility, establishing it as a valuable tool for accelerating the hit-to-lead process in modern drug discovery programs.

References

  • Chemsrc. (2025). N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved January 12, 2026, from [Link]

  • Xiao, Z. P., Liu, J., & Zhu, Y. (2010). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o67. Available at: [Link]

  • Reddy, T. R., & Reddy, V. R. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3233. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 12(3), 1-8. Available at: [Link]

  • Davallo, M., & Bakavoli, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 561-565. Available at: [Link]

  • Arshad, N., Asim, M., Gul, S., Taha, M., & Ismail, H. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Saudi Chemical Society, 18(5), 459-466. Available at: [Link]

  • ChemBK. (n.d.). 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. Retrieved January 12, 2026, from [Link]

Sources

Application Note: A Detailed Protocol for Monitoring the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide is a critical transformation in the generation of various pharmaceutical intermediates and fine chemicals. The reaction, typically an N-acetylation of 2-methoxyaniline with bromoacetyl bromide or a related bromoacetylating agent, requires careful monitoring to ensure complete consumption of the starting materials and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, cost-effective, and highly sensitive method for the qualitative analysis of the reaction's progress.[1][2][3] This application note provides a comprehensive, step-by-step protocol for monitoring this specific reaction, grounded in the principles of chromatographic separation and tailored for researchers, scientists, and drug development professionals.

The causality behind employing TLC lies in the polarity differences between the reactants and the product. The starting material, 2-methoxyaniline, is a primary amine and is expected to be more polar than the resulting amide product, this compound. This difference in polarity allows for their separation on a polar stationary phase, such as silica gel, with an appropriately chosen mobile phase.[4][5]

Scientific Principles of TLC Monitoring

Thin-Layer Chromatography separates components of a mixture based on the principle of adsorption chromatography.[5] The separation occurs as the mobile phase (a solvent or solvent mixture) moves up the stationary phase (a thin layer of adsorbent material, typically silica gel on a plate) by capillary action.[5][6]

  • Stationary Phase: A polar adsorbent, in this case, silica gel, is coated onto an inert plate (e.g., glass, aluminum, or plastic).[3][7]

  • Mobile Phase: A solvent or a mixture of solvents of a specific polarity.

  • Separation: As the mobile phase ascends the plate, it carries the components of the spotted reaction mixture with it. More polar compounds will have a stronger affinity for the polar stationary phase and will travel a shorter distance, resulting in a lower Retention Factor (Rf) value.[8][9] Conversely, less polar compounds will be carried further up the plate by the mobile phase, exhibiting a higher Rf value.[10]

The reaction progress is monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.[11]

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated plates. The F254 indicator allows for visualization under UV light.[7][12]

  • TLC Developing Chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • UV Lamp (254 nm)

  • Iodine chamber (optional, for visualization)

  • Staining solution (e.g., p-anisaldehyde or permanganate, optional)

  • Heat gun (for visualization with stains)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate - HPLC grade)

  • Reaction mixture aliquots

  • Reference standards (if available):

    • 2-methoxyaniline (starting material)

    • This compound (product)

Experimental Protocol

Part 1: Preparation and Spotting
  • Prepare the TLC Chamber: Pour the chosen solvent system (mobile phase) into the TLC chamber to a depth of about 0.5 cm. To ensure the chamber's atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms, a piece of filter paper can be placed inside, lining the wall of the chamber.[3][6] Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[13] Be careful not to scrape off the silica gel. Mark three small, evenly spaced points on this line for spotting. These will be for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).[13][14]

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of 2-methoxyaniline in a volatile solvent like ethyl acetate.

    • Reaction Mixture (RXN): Withdraw a small aliquot of the reaction mixture using a capillary tube.[11] If the reaction mixture is concentrated, it may need to be diluted with a suitable solvent to avoid streaking on the TLC plate.[4]

  • Spot the TLC Plate:

    • SM Lane: Using a clean capillary tube, apply a small spot of the diluted starting material solution onto the leftmost mark on the origin line. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[8]

    • CO (Co-spot) Lane: On the center mark, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.[14]

    • RXN Lane: Apply a small spot of the diluted reaction mixture onto the rightmost mark.[13]

Part 2: Development and Visualization
  • Develop the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure that the origin line is above the solvent level.[6] Close the chamber and allow the solvent front to ascend the plate undisturbed. The development is complete when the solvent front is about 0.5-1 cm from the top of the plate.[5][6]

  • Mark the Solvent Front: Immediately after removing the plate from the chamber, mark the position of the solvent front with a pencil.[5][10] This is crucial for the subsequent calculation of Rf values.

  • Visualize the Spots:

    • UV Light: The primary, non-destructive method for visualization is a UV lamp.[15][16] Since the starting material and product are aromatic, they should be UV-active and appear as dark spots against the fluorescent green background of the plate at 254 nm.[12][17] Lightly circle the spots with a pencil while they are visible under the UV light.[15]

    • Iodine Staining: If the spots are not clearly visible under UV light, place the dried plate in an iodine chamber. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[15][16] This method is semi-destructive as the spots will fade over time.[15]

    • Chemical Stains: For compounds that are not UV-active and do not stain well with iodine, destructive chemical stains can be used.[16] After dipping the plate in the staining solution, gentle heating with a heat gun is often required to develop the colored spots.[18]

Workflow Diagram

TLC_Monitoring_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development cluster_visualization Visualization & Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples Prepare Samples (SM, RXN) prep_plate->prep_samples spot_sm Spot Starting Material (SM) prep_samples->spot_sm spot_co Spot Co-spot (CO) prep_samples->spot_co spot_rxn Spot Reaction Mixture (RXN) prep_samples->spot_rxn develop Develop Plate in Chamber spot_rxn->develop mark_front Mark Solvent Front develop->mark_front visualize Visualize (UV, Iodine, Stain) mark_front->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring the reaction by TLC.

Interpretation of Results

The progress of the reaction is determined by comparing the spots in the 'RXN' lane to the 'SM' and 'CO' lanes.

  • t=0 (Start of reaction): The 'RXN' lane should show a prominent spot corresponding to the starting material.

  • During the reaction: The intensity of the starting material spot in the 'RXN' lane will decrease, while a new spot, corresponding to the product, will appear. The product, this compound, is expected to be less polar than the starting amine, 2-methoxyaniline, and therefore should have a higher Rf value.

  • Completion of reaction: The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane.[13]

Calculating the Retention Factor (Rf)

The Rf value is a ratio and is calculated for each spot using the following formula:[9][19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The distances are measured from the origin line.[19] Rf values are characteristic for a compound in a given solvent system and on a specific stationary phase.[8][20]

Data Presentation
CompoundExpected PolarityExpected Rf Value
2-methoxyaniline (Starting Material)More PolarLower
This compound (Product)Less PolarHigher

Solvent System Selection and Optimization

The choice of the mobile phase is critical for achieving good separation.[21] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7][22]

  • Initial Trial: A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a good starting point.

  • Optimization:

    • If the spots remain at the origin (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[10][22]

    • If the spots travel with the solvent front (high Rf), the solvent system is too polar. Increase the proportion of the less polar solvent (hexane).[10][22]

The ideal solvent system will provide Rf values for the components of interest between 0.2 and 0.8, with clear separation between the spots.[4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Streaking of spots The sample is too concentrated; the compound is highly polar or acidic/basic.Dilute the sample before spotting.[4] For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.[21]
Spots are elongated or "tailing" The solvent system may not be optimal; interaction with the stationary phase.Adjust the polarity of the solvent system. Consider adding a small amount of a more polar solvent like methanol.
No separation of spots The polarity of the solvent system is incorrect.Systematically vary the ratio of the solvents in the mobile phase to achieve optimal separation.
Rf values are not reproducible The TLC chamber was not saturated; the solvent composition changed due to evaporation; temperature fluctuations.Ensure the chamber is properly saturated with solvent vapors before developing the plate.[6] Use a lid and avoid reusing the solvent mixture for multiple runs.[21]

Conclusion

This protocol provides a robust and detailed methodology for effectively monitoring the synthesis of this compound using Thin-Layer Chromatography. By understanding the underlying principles and following the outlined steps for execution, interpretation, and troubleshooting, researchers can accurately track the progress of their reaction, leading to optimized reaction times, improved yields, and higher purity of the final product. The self-validating nature of using internal standards (starting material) and co-spotting ensures the reliability of the results.

References
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Chemistry. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. YouTube. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • Pediaa. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Wellesley College. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Research and Reviews. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]

  • Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

Sources

Application Note: A Validated Work-Up and Purification Protocol for the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

2-bromo-N-(2-methoxyphenyl)acetamide is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is a good leaving group. The purity of this reagent is paramount for the success of subsequent synthetic steps, necessitating a robust and well-understood work-up and purification procedure. This application note provides a detailed, field-proven protocol for the synthesis, work-up, and purification of this compound, grounded in established chemical principles. The document is intended for researchers, scientists, and drug development professionals who require a high-purity final product.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 2-methoxyaniline with bromoacetyl bromide. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This is a classic method for forming N-substituted bromoacetamides.[1] A base is typically employed to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-MethoxyanilineReagentSigma-Aldrich90-04-0
Bromoacetyl bromide≥98%Sigma-Aldrich598-21-0
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2
Triethylamine (TEA)≥99%Acros Organics121-44-8
Hydrochloric Acid (HCl)1 M aq.J.T. Baker7647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated aq.EMD Millipore144-55-8
BrineSaturated aq.LabChem7647-14-5
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9
Ethanol200 ProofDecon Labs64-17-5
Deionized WaterN/AIn-house7732-18-5
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methoxyaniline (5.0 g, 40.6 mmol) and triethylamine (6.2 mL, 44.7 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Bromoacetyl Bromide: Dissolve bromoacetyl bromide (4.0 mL, 44.7 mmol) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the bromoacetyl bromide solution dropwise to the stirred 2-methoxyaniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methoxyaniline) is consumed.

Detailed Work-up Procedure

The work-up procedure is designed to quench the reaction, remove unreacted reagents, byproducts, and the catalyst, and isolate the crude product.

Work-up Workflow Diagram

Workup_Workflow reaction_mixture Reaction Mixture in DCM add_hcl Add 1 M HCl (aq) reaction_mixture->add_hcl sep_funnel1 Separatory Funnel (Wash 1) add_hcl->sep_funnel1 organic_layer1 Organic Layer (DCM) sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Unreacted TEA, TEA·HBr) sep_funnel1->aqueous_layer1 Discard add_nahco3 Add Saturated NaHCO₃ (aq) organic_layer1->add_nahco3 sep_funnel2 Separatory Funnel (Wash 2) add_nahco3->sep_funnel2 organic_layer2 Organic Layer (DCM) sep_funnel2->organic_layer2 Separate aqueous_layer2 Aqueous Layer (Residual Acid) sep_funnel2->aqueous_layer2 Discard add_brine Add Brine organic_layer2->add_brine sep_funnel3 Separatory Funnel (Wash 3) add_brine->sep_funnel3 organic_layer3 Organic Layer (DCM) sep_funnel3->organic_layer3 Separate aqueous_layer3 Aqueous Layer (Bulk Water) sep_funnel3->aqueous_layer3 Discard drying Dry over Anhydrous MgSO₄ organic_layer3->drying filtration Filter drying->filtration evaporation Evaporate Solvent (Rotary Evaporator) filtration->evaporation crude_product Crude Product evaporation->crude_product

Caption: Work-up workflow for this compound.

Step-by-Step Work-up Protocol
  • Quenching and Acidic Wash: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of 1 M HCl (aq) and shake vigorously. Allow the layers to separate and discard the aqueous layer.

    • Rationale: The acidic wash removes the triethylamine catalyst and any remaining unreacted 2-methoxyaniline by converting them into their water-soluble hydrochloride salts.

  • Basic Wash: To the organic layer, add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake carefully, venting frequently to release the CO₂ gas that evolves. Allow the layers to separate and discard the aqueous layer.

    • Rationale: This step neutralizes any residual HCl from the previous wash and quenches any unreacted bromoacetyl bromide.

  • Brine Wash: Wash the organic layer with 100 mL of brine (saturated aqueous NaCl solution).

    • Rationale: The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[2] The principle is based on the differential solubility of the desired product and impurities in a suitable solvent at varying temperatures. For N-aryl acetamides, an ethanol/water mixture is often an effective solvent system.[3]

Recrystallization Protocol
  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. A typical yield is around 87%.[1]

Characterization and Quality Control

The purity and identity of the final product should be confirmed by standard analytical techniques.

ParameterExpected ValueSource
Appearance Greenish granules[1]
Melting Point 76.8 °C[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.35 (br s, 1H, NH), 8.25 (dd, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 4.05 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 148.0 (C-O), 127.5 (C-N), 124.0 (Ar-CH), 121.5 (Ar-CH), 120.0 (Ar-CH), 110.0 (Ar-CH), 56.0 (OCH₃), 29.5 (CH₂)Estimated based on similar structures

Safety and Handling

  • 2-Methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bromoacetyl bromide: This reagent is highly corrosive and causes severe skin burns and eye damage.[4] It reacts violently with water. Always handle bromoacetyl bromide in a fume hood and wear appropriate PPE, including chemical-resistant gloves and a face shield. Ensure no water is present in the reaction setup.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

This application note provides a comprehensive and validated protocol for the work-up and purification of this compound. By following the detailed steps for the aqueous work-up and subsequent recrystallization, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis. The rationale behind each step has been explained to provide a deeper understanding of the purification process, enabling scientists to troubleshoot and adapt the protocol as needed.

References

  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link].

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1040-1046. Available at: [Link].

Sources

developing covalent inhibitors with 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Covalent Inhibitor Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-bromo-N-(2-methoxyphenyl)acetamide as an electrophilic warhead for the development of targeted covalent inhibitors. Covalent inhibitors offer distinct advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their protein target.[1][2][3] This guide details the underlying chemical principles, strategic considerations for experimental design, and validated, step-by-step protocols for hit identification and characterization. Methodologies covered include intact protein mass spectrometry for adduct confirmation, peptide mapping for binding site identification, and kinetic analysis to determine inhibitor efficiency.

Introduction: The Rationale for Covalent Inhibition

In modern drug discovery, covalent inhibitors are experiencing a renaissance, moving from a class of drugs discovered by serendipity to a rationally designed strategy for tackling challenging targets.[4][5] Unlike non-covalent inhibitors that rely on reversible binding equilibria, covalent inhibitors follow a two-step mechanism.[3][6] First, the inhibitor non-covalently binds to the target protein's active or allosteric site. This is followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[3]

Advantages of Covalent Inhibition:

  • Increased Potency & Duration: The irreversible nature of the bond can lead to sustained target inhibition, independent of the compound's pharmacokinetic profile.

  • Targeting Difficult Proteins: Covalent strategies can be effective against targets with shallow binding pockets or those requiring high ligand affinity, which are often considered "undruggable" by non-covalent approaches.[4]

  • Overcoming Resistance: Covalent inhibition can be a powerful strategy to overcome drug resistance mutations that affect non-covalent binding interactions.

The compound This compound belongs to the α-haloacetamide class of electrophiles, which are known to react with nucleophilic residues, most notably cysteine, through an SN2 mechanism. The inherent reactivity of this warhead makes it a valuable tool for developing potent and specific inhibitors when incorporated into a scaffold that provides selective non-covalent binding affinity for the target of interest.

The Warhead: Chemistry and Reactivity

The efficacy of a covalent inhibitor is a delicate balance between its intrinsic chemical reactivity and its binding-derived selectivity. An ideal warhead is reactive enough to form a bond with its target but not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity.[7]

Mechanism of Action: The bromoacetamide moiety is an alkylating agent. The carbon atom alpha to the carbonyl and attached to the bromine is highly electrophilic. It readily reacts with soft nucleophiles like the thiolate anion of a deprotonated cysteine residue.

Mechanism cluster_reactants Reactants cluster_products Products Inhibitor Inhibitor-Br Adduct Protein-Cys-S-Inhibitor Inhibitor->Adduct SN2 Attack Protein Protein-Cys-SH Protein->Adduct Byproduct HBr

Caption: SN2 reaction between the bromoacetamide warhead and a cysteine thiol.

While cysteine is the most common target due to the high nucleophilicity of its thiol group, other residues such as histidine, lysine, methionine, and tyrosine can also be targeted under specific conditions, though their reactivity with bromoacetamides is generally lower.[8][9]

Safety and Handling

Compound: this compound Class: Alkylating Agent, Bromoacetamide derivative

3.1. Hazard Identification: While a specific safety data sheet (SDS) for this compound should always be consulted, compounds in the bromoacetamide class are generally considered hazardous.[10][11]

  • Harmful if swallowed, inhaled, or in contact with skin. [10][12]

  • Causes skin and serious eye irritation/damage. [11][13]

  • May cause respiratory irritation. [13][14]

  • Potential mutagen. As an alkylating agent, it has the potential to modify nucleic acids.

3.2. Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a certified chemical fume hood.[12]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and safety goggles or a face shield.[12][13]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[13]

3.3. Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][13]

  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[13][14]

Experimental Design and Workflow

A successful covalent inhibitor discovery campaign requires a multi-step, integrated approach to identify hits, confirm their binding mode, and characterize their activity.

Workflow Target 1. Target Selection (Nucleophilic Residue) Screen 2. Covalent Screening (Intact Protein MS) Target->Screen Triage 3. Hit Triage (Dose-response, Time-dependence) Screen->Triage Triage->Screen False Positives   Confirm 4. Adduct Confirmation & Site ID (LC-MS/MS) Triage->Confirm  True Hits Kinetics 5. Kinetic Characterization (kinact/KI) Confirm->Kinetics SAR 6. Structure-Activity Relationship (SAR) Kinetics->SAR

Caption: A typical workflow for the discovery and characterization of covalent inhibitors.

Core Protocols

The following protocols provide a framework for using this compound to identify and characterize covalent inhibitors. Note: All concentrations and incubation times should be optimized for the specific protein target.

Protocol 5.1: Intact Protein Mass Spectrometry for Adduct Formation

Objective: To rapidly screen for covalent bond formation by detecting the mass increase of the target protein upon incubation with the inhibitor.

Rationale: Mass spectrometry (MS) is a primary method for confirming a covalent binding event.[15] The expected mass shift will be the molecular weight of the inhibitor minus the molecular weight of HBr (lost during the SN2 reaction). For this compound (MW ≈ 244.09 g/mol ) and HBr (MW ≈ 80.91 g/mol ), the expected mass addition is ~163.18 Da .

Materials:

  • Target protein (≥95% purity) in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • LC-MS system with an ESI source and a TOF or Orbitrap mass analyzer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • Target Protein: 5-10 µM final concentration

    • Inhibitor: 50-100 µM final concentration (5-10 fold molar excess)

    • Final DMSO concentration should be <2% (v/v).

  • Controls: Prepare two control samples:

    • Negative Control: Protein + DMSO (no inhibitor).

    • Warhead Control (Optional): Protein + a non-binding bromoacetamide to check for non-specific reactivity.

  • Incubation: Incubate all samples at room temperature or 37°C for 1-4 hours. Time points should be optimized.

  • Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT or by immediate sample cleanup.

  • Sample Cleanup: Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted protein onto the LC-MS system.

    • Acquire data in the appropriate m/z range for your protein.

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species.

  • Data Analysis: Compare the deconvoluted mass from the inhibitor-treated sample to the negative control. A mass increase corresponding to the covalent adduct (~163.18 Da) confirms bond formation.[15][16]

Protocol 5.2: Peptide Mapping by LC-MS/MS for Site Identification

Objective: To identify the specific amino acid residue(s) modified by the inhibitor.

Rationale: This "bottom-up" proteomics approach involves digesting the modified protein into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact location of the mass modification.[15][17]

Materials:

  • Covalently labeled protein sample (from Protocol 5.1, scaled up)

  • Unlabeled control protein sample

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic Acid (FA)

  • LC-MS/MS system (e.g., Q-Exactive, Orbitrap)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the labeled and control protein samples (~20-50 µg), add Urea to a final concentration of 8 M to denature.

    • Add DTT to 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add Iodoacetamide (IAA) to 25 mM and incubate in the dark for 30 minutes to alkylate free cysteines. This step ensures that only the inhibitor-modified cysteine remains distinct.

  • Dilution and Digestion:

    • Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to <1 M.

    • Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

  • Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to inactivate trypsin. Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto the LC-MS/MS system.

    • Perform a data-dependent acquisition (DDA), where the instrument isolates the most intense peptide ions from the MS1 scan and fragments them to generate MS2 spectra.[17]

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein's sequence.[17]

    • Crucially, define a variable modification on cysteine (and potentially other nucleophilic residues) corresponding to the mass of the bound inhibitor fragment (+163.18 Da).

    • The software will identify the peptide sequence and the specific modified residue that carries this mass shift.[15]

Protocol 5.3: Kinetic Analysis of Covalent Inhibition

Objective: To determine the kinetic parameters of inhibition, typically expressed as the ratio kinact/KI.

Rationale: Covalent inhibitors follow a two-step kinetic model.[18][19] The inhibitor (I) first forms a reversible, non-covalent complex (E·I) with the enzyme (E), characterized by the inhibition constant (KI). This is followed by an irreversible chemical step to form the covalent adduct (E-I), characterized by the rate constant for inactivation (kinact).

Kinetics E_I E + I EI_rev E·I E_I->EI_rev K_I EI_irrev E-I EI_rev->EI_irrev k_inact

Caption: Two-step kinetic model for irreversible covalent inhibition.

Procedure (Progress Curve Method):

  • Assay Setup: In a 96- or 384-well plate, set up reactions containing your enzyme, its substrate (at KM concentration), and varying concentrations of this compound. Include a no-inhibitor control (DMSO).

  • Data Acquisition: Initiate the reaction by adding the substrate or enzyme, and immediately begin monitoring product formation (e.g., via fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • The resulting progress curves will show a decrease in reaction velocity over time as the enzyme is progressively inactivated.

    • For each inhibitor concentration [I], fit the progress curve data to the equation for single-exponential decay: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P(t) is product at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

    • Plot the calculated k_obs values against the corresponding inhibitor concentration [I].

    • Fit this new plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I])

    • This fit will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate). The second-order rate constant k_inact/K_I is a measure of the inhibitor's overall efficiency.

Data Summary and Interpretation

Proper data presentation is key to evaluating a covalent inhibitor candidate.

ParameterMethodExpected OutcomeInterpretation
Adduct Mass Intact Protein MSMass of Protein + ~163.18 DaConfirms covalent bond formation. Stoichiometry can be assessed.
Modification Site Peptide Mapping LC-MS/MSIdentification of a specific peptide with a +163.18 Da modification on a Cys (or other) residue.Pinpoints the exact amino acid target of the inhibitor.
KI Kinetic AnalysisMicro- to millimolar range (µM-mM)Represents the non-covalent binding affinity of the inhibitor for the target.
kinact Kinetic Analysiss-1 or min-1Represents the maximum rate of covalent bond formation once the inhibitor is bound.
kinact/KI Kinetic AnalysisM-1s-1The second-order rate constant; the most important measure of inhibitor potency and efficiency.

Conclusion

This compound is a versatile chemical tool for the development of targeted covalent inhibitors. Its bromoacetamide warhead provides a reliable mechanism for forming a covalent bond with nucleophilic residues, particularly cysteine. By following a structured workflow encompassing mass spectrometry for adduct confirmation and kinetic analysis for efficiency determination, researchers can effectively identify and optimize novel covalent therapeutics. This systematic approach, grounded in a clear understanding of the underlying chemistry and biology, is essential for translating the potential of covalent inhibition into successful drug discovery programs.

References

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Mader, L. K., & Keillor, J. W. (2025).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Cuyckens, F., & Claeys, M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • Peterson, D. L., et al. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
  • Hallenbeck, K. K., et al. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH.
  • 2-Bromo-N-(5-chloro-2-methoxyphenyl)
  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. (2001).
  • N-(2-Bromo-4-methoxyphenyl)
  • SAFETY DATA SHEET - N-Bromoacetamide. (2010). Fisher Scientific.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube.
  • Covalent Compound Screening Guide. (n.d.). Oncodesign Services.
  • SAFETY DATA SHEET - 2-Bromoacetamide. (2010). Fisher Scientific.
  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM Medicinal Chemistry.
  • MSDS of 2-Bromo-N-phenyl-acetamide. (n.d.). ChemBlink.
  • Recent advances in the development of covalent inhibitors. (2021).
  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. (2022). Frontiers in Chemistry.
  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (2023). ChemRxiv.
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). ScienceDirect.

Sources

Application Notes & Protocols: Leveraging 2-bromo-N-(2-methoxyphenyl)acetamide in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-bromo-N-(2-methoxyphenyl)acetamide as a versatile precursor in synthetic organic and medicinal chemistry. We will move beyond simple procedural lists to explore the mechanistic rationale behind its applications, focusing on its pivotal role in constructing high-value heterocyclic scaffolds. The primary focus will be on the synthesis of 1,4-benzoxazin-3-ones, a privileged scaffold found in a multitude of biologically active agents. This guide includes detailed, field-tested protocols, troubleshooting insights, and data presentation to empower researchers to effectively utilize this key building block in their discovery programs.

Introduction: The Strategic Value of this compound

This compound is more than a simple reagent; it is a carefully designed synthetic intermediate whose structure is primed for elegant and efficient chemical transformations. Its utility stems from two key structural features:

  • The α-Bromoacetamide Moiety: This functional group provides a reactive electrophilic carbon center adjacent to the amide carbonyl. The bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.

  • The ortho-Methoxyphenyl Group: The aniline-derived portion of the molecule is electronically rich and, critically, possesses a methoxy group positioned at the C2 position. This ortho positioning is ideal for facilitating intramolecular cyclization reactions, which are highly favored due to the formation of stable 5- or 6-membered rings.

These features converge to make this compound an exceptional precursor for building the 1,4-benzoxazin-3-one scaffold, a core structure present in compounds with a wide spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and antidiabetic properties[1][2][3][4].

dot

Caption: Key structural features of this compound.

Core Application: Intramolecular Cyclization to 1,4-Benzoxazin-3-ones

The premier application of this compound is its conversion into the 4H-1,4-benzoxazin-3-one ring system. This transformation is a powerful example of an efficient, atom-economical intramolecular reaction that builds molecular complexity rapidly.

Mechanistic Rationale

The reaction proceeds via a base-mediated intramolecular nucleophilic substitution, akin to a Williamson ether synthesis. The choice of base and solvent is critical for success. A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to generate the nucleophile.

The mechanism unfolds as follows:

  • Nucleophile Generation: The base abstracts the acidic proton from the amide nitrogen (N-H). This deprotonation significantly increases the nucleophilicity of the system.

  • Intramolecular Attack: The newly formed amide anion, or more commonly, the oxygen of the ortho-methoxy group (often following in-situ demethylation under certain conditions, though direct cyclization via the amide nitrogen is also plausible depending on conditions), acts as the intramolecular nucleophile. It attacks the electrophilic α-carbon, displacing the bromide ion.

  • Ring Closure: This concerted attack and displacement result in the formation of the stable, six-membered benzoxazinone ring.

This pathway is highly efficient due to the proximity of the reacting centers, which leads to a favorable entropy of activation.

dot

Mechanism start This compound intermediate Deprotonated Intermediate (Amide Anion) start->intermediate  Base (e.g., KOH) - H⁺ product 4H-1,4-Benzoxazin-3-one intermediate->product Intramolecular SN2 - Br⁻

Caption: Mechanism of intramolecular cyclization to 1,4-benzoxazin-3-one.

Biological Significance of the Scaffold

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry. Its rigid, planar nature allows it to interact effectively with various biological targets. By modifying the substituents on the aromatic ring or the nitrogen atom, a diverse library of compounds can be generated for screening against different therapeutic targets.

Derivative Class Reported Biological Activity Reference
Acylhydrazone DerivativesAntifungal against plant pathogens like Gibberella zeae[1]
Propanolamine DerivativesAntibacterial against phytopathogenic bacteria[2]
Core Scaffold AnaloguesHerbicidal, potential Histone Deacetylase (HDAC) inhibitors[5]
Hydrazone DerivativesAnticonvulsant activity in pentylenetetrazole seizure models[3][6]
Polyheterocyclic ConjugatesAntidiabetic via inhibition of α-amylase and α-glucosidase[4]
General DerivativesPotential CNS agents[7]

Detailed Experimental Protocols

Safety Precaution: Bromoacetyl halides and this compound are lachrymatory and alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of this compound (Precursor)

This protocol outlines the initial amidation reaction to prepare the key starting material.

  • Rationale: This is a standard nucleophilic acyl substitution where the amine (2-methoxyaniline) attacks the electrophilic carbonyl of the bromoacetyl halide. A mild base is used to scavenge the HBr or HCl generated during the reaction.

dot

G A 2-Methoxyaniline + Bromoacetyl Bromide B Reaction in Anhydrous DCM with Et3N (0°C to RT) A->B C Aqueous Workup (HCl wash, NaHCO3 wash) B->C D Purification (Recrystallization) C->D

Caption: Workflow for the synthesis of the precursor molecule.

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Bromoacetyl bromide (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure this compound.

Protocol 2: Synthesis of 4H-1,4-Benzoxazin-3-one (Core Scaffold)

This protocol details the key intramolecular cyclization step.

  • Rationale: A strong base is used in a polar aprotic solvent to facilitate the intramolecular Sₙ2 reaction. The choice of base can influence reaction time and yield.

Materials:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Methanol (for KOH) or anhydrous Dimethylformamide (DMF) (for NaH)

  • Water

  • Ethyl Acetate

Procedure (using KOH in Methanol):

  • Prepare a 1 M solution of KOH in methanol.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add the methanolic KOH solution (2.0 eq) to the flask. Trustworthiness Note: The reaction mixture may change color, indicating the formation of the thiolate anion, as seen in analogous syntheses[5].

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, neutralize the reaction mixture carefully with 1 M HCl until it reaches pH ~7.

  • Evaporate the methanol under reduced pressure.

  • Add water to the residue, which should cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

  • If a solid precipitates, filter the solid, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • The crude 4H-1,4-benzoxazin-3-one can be further purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound serves as a robust and highly effective starting material for the synthesis of the medicinally relevant 1,4-benzoxazin-3-one scaffold. The protocols described herein are reliable methods for accessing this core structure, which can then be elaborated into diverse molecular libraries for drug discovery. The straightforward nature of the cyclization reaction, coupled with the wide range of biological activities exhibited by the resulting products, ensures that this synthetic intermediate will remain a valuable tool for researchers in the ongoing quest for novel therapeutic agents.

References

  • CUI, Z., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • Zhang, L., et al. (2022). Synthesis and evaluation of propanolamine-derived 1,4-benzoxazin-3-one derivatives as potential antibacterial agents against phytopathogenic bacteria. ResearchGate. Available at: [Link]

  • Graña, E., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. organic-chemistry.org. Available at: [Link]

  • GÖKÇE, M., et al. (2005). Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives. Archiv der Pharmazie. Available at: [Link]

  • El Glaoui, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]

  • Polniaszek, R. P., et al. (1989). BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. Heterocycles. Available at: [Link]

  • Wang, S-B., et al. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Archiv der Pharmazie. Available at: [Link]

  • Wang, S-B., et al. (2014). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules. Available at: [Link]

  • Chen, L., et al. (2011). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of N-aryl-2-bromoacetamides. ResearchGate. Available at: [Link]

  • de P. F. A. Lima, C. H., et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gökçe, M., et al. (2005). Synthesis and Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Antioxidants. Available at: [Link]

  • Alsayed, S. S. R., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances. Available at: [Link]

  • Singh, P., et al. (2016). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Maldonado, E., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. MDPI. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II. Molecules. Available at: [Link]

  • PubChem. (n.d.). n-(2-Bromo-6-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • Kumar, V., et al. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Medicinal Chemistry Research. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide details the scaled-up synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide, a key intermediate in pharmaceutical and fine chemical research. These application notes provide a robust framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and safety considerations essential for successful scale-up. The protocol is built upon the foundational principles of nucleophilic acyl substitution, with a critical focus on managing the exothermic nature of the reaction. Detailed procedures for synthesis, purification, and characterization are provided, alongside critical safety protocols and considerations for process optimization. This document is designed to be a self-validating system, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in organic synthesis, finding application as a precursor to a variety of heterocyclic compounds and more complex molecular architectures.[1] Its utility lies in the presence of a reactive bromoacetyl group, which can readily undergo nucleophilic substitution, and a functionalized aromatic ring that allows for further synthetic elaboration.

The synthesis of N-aryl acetamides is a cornerstone of organic chemistry. The most direct and industrially viable approach for preparing this compound is the nucleophilic acyl substitution of 2-methoxyaniline with 2-bromoacetyl bromide. This reaction is highly efficient but presents significant challenges upon scale-up, primarily due to its exothermic nature and the hazardous properties of the starting materials.

This guide will address these challenges by providing a detailed, step-by-step protocol that has been designed with scalability and safety as paramount considerations.

Chemical Reaction and Mechanism

The core of this synthesis is the acylation of the primary amine of 2-methoxyaniline with the highly reactive acyl halide, 2-bromoacetyl bromide. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Reaction Scheme:

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the bromide ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated, typically by a base or another molecule of the aniline, to yield the final product and a hydrobromide salt.

Safety First: A Non-Negotiable Aspect of Scale-Up

A thorough understanding and mitigation of the hazards associated with the reactants are critical for a safe scale-up.

  • 2-Bromoacetyl bromide: This reagent is highly corrosive, lachrymatory, and reacts violently with water.[2][3][4] It causes severe skin burns and eye damage.[2] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.[2] An emergency shower and eyewash station must be readily accessible.

  • 2-Methoxyaniline: This compound is toxic and a suspected carcinogen.[1][5] It can be fatal if absorbed through the skin or inhaled.[5] Appropriate PPE is essential, and handling should be performed in a fume hood.[1]

  • Exothermic Reaction: The reaction between an amine and an acyl halide is highly exothermic. On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[6][7] Effective temperature control is therefore of utmost importance.

Detailed Synthesis Protocol (Adaptable for 100g Scale)

This protocol is designed for the synthesis of approximately 100g of this compound. All operations should be performed in a well-maintained fume hood.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-Methoxyaniline123.1550.0 g0.406>98%
2-Bromoacetyl bromide201.8686.0 g (42.6 mL)0.426>98%
Dichloromethane (DCM), anhydrous-1 L-Reagent Grade
Triethylamine (Et₃N)101.1945.2 g (62.3 mL)0.447>99%
Saturated Sodium Bicarbonate (NaHCO₃) Solution-500 mL--
Brine (Saturated NaCl Solution)-250 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--
Ethyl Acetate-As needed-Reagent Grade
Petroleum Ether-As needed-Reagent Grade

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Cooling bath (ice-water or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum desiccator

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_aniline Dissolve 2-methoxyaniline & Et₃N in anhydrous DCM in reactor cool Cool reactor to 0-5 °C prep_aniline->cool Charge Reactor prep_bromide Prepare solution of 2-bromoacetyl bromide in anhydrous DCM in dropping funnel add Slowly add 2-bromoacetyl bromide solution (maintain T < 10 °C) prep_bromide->add cool->add Start Addition stir Stir at room temperature for 2-4 hours add->stir Addition Complete wash_bicarb Wash with saturated NaHCO₃ solution stir->wash_bicarb Reaction Complete wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer with MgSO₄ wash_brine->dry filter_evap Filter and evaporate solvent dry->filter_evap recrystallize Recrystallize crude product from EtOAc/Petroleum Ether filter_evap->recrystallize Crude Product isolate Isolate pure product by filtration recrystallize->isolate dry_final Dry under vacuum isolate->dry_final Pure Product

Sources

Application Note: Comprehensive Analytical Characterization of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-N-(2-methoxyphenyl)acetamide, a key intermediate in organic synthesis, demands rigorous analytical characterization to ensure its identity, purity, and stability, which are critical parameters in the drug development pipeline. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are grounded in fundamental principles and validated practices, offering a robust framework for quality control and research applications.

The structural integrity and purity of starting materials and intermediates like this compound directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the definitive characterization of this molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for a complete structural assignment.

Causality Behind Experimental Choices

The choice of solvent and internal standard is paramount for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance signal outside the typical spectral region of organic molecules. A proton NMR spectrum provides information on the number of different types of protons and their neighboring protons, while a carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.[1][2]

Predicted ¹H NMR Spectral Data

While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be inferred from the analysis of structurally similar compounds, such as N-(2-methoxyphenyl)acetamide.[3] The presence of the bromine atom on the acetyl group will significantly influence the chemical shift of the adjacent methylene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5Singlet (broad)1HN-H (amide)
~8.2Doublet1HAr-H
~7.1Triplet1HAr-H
~7.0Triplet1HAr-H
~6.9Doublet1HAr-H
~4.1Singlet2HBr-CH₂
~3.9Singlet3HO-CH₃

Note: Predicted values are based on the analysis of related structures and established chemical shift tables. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=O (amide)
~148Ar-C (C-OCH₃)
~128Ar-C (C-NH)
~124Ar-CH
~121Ar-CH
~120Ar-CH
~110Ar-CH
~56O-CH₃
~29Br-CH₂

Note: Predicted values are based on the analysis of related structures and established chemical shift tables.[4] Actual experimental values may vary.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices

For a solid sample, the KBr pellet method is a common and effective sample preparation technique.[5] This involves grinding the sample with potassium bromide powder and pressing the mixture into a thin, transparent disk. KBr is transparent in the mid-infrared region, providing a clear window for observing the sample's vibrational modes.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. The predicted data is based on spectra of similar compounds.[6][7]

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3250N-H stretchAmide
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchMethoxy
1680 - 1650C=O stretch (Amide I)Amide
1600 - 1580N-H bend (Amide II)Amide
1600, 1475C=C stretchAromatic Ring
1250 - 1200C-O stretchAryl ether
750 - 700C-H bendOrtho-disubstituted benzene
650 - 550C-Br stretchAlkyl halide
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Causality Behind Experimental Choices

Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively volatile and thermally stable organic molecules.[8] The high energy of the electron beam (typically 70 eV) causes fragmentation of the molecule, providing a characteristic "fingerprint" that can be used for identification and structural analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound (MW: 244.09 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Data from a related isomer, 2-bromo-N-(4-methoxyphenyl)acetamide, can provide insights into the expected fragmentation.[9]

m/z Predicted Fragment Ion
243/245[M]⁺ (Molecular Ion)
164[M - Br]⁺
123[H₂N-C₆H₄-OCH₃]⁺
108[C₆H₄-OCH₃]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using an electron beam with an energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Causality Behind Experimental Choices

Reverse-phase chromatography, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is effective for separating moderately polar organic compounds.[10] A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any potential impurities with different polarities. UV detection is suitable as the aromatic ring in the molecule will absorb UV light.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a gradient pump, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a mobile phase composition suitable for retaining the analyte (e.g., 70% A, 30% B).

    • Gradually increase the proportion of Solvent B to elute the compound and any less polar impurities. A typical gradient might be from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Diagrams

Experimental Workflow for Characterization

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Purity Purity Assessment HPLC->Purity

Caption: General workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Data

G Compound 2-bromo-N- (2-methoxyphenyl)acetamide NMR NMR (Connectivity) Compound->NMR provides FTIR FTIR (Functional Groups) Compound->FTIR provides MS MS (Molecular Formula) Compound->MS provides HPLC HPLC (Purity) Compound->HPLC provides

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of data from NMR, FTIR, MS, and HPLC ensures the unambiguous confirmation of its structure and the reliable assessment of its purity. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality and scientific integrity in their work.

References

  • Supplementary Information - OICC Press. (n.d.). Retrieved from [Link]

  • N-(2-Bromo-5-methoxyphenyl)acetamide. PubChem. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • 2-bromo-N-(4-methoxyphenyl)acetamide. PubChem. (n.d.). Retrieved from [Link]

  • Electron ionization. Wikipedia. (2023, December 1). Retrieved from [Link]

  • 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. ChemBK. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. (n.d.). Retrieved from [Link]

  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Acetamide, N-(2-bromophenyl)-. NIST WebBook. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Acetamide. NIST WebBook. (n.d.). Retrieved from [Link]

  • The FT-IR spectrum of the o-acetamide. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: Covalent Fragment-Based Screening Using 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-bromo-N-(2-methoxyphenyl)acetamide in covalent fragment-based screening.

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying novel chemical matter for therapeutic targets.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to explore a target's binding landscape, often identifying pockets that are missed by larger, more complex molecules used in high-throughput screening (HTS).[2][3] These initial weak-binding hits can then be optimized into potent and selective lead compounds.[2][4]

A powerful evolution of this strategy is covalent FBDD, which employs fragments equipped with a reactive electrophilic "warhead".[3][5] These fragments form a stable, covalent bond with a nucleophilic amino acid residue on the target protein, such as cysteine or lysine.[5][6] This irreversible or slowly reversible binding offers several advantages, including high potency, prolonged duration of action, and the ability to effectively target proteins with shallow or cryptic binding sites, a class often deemed "undruggable".[5][7]

This application note provides a detailed guide to the use of This compound , a cysteine-reactive fragment, in covalent screening campaigns. We will cover its physicochemical properties, the principles behind its reactivity, and provide detailed protocols for its application in primary screening and hit validation workflows.

Fragment Profile: this compound

This compound is an electrophilic fragment featuring a bromoacetamide warhead. This functional group is a classic alkylating agent known to react specifically with nucleophilic residues, most notably the thiol group of cysteine.[8][9] The N-(2-methoxyphenyl) scaffold provides the molecular framework for initial non-covalent recognition within a protein binding pocket.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[10][11][12]
Molecular Weight 244.09 g/mol [10][11][12]
Appearance Solid[10]
Purity Typically ≥95%[10]
CAS Number 32428-69-6[11][12]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon)[11][12]
Mechanism of Covalent Modification

The key to this fragment's utility is the bromoacetamide moiety. The carbon atom adjacent to the bromine is highly electrophilic. It reacts with the nucleophilic thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. This forms a stable thioether bond, covalently linking the fragment to the protein.

The causality behind this choice of warhead lies in its "tunable" reactivity. Bromoacetamides are generally more reactive than chloroacetamides but less so than iodoacetamides, offering a balance between sufficient reactivity for target modification and reduced risk of off-target reactions or instability in aqueous buffers.[8]

Figure 1. Covalent modification of a cysteine residue.

Principles of a Covalent Fragment Screening Campaign

A successful covalent screening campaign hinges on a robust workflow that can reliably identify true hits and eliminate false positives. The irreversible nature of the binding allows for the use of stringent wash steps and analytical techniques that might not be suitable for weakly-binding, reversible fragments.

Key Screening Technologies

Several biophysical techniques are well-suited for covalent fragment screening. The choice of primary assay is critical and is often dictated by throughput needs, protein availability, and the nature of the target.

TechniquePrincipleAdvantagesDisadvantages
Intact Protein Mass Spectrometry (MS) Directly detects the mass shift of the target protein upon covalent modification.[5][13]High sensitivity, low sample consumption, direct evidence of covalent binding.[14][15]Requires purified protein; does not provide structural information on the binding site.[5]
X-ray Crystallography Visualizes the fragment covalently bound to the protein, revealing the precise binding site and interactions.[13][16]Provides high-resolution structural data, which is invaluable for structure-based drug design.[17][18]Lower throughput, requires high-quality, diffracting crystals.[16]
Nuclear Magnetic Resonance (NMR) Detects chemical shift perturbations in the protein's spectrum upon fragment binding.[1][19]Can detect weak interactions, provides binding site information, and can be used for covalent and non-covalent fragments.[19][20]Requires large amounts of isotopically labeled protein, lower throughput.[1]
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature (Tm) upon ligand binding.[21][22]High throughput, low sample consumption, widely accessible instrumentation.[23]Indirect assay; covalent modification can either stabilize or destabilize the protein, complicating interpretation.

For a primary screen, intact protein LC-MS is often the method of choice due to its directness and throughput.[3][5] Hits are then typically validated using an orthogonal method, with X-ray crystallography being the gold standard for providing structural confirmation.[7][16]

Figure 2. A typical covalent fragment screening workflow.

Experimental Protocols

The following protocols provide a framework for using this compound in a screening cascade. It is crucial to adapt concentrations and incubation times based on the specific protein target.

Protocol 3.1: Primary Screening via Intact Protein LC-MS

This protocol is designed to rapidly identify covalent modification of a target protein. The key is the direct measurement of a mass increase corresponding to the fragment's molecular weight.[15]

A. Materials and Reagents

  • Target Protein: Purified, >95% purity, at a stock concentration of 10-20 µM in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate buffer, pH 7.4).

  • Fragment Stock: 100 mM this compound in 100% DMSO.

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Quenching Solution: 1% Formic Acid in water.

  • LC-MS system with a suitable column for protein analysis (e.g., C4 reverse-phase) and an ESI source.

B. Experimental Procedure

  • Protein Preparation: Dilute the target protein to a final concentration of 5 µM in the assay buffer. Prepare enough for all screening reactions, including controls.

  • Fragment Addition: In a 96-well plate, add 1 µL of the 100 mM fragment stock to 98 µL of the protein solution. This gives a final fragment concentration of 1 mM.

  • Vehicle Control: In a separate well, add 1 µL of 100% DMSO to 98 µL of the protein solution. This is the negative control.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours. (Note: Incubation time may need optimization from 1 to 24 hours).

  • Quenching: Stop the reaction by adding 10 µL of the quenching solution to each well. This denatures the protein and acidifies the sample for LC-MS analysis.

  • LC-MS Analysis:

    • Inject 10-20 µL of the quenched sample onto the LC-MS system.

    • Run a gradient from low to high organic solvent (e.g., 5-95% acetonitrile with 0.1% formic acid) to elute the protein.

    • Acquire mass spectra across the protein's elution peak.

  • Data Analysis:

    • Deconvolute the raw mass spectra from the protein peak to obtain the intact protein mass.

    • Compare the mass from the fragment-treated sample to the DMSO control.

    • A hit is identified by the appearance of a new peak with a mass increase of ~243.0 Da (mass of fragment minus HBr).

C. Self-Validation and Controls

  • Rationale for DMSO Control: The DMSO-only control provides the baseline mass of the unmodified protein under identical assay conditions, which is essential for accurately calculating the mass shift.

  • Non-Reactive Control: If available, a non-reactive analogue of the fragment (e.g., where bromine is replaced by hydrogen) should be screened to ensure that any observed non-covalent binding does not produce artifacts.

Protocol 3.2: Hit Validation by X-ray Crystallography

This protocol confirms the binding site and mode of a covalent hit, providing definitive structural evidence.[16][17]

A. Materials and Reagents

  • High-quality crystals of the target protein.

  • Soaking Solution: A cryo-protectant-containing solution in which the crystals are stable.

  • Fragment Stock: 1 M this compound in 100% DMSO.

B. Experimental Procedure

  • Prepare Soaking Drop: Transfer a protein crystal into a 2 µL drop of the soaking solution.

  • Add Fragment: Add the fragment stock solution directly to the drop to a final concentration of 10-50 mM. The high concentration is often necessary to achieve sufficient occupancy in the crystal lattice.

  • Incubation: Allow the crystal to soak for 12-24 hours. The long incubation allows the fragment to diffuse into the crystal and react with the target.

  • Cryo-cooling: Briefly pass the crystal through a cryo-protectant solution (if not already included in the soaking buffer) and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the protein.

    • Carefully examine the resulting electron density maps (Fo-Fc maps) at the location of reactive cysteine residues.

    • Positive, unambiguous electron density corresponding to the shape of the fragment covalently attached to a cysteine side chain confirms the hit.

Troubleshooting and Advanced Insights

  • No Hits Observed in MS Screen: The fragment may be too slow-reacting, or the target cysteine may not be accessible. Troubleshooting: Increase incubation time (up to 24h) or fragment concentration. Ensure the target cysteine is not oxidized by running a control with a reducing agent like DTT (which must be removed before screening).

  • High Non-Specific Binding: The fragment may be too reactive. Troubleshooting: Decrease the fragment concentration or incubation time. Perform a competition experiment with a high concentration of a nucleophile like glutathione (GSH) to assess general reactivity.[16] A selective fragment should react significantly faster with its target protein than with GSH.

  • Interpreting Thermal Shift Data: Covalent modification can lead to either an increase or a decrease in the protein's melting temperature (Tm), unlike the stabilizing effect typically seen with reversible binders.[24] A change in Tm in either direction can indicate a binding event, but it must be confirmed by a more direct method like MS.

Conclusion

This compound serves as an effective tool for covalent fragment-based screening campaigns aimed at discovering novel inhibitors. Its bromoacetamide warhead provides a reliable mechanism for targeting accessible cysteine residues. By employing a robust screening cascade, beginning with direct detection by mass spectrometry and progressing to high-resolution structural validation by X-ray crystallography, researchers can confidently identify and characterize novel covalent binders. This process opens avenues for developing potent and selective therapeutics, particularly for challenging protein targets previously considered intractable.

References

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Pellecchia, M., & Fesik, S. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Francis Crick Institute & GlaxoSmithKline. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]

  • Parker, C. G., & Forrest, K. (2022). Covalent fragment-based ligand screening approaches for identification of novel ubiquitin proteasome system modulators. PubMed. [Link]

  • Peterson, F. C., & Volkman, B. F. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. [Link]

  • Keeley, A., & Ciulli, A. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]

  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions. Nuvisan. [Link]

  • St. Denis, J., & Cons, B. (2022). Crystallographic covalent fragment screening – but why?. Practical Fragments. [Link]

  • ResearchGate. (n.d.). Title. (a) General techniques available for covalent fragment.... ResearchGate. [Link]

  • ResearchGate. (2025). Fragment-Based Drug Discovery Using NMR Spectroscopy. ResearchGate. [Link]

  • Pellecchia, M. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • ChemBK. (n.d.). 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. ChemBK. [Link]

  • Niesen, F. H. (n.d.). Protein thermal shifts to identify low molecular weight fragments. PubMed. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Springer Nature. [Link]

  • G., D. (2021). Fragment-based covalent ligand discovery. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River Laboratories. [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. ResearchGate. [Link]

  • Gardner, J. A., & Matthews, K. S. (1987). Mapping and analysis of protein sulfhydryl groups by modification with 2-bromoacetamido-4-nitrophenol. PubMed. [Link]

  • Wang, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]

  • Ward, C. C., et al. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC - PubMed Central. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide. As a key intermediate in pharmaceutical research, ensuring its purity is paramount. This document addresses common impurities, their origins, and strategies for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities typically stem from unreacted starting materials, side reactions, and subsequent degradation. These include:

  • Unreacted 2-methoxyaniline: The starting amine may persist if the acylation reaction is incomplete.

  • Unreacted bromoacetyl bromide or bromoacetic acid: The acylating agent or its hydrolysis product may be present.

  • Over-brominated species: Bromination of the aromatic ring of the 2-methoxyphenyl group can occur, leading to di- or tri-brominated impurities.

  • Hydrolysis product: The amide bond can be hydrolyzed to form 2-methoxyaniline and bromoacetic acid, especially in the presence of moisture or acid/base.

  • Di-acylated byproduct: The amine can potentially be acylated twice, though this is less common under controlled conditions.

Q2: My final product has a lower than expected melting point. What is the likely cause?

A2: A depressed and broadened melting point is a strong indicator of impurities. The presence of even small amounts of byproducts, such as over-brominated species or unreacted starting materials, can disrupt the crystal lattice of the desired product, leading to a lower melting point.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is a powerful technique for separating and quantifying the main compound from its impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of impurities with distinct spectral signatures.

  • Infrared (IR) Spectroscopy: Can help confirm the presence of the expected functional groups and may indicate the presence of certain impurities.

  • Melting Point Analysis: A sharp melting point within the expected range is a good preliminary indicator of high purity.[1]

Troubleshooting Guide: Minimizing Impurity Formation

This section provides detailed strategies to address specific impurities that may arise during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: HPLC or NMR analysis shows peaks corresponding to 2-methoxyaniline or bromoacetyl bromide/bromoacetic acid.

  • Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, improper temperature control, or suboptimal stoichiometry of reagents.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting materials.[4] Continue the reaction until the starting material spot is no longer visible.

    • Optimize Stoichiometry: A slight excess (1.05-1.1 equivalents) of the bromoacetylating agent can help drive the reaction to completion.

    • Control Temperature: The reaction is often performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions.[4] Ensure the temperature is maintained throughout the addition of the acylating agent.

Issue 2: Formation of Over-Brominated Impurities
  • Symptom: Mass spectrometry data indicates the presence of species with masses corresponding to the addition of one or more bromine atoms to the desired product.

  • Causality: The methoxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic bromination by the bromoacetylating agent or by bromine that may be present as an impurity.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure the bromoacetyl bromide or other brominating agent is free from elemental bromine.

    • Control Reaction Temperature: Lower temperatures generally disfavor the slower aromatic bromination reaction.

    • Optimize Solvent: The choice of solvent can influence the reactivity. Aprotic solvents are commonly used.

Issue 3: Hydrolysis of the Amide Product
  • Symptom: Presence of 2-methoxyaniline and bromoacetic acid in the final product, often detected by HPLC or NMR.

  • Causality: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, particularly in the presence of water.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

    • Careful Work-up: During the work-up, if an aqueous wash is necessary, use neutral or slightly basic conditions (e.g., saturated sodium bicarbonate solution) to neutralize any acid and then quickly proceed with extraction into an organic solvent.[4] Ensure the organic layer is thoroughly dried with a drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-methoxyaniline

  • Bromoacetyl bromide

  • Anhydrous acetone (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyaniline (1 equivalent) in anhydrous acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add bromoacetyl bromide (1.05-1.1 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Collect the resulting solid by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[4]

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many common impurities.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals thoroughly, for example, in a desiccator under vacuum.[5]

Data Presentation

Table 1: Common Impurities and Analytical Detection Methods

Impurity NameStructureTypical Analytical Method(s)
2-methoxyanilineC₇H₉NOHPLC, GC-MS, ¹H NMR
Bromoacetic acidC₂H₃BrO₂HPLC, ¹H NMR
Di-bromo-N-(2-methoxyphenyl)acetamideC₉H₉Br₂NO₂HPLC, LC-MS, ¹H NMR
N,N-di(bromoacetyl)-2-methoxyanilineC₁₁H₁₁Br₂NO₃HPLC, LC-MS
Logical Relationships and Workflow
Diagram 1: Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_main Main Reaction cluster_impurities Potential Impurities Reactant1 2-methoxyaniline Main_Product This compound Reactant1->Main_Product Impurity1 Unreacted 2-methoxyaniline Reactant1->Impurity1 Incomplete reaction Reactant2 Bromoacetyl bromide Reactant2->Main_Product Impurity2 Over-brominated species Main_Product->Impurity2 Side reaction Impurity3 Hydrolysis products Main_Product->Impurity3 Degradation (Hydrolysis)

Caption: Synthetic pathway and points of impurity formation.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity (HPLC, NMR, MS) Start->Identify Unreacted Unreacted Starting Material? Identify->Unreacted Over_brominated Over-brominated Species? Unreacted->Over_brominated No Action1 Optimize Reaction: - Increase reaction time - Adjust stoichiometry Unreacted->Action1 Yes Hydrolysis Hydrolysis Product? Over_brominated->Hydrolysis No Action2 Modify Conditions: - Lower temperature - Use high-purity reagents Over_brominated->Action2 Yes Action3 Improve Work-up: - Use anhydrous conditions - Neutralize carefully Hydrolysis->Action3 Yes Purify Purify Product (Recrystallization) Hydrolysis->Purify No/Other Action1->Purify Action2->Purify Action3->Purify

Caption: A logical workflow for troubleshooting impurities.

References
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 2-bromo-N-(2-methoxyphenyl)acetamide. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a greater degree of success and reproducibility in your work.

Reaction Overview & Core Principles

The synthesis of this compound is a fundamental N-acylation reaction. It involves the nucleophilic attack of the amine group of 2-methoxyaniline on the electrophilic carbonyl carbon of a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrogen halide byproduct (HBr or HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

General Reaction Scheme: o-Anisidine (2-methoxyaniline) + Bromoacetyl Bromide → this compound + HBr

Recommended Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Subsequent sections will address how to troubleshoot and optimize from this starting point.

Materials:

  • 2-Methoxyaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for recrystallization)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

  • Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Dissolve bromoacetyl bromide (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and HBr salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Data Presentation: Stoichiometry and Conditions

Reagent/ParameterMolar Equiv.RoleKey Consideration
2-Methoxyaniline1.0NucleophileEnsure high purity.
Bromoacetyl Bromide1.05 - 1.1ElectrophileHighly reactive and moisture-sensitive. A slight excess drives the reaction to completion.
Triethylamine1.1 - 1.2BaseScavenges HBr byproduct. Must be anhydrous.
Solvent-MediumAnhydrous DCM is standard. THF or Ethyl Acetate can also be used.[3]
Temperature0 °C to RTConditionInitial cooling controls the exothermic reaction; RT allows for completion.
Typical Yield-Outcome75-90% (post-purification)

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine 2-Methoxyaniline, Anhydrous DCM, and Triethylamine cool 2. Cool to 0 °C reagents->cool add 3. Add Bromoacetyl Bromide (dropwise at 0 °C) cool->add react 4. Stir at Room Temperature (Monitor by TLC) add->react quench 5. Quench with NaHCO₃ (aq) react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with H₂O & Brine extract->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry recrystal 9. Recrystallize (e.g., Ethyl Acetate/Hexanes) dry->recrystal filtrate 10. Filter & Dry recrystal->filtrate product Final Product: This compound filtrate->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield in this acylation is a frequent issue that can typically be traced to a few key factors.[4]

  • Presence of Water: Bromoacetyl bromide reacts violently and rapidly with water, hydrolyzing to bromoacetic acid and HBr. This consumes your electrophile.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. It is crucial to handle bromoacetyl bromide under an inert atmosphere (Nitrogen or Argon).[5]

  • Incomplete Reaction: The starting aniline may still be present.

    • Solution: First, confirm the reaction has stopped via TLC analysis. If starting material remains, the cause is often the deactivation of the nucleophile. The HBr byproduct is a strong acid that protonates the 2-methoxyaniline, rendering it inactive. Ensure you have added at least one full equivalent of a suitable base (like triethylamine) to neutralize this acid as it forms.[1] Using a slight excess of the acylating agent (e.g., 1.1 equivalents) can also help drive the reaction to completion.[6]

  • Impure Reagents: 2-methoxyaniline can oxidize and darken over time. Old bromoacetyl bromide may have partially hydrolyzed.

    • Solution: Use freshly opened or purified reagents. 2-methoxyaniline can be purified by distillation if necessary. Check the purity of your starting materials by NMR or another suitable analytical method.

Question: My TLC plate shows multiple spots, including my product and unreacted starting material. How can I push the reaction to completion?

Answer: This indicates a stalled reaction.

  • Insufficient Base: As mentioned above, this is the most common culprit. The generated HBr salt of your aniline is likely visible on the TLC plate (it often streaks or has a very different Rf).

    • Solution: Add an additional portion of triethylamine (e.g., 0.2-0.3 equivalents) and allow the reaction to stir for another hour, monitoring by TLC. For future runs, ensure at least 1.1 equivalents of base are used from the start.

  • Steric Hindrance: While 2-methoxyaniline is not exceptionally hindered, steric factors can slow reactions down.[4]

    • Solution: If adding more base doesn't work, gentle heating may be required. After the initial addition at 0 °C, allow the reaction to stir at room temperature. If it stalls, you can gently heat the mixture to 35-40 °C in a sealed vessel to provide the necessary activation energy.[6]

Question: I have a dark, oily crude product that is difficult to purify. What went wrong?

Answer: The formation of a dark oil suggests side reactions or degradation.

  • Excessive Heat: Adding the highly reactive bromoacetyl bromide too quickly to the reaction mixture can cause an uncontrolled exotherm, leading to decomposition and the formation of colored impurities.

    • Solution: Strict temperature control is vital. Perform the addition slowly at 0 °C to dissipate heat effectively.[4]

  • Reagent Quality: Using aged, dark-colored 2-methoxyaniline will often result in a dark crude product.

    • Solution: Use purified starting materials. If the crude product is an oil and fails to crystallize, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the recommended alternative.[7]

Frequently Asked Questions (FAQs)

Question: What are the critical safety precautions for handling bromoacetyl bromide?

Answer: Bromoacetyl bromide is a highly hazardous substance and requires strict safety protocols.

  • Corrosive and Lachrymatory: It causes severe skin burns and eye damage and is a potent lachrymator (induces tearing).[8][9]

  • Water Reactive: It reacts violently with water, releasing toxic and corrosive HBr gas.[5]

  • Handling: Always handle bromoacetyl bromide in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[10][11] Have an emergency eyewash and shower readily accessible.

Question: Can I use a different base besides triethylamine?

Answer: Yes, other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, but they are often less soluble in organic solvents like DCM, which can lead to a slower, heterogeneous reaction. Triethylamine is generally preferred for its efficacy, volatility (making it easy to remove), and cost-effectiveness.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group (singlet, ~3.9 ppm), the methylene group adjacent to the bromine (singlet, ~4.1 ppm), and the amide N-H proton (broad singlet, ~8.5 ppm). ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight (244.09 g/mol ) and show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M+ and M+2).[12][13]

  • Infrared (IR) Spectroscopy: Look for a strong C=O (amide I) stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3250-3300 cm⁻¹.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Question: What is the mechanism of this N-acylation reaction?

Answer: The reaction follows a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

  • Tetrahedral Intermediate Formation: This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the bromide ion, which is an excellent leaving group.

  • Deprotonation: The triethylamine base removes the proton from the positively charged nitrogen atom, yielding the neutral amide product and triethylammonium bromide.

References

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference for a general review on amide coupling)
  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 850-856. Retrieved from [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(2), M988. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Purification of 2-Bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-bromo-N-(2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what does this imply for potential impurities?

A1: The most common and direct synthesis method is the N-acylation of 2-methoxyaniline with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride, in the presence of a base.[1] This reaction, while straightforward, can lead to several key impurities that complicate purification.

  • Unreacted Starting Materials: Residual 2-methoxyaniline and bromoacetyl halide are common contaminants.

  • Di-acylated Byproduct: A secondary reaction where the newly formed product reacts with another equivalent of the bromoacetyl halide can occur, leading to a di-acylated impurity.

  • Hydrolysis Products: Bromoacetyl halides are moisture-sensitive and can hydrolyze to bromoacetic acid. This acidic byproduct can complicate the reaction and work-up.

  • Over-brominated Species: Depending on the reaction conditions and the purity of the starting materials, impurities with additional bromine substitutions on the aromatic ring may be present.[2]

Q2: My crude product has a brownish or yellowish tint. What is the likely cause and how can I prevent it?

A2: Discoloration in the crude product is often due to the oxidation of the 2-methoxyaniline starting material, which can be sensitive to air and light.[2] To minimize color formation, it is crucial to use high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Performing the reaction at lower temperatures (e.g., 0-5 °C) can also help to suppress color-forming side reactions.[2]

Q3: I am observing a low yield after the reaction work-up. What are the potential reasons for this?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction. Ensure the pH of the aqueous layer is optimized to minimize the solubility of the amide product.

  • Inefficient Extraction: The choice of extraction solvent is critical. A solvent in which the product is highly soluble, but the impurities are less so, will give the best results.

  • Suboptimal Recrystallization Conditions: An inappropriate choice of recrystallization solvent or using an excessive volume of solvent can lead to significant product loss in the mother liquor.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.

To resolve this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a "better" solvent (one in which your compound is more soluble) to reduce the supersaturation.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.

  • Adding a seed crystal of the pure compound, if available, can initiate crystallization.[3]

Troubleshooting Guides

Problem: Persistent Impurities After a Single Recrystallization

If a single recrystallization does not yield a product of sufficient purity, a multi-step purification approach may be necessary.

Visualizing the Purification Workflow

cluster_0 Initial State cluster_1 Purification Options cluster_2 Purity Assessment cluster_3 Final Product Crude Crude Product (with impurities) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Primary Method TLC TLC Analysis Recrystallization->TLC Column Column Chromatography (Silica Gel) HPLC HPLC Analysis Column->HPLC TLC->Column Impurities Persist Pure Pure Product TLC->Pure Purity Confirmed HPLC->Recrystallization Further Polish Needed HPLC->Pure Purity Confirmed NMR NMR Spectroscopy Pure->NMR Final Characterization

Caption: A workflow diagram for the purification of this compound.

Troubleshooting Steps:

Issue Potential Cause Recommended Action
Spots of similar polarity to the product on TLC after recrystallization Co-crystallization of impurities.Consider a different solvent system for recrystallization. If that fails, column chromatography is the recommended next step.
Baseline material or highly polar impurities on TLC Unreacted starting materials or salts.A pre-purification wash with a dilute acid or base solution during the work-up may remove these. If they persist, column chromatography is effective.
Less polar spots on TLC Di-acylated byproduct or other non-polar impurities.Column chromatography is the most effective method for removing less polar impurities.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general representation and may require optimization for specific laboratory conditions and scales.[2]

Materials:

  • 2-Methoxyaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous acetone (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxyaniline (1.0 equivalent) in anhydrous acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Collect the resulting solid by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

Purification by Recrystallization

Choosing a Solvent System: For N-aryl acetamides, polar protic solvents or mixtures are often effective. An ethanol/water system is a good starting point.[3]

Solvent Solubility of Product at Room Temp. Solubility of Product at Boiling Point Notes
Ethanol Low to moderateHighA good primary solvent.
Water InsolubleInsolubleCan be used as an anti-solvent with ethanol.
Ethanol/Water LowHighA versatile mixture that can be optimized for high recovery.
Ethyl Acetate ModerateHighAnother potential single-solvent option.

Protocol for Recrystallization from Ethanol/Water: [3]

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography

General Guidelines:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The ratio is optimized based on TLC analysis.

Visualizing the Separation Process

cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation cluster_3 Result Crude_Sample Crude Sample TLC_Analysis TLC Analysis (Determine Eluent) Crude_Sample->TLC_Analysis Elution Elute with Solvent TLC_Analysis->Elution Column_Packing Pack Silica Gel Column Loading Load Sample onto Column Column_Packing->Loading Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A step-by-step workflow for purification by column chromatography.

Protocol for Column Chromatography:

  • Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good Rf value for the product is typically between 0.2 and 0.4.

  • Prepare the silica gel slurry in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Organic Syntheses. Acetamide, N-bromo-. [Link]

  • PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. [Link]

  • IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • PubChem. 2-Bromoacetamide. [Link]

  • IUCr. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

Sources

Technical Support Center: Synthesis of N-Aryl Bromoacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl bromoacetamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. N-aryl bromoacetamides are crucial building blocks in medicinal chemistry, but their synthesis can be fraught with challenges, primarily due to competing side reactions.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. Our goal is to empower you with the knowledge to troubleshoot existing problems and proactively design robust, high-yielding syntheses.

Section 1: Foundational Knowledge & Core Reaction

The target transformation involves the N-acylation of an aniline derivative with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. The general reaction is shown below:

Ar-NH₂ + Br-CH₂-CO-X → Ar-NH-CO-CH₂-Br + HX (where Ar is an aryl group and X is Br or Cl)

While seemingly straightforward, the reactivity of both the aniline and the bromoacetyl halide creates a landscape where multiple reaction pathways compete. This guide will dissect the most common of these side reactions and provide actionable solutions.

Section 2: Troubleshooting Common Side Reactions (Q&A Format)

This section addresses the most frequently encountered issues during the synthesis of N-aryl bromoacetamides.

Issue 1: Ring Bromination - Unwanted Aromatic Substitution

Question: My final product is a complex mixture, and mass spectrometry/NMR analysis indicates the presence of bromine on the aromatic ring of my aniline. What is happening and how can I prevent it?

Answer: This is a classic side reaction, especially when working with electron-rich anilines. The lone pair of electrons on the aniline's nitrogen atom is highly activating, making the aromatic ring susceptible to electrophilic aromatic substitution.[1][2]

Causality & Mechanism: The amino group (-NH₂) is a powerful ortho-, para-directing activator.[2] During the reaction, several factors can lead to the generation of an electrophilic bromine species (Br⁺) or direct reaction with the bromoacetyl halide:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote the decomposition of the bromoacetyl halide, potentially generating species that can brominate the ring.

  • Lewis Acid Catalysis: If a Lewis acid is used or generated in situ, it can complex with the bromoacetyl halide, increasing its electrophilicity to a point where it can attack the activated ring.[3]

  • Aniline Basicity: The aniline starting material can act as a base, promoting elimination reactions with the bromoacetyl halide that might lead to reactive brominating agents.

dot

Ring_Bromination Aniline Electron-Rich Aniline (Ar-NH₂) Desired_Product N-Aryl Bromoacetamide (Desired Product) Aniline->Desired_Product Intermediate Highly Activated Aromatic Ring Aniline->Intermediate e⁻ donation Reagent Bromoacetyl Bromide (BrCH₂COBr) Reagent->Desired_Product N-Acylation (Correct Pathway) Side_Product Ring-Brominated Aniline (Side Product) Reagent->Side_Product Source of Br⁺ Intermediate->Side_Product Electrophilic Attack (Side Reaction)

Caption: Competing pathways: N-acylation vs. Ring Bromination.

Troubleshooting & Prevention:

StrategyMechanism of ActionKey Implementation Steps
Lower Temperature Reduces the rate of decomposition of the acylating agent and slows the electrophilic substitution reaction, which typically has a higher activation energy than N-acylation.Run the reaction at 0 °C or even -10 °C. Add the bromoacetyl halide dropwise to the aniline solution to control the exotherm.
Use a Non-Nucleophilic Base A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) will scavenge the HBr byproduct without promoting other side reactions. Stronger, more nucleophilic bases can deprotonate the product amide, leading to other issues.Add 1.1 equivalents of the non-nucleophilic base to the reaction mixture before adding the bromoacetyl halide.
Control Stoichiometry Using a slight excess of the aniline can ensure the bromoacetyl halide is consumed quickly via the desired N-acylation pathway, minimizing its opportunity to participate in ring bromination.Use 1.0 equivalent of bromoacetyl halide to 1.1-1.2 equivalents of aniline. This is only advisable if the excess aniline can be easily removed during workup.
Change Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferred.[4] Solvents like acetic acid can protonate the aniline, but this is a delicate equilibrium and may not be sufficient to prevent reaction of the free aniline.[3]Use dry, aprotic solvents. Avoid protic solvents unless a specific protocol requires them.
Issue 2: Diacylation - Formation of Ar-N(COCH₂Br)₂

Question: I am observing a significant byproduct with a mass corresponding to the addition of two bromoacetyl groups to my aniline. Why is this happening?

Answer: Diacylation occurs when the initially formed N-aryl bromoacetamide is deprotonated and reacts with a second molecule of the bromoacetyl halide. This is most common when using a strong base or highly reactive anilines.

Causality & Mechanism: The N-H proton of the newly formed amide is weakly acidic. In the presence of a sufficiently strong base, it can be removed to form an amidate anion. This anion is nucleophilic and can attack another molecule of the bromoacetyl halide.

  • Primary Acylation: Ar-NH₂ + BrCH₂COBr → Ar-NH-CO-CH₂Br + HBr

  • Deprotonation: Ar-NH-CO-CH₂Br + Base → [Ar-N-CO-CH₂Br]⁻ + Base-H⁺

  • Secondary Acylation: [Ar-N-CO-CH₂Br]⁻ + BrCH₂COBr → Ar-N(COCH₂Br)₂ + Br⁻

dot

Diacylation_Troubleshooting Start Diacylation Observed? CheckBase Is a strong base (e.g., NaH, KOtBu) or excess strong amine base used? Start->CheckBase CheckStoich Is excess Bromoacetyl Halide used? CheckBase->CheckStoich No Sol_Base SOLUTION: Switch to a weaker or non-nucleophilic base (e.g., NaHCO₃, Pyridine, DIPEA). CheckBase->Sol_Base Yes Sol_Stoich SOLUTION: Use 1.0-1.05 eq. of Bromoacetyl Halide. Consider inverse addition. CheckStoich->Sol_Stoich Yes End Problem Resolved CheckStoich->End No, investigate other issues Sol_Base->End Sol_Stoich->End

Caption: Troubleshooting logic for diacylation side reactions.

Troubleshooting & Prevention:

StrategyMechanism of ActionKey Implementation Steps
Use a Weak Inorganic Base Bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are strong enough to neutralize the HBr byproduct but generally not strong enough to deprotonate the product amide.Use a heterogeneous mixture with 1.5-2.0 equivalents of powdered NaHCO₃ or K₂CO₃ in a solvent like acetone or acetonitrile.
Precise Stoichiometry Use no more than 1.05 equivalents of the bromoacetyl halide relative to the aniline. This ensures there is no excess electrophile available to react with the product.Carefully measure reagents. Adding the bromoacetyl halide slowly ensures it reacts with the more nucleophilic aniline first.
Inverse Addition Slowly add a solution of the aniline and base to the bromoacetyl halide solution. This maintains a low concentration of the nucleophile and can suppress the second addition.This is an advanced technique. Ensure the bromoacetyl halide is kept cold and the aniline solution is added at a controlled rate.
Issue 3: Hydrolysis of Reagents and Product

Question: My yield is very low, and I've isolated bromoacetic acid from my reaction mixture. What went wrong?

Answer: This is a clear indication of hydrolysis. Bromoacetyl bromide is extremely sensitive to moisture.[5] Any water present in your reagents or solvent will rapidly convert it to bromoacetic acid, consuming your electrophile and halting the reaction.

Causality & Mechanism: Bromoacetyl bromide is an acyl halide, which reacts vigorously with nucleophiles, including water.

  • Reagent Hydrolysis: BrCH₂COBr + H₂O → BrCH₂COOH + HBr

  • Product Hydrolysis: The product N-aryl bromoacetamide can also be hydrolyzed back to the starting aniline and bromoacetic acid under harsh acidic or basic workup conditions, although this is generally slower.

Troubleshooting & Prevention:

StrategyMechanism of ActionKey Implementation Steps
Rigorous Anhydrous Conditions Prevents the decomposition of the highly reactive bromoacetyl halide.Use oven-dried glassware. Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Careful Workup Avoids hydrolysis of the final product.Quench the reaction with a cold, dilute aqueous solution (e.g., saturated NaHCO₃ solution). Minimize the time the product is in contact with strongly acidic or basic aqueous layers during extraction.
Reagent Quality Check Ensures the bromoacetyl halide has not decomposed during storage.Use a fresh bottle of bromoacetyl bromide/chloride. If the bottle is old or has been opened multiple times, consider purifying it by distillation (with appropriate safety precautions).

Section 3: Experimental Protocols & Analytical Validation

General Protocol for the Synthesis of N-(4-chlorophenyl)-2-bromoacetamide

This protocol is provided as a general guideline and incorporates best practices to minimize the side reactions discussed above.

Materials:

  • 4-chloroaniline (1.0 eq)

  • Bromoacetyl bromide (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Anhydrous Acetone

  • Oven-dried glassware, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous acetone (approx. 0.2 M concentration). Add finely powdered, dry sodium bicarbonate (2.0 eq).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Electrophile: Add bromoacetyl bromide (1.05 eq) dropwise to the stirring suspension over 15-20 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the 4-chloroaniline spot.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product will likely precipitate.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(4-chlorophenyl)-2-bromoacetamide.[6][7]

Analytical Validation:

Validating the integrity of your product is a critical, self-validating step.

  • Melting Point: A sharp melting point within the expected literature range is a good indicator of purity. Impurities like diacylated products will often depress and broaden the melting point.[6]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure. Look for the characteristic singlet for the -CH₂Br protons (typically around 4.0 ppm) and the correct integration and splitting patterns for the aromatic protons. The absence of signals for the starting aniline is crucial.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).

References

  • BenchChem. (2025). Common impurities in N-Bromoacetamide and how to remove them.
  • Quora. (2021).
  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins.
  • ResearchGate.
  • BenchChem. (2025).
  • Khan Academy.
  • Organic Syntheses. Acetamide, N-bromo-.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • YouTube. (2021).
  • Supporting Information. (2016). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles.

Sources

Navigating Bromoacetylation: A Technical Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for Bromoacetylation Reactions. As Senior Application Scientists, we understand that the introduction of a bromoacetyl group is a pivotal step in many synthetic pathways, particularly in pharmaceutical development and bioconjugation. However, the high reactivity of reagents like bromoacetyl bromide and bromoacetic anhydride can lead to a host of unwanted side reactions, complicating purification and reducing yields.

This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and troubleshooting strategies to minimize byproduct formation and optimize your bromoacetylation protocols. We will delve into the mechanistic underpinnings of common side reactions and offer robust, field-tested solutions.

Troubleshooting Guide: Common Issues and Solutions in Bromoacetylation

This section addresses specific problems you may encounter during your experiments. We've structured this as a series of questions and answers to directly tackle the challenges at hand.

Q1: My reaction is messy, and I'm observing multiple spots on my TLC/LC-MS, including a significant amount of what appears to be a di-bromoacetylated product. What's happening and how can I improve selectivity?

A1: The Culprit: Over-alkylation and Reaction Stoichiometry

The formation of di- or even poly-bromoacetylated products is a classic sign of over-alkylation. This typically occurs when your substrate possesses multiple nucleophilic sites (e.g., primary and secondary amines, multiple hydroxyl groups) and the reaction conditions favor multiple additions of the bromoacetyl group. The mechanism is a straightforward nucleophilic substitution, but controlling its extent is key.[1]

Root Cause Analysis & Prevention Strategy:

  • Stoichiometry is Paramount: The most common misstep is using an excessive amount of the bromoacetylating agent. While a slight excess (e.g., 1.1 equivalents) is often used to drive the reaction to completion, a larger excess will significantly increase the probability of multiple additions.[2]

  • Controlled Reagent Addition: Instead of adding the bromoacetylating agent all at once, employ a dropwise addition of the reagent dissolved in an anhydrous solvent over a period of 15-30 minutes.[2] This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Temperature Management: Perform the initial addition at a reduced temperature, typically 0 °C, using an ice bath.[2][3] Lower temperatures decrease the reaction rate, allowing for better control and reducing the likelihood of runaway reactions that can lead to multiple additions. After the initial addition, the reaction can often be allowed to slowly warm to room temperature.[2]

Workflow for Controlled Mono-Bromoacetylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dissolve Substrate (1.0 eq) in Anhydrous Solvent under Inert Atmosphere P2 Cool Solution to 0 °C P1->P2 R1 Add Bromoacetylating Agent Solution Dropwise (15-30 min) P2->R1 P3 Prepare Bromoacetylating Agent (1.1 eq) in Anhydrous Solvent P3->R1 R2 Stir at 0 °C for 30 min R1->R2 R3 Warm to Room Temperature R2->R3 R4 Monitor by TLC/LC-MS R3->R4 W1 Quench with Saturated Aqueous NaHCO3 R4->W1 Upon Completion W2 Perform Aqueous Work-up W1->W2 W3 Purify Product W2->W3

Caption: Controlled Mono-Bromoacetylation Workflow.

Q2: I'm trying to bromoacetylate a primary amine, but my yield is consistently low, and I suspect hydrolysis of my bromoacetylating agent. How can I prevent this?

A2: The Challenge of Moisture Sensitivity

Bromoacetyl bromide and bromoacetic anhydride are extremely sensitive to moisture.[3] Water acts as a competing nucleophile, reacting with the bromoacetylating agent to form bromoacetic acid and, in the case of bromoacetyl bromide, hydrobromic acid (HBr).[3][4] This not only consumes your reagent but also introduces acidic byproducts that can complicate the reaction and purification.

Strategies for an Anhydrous Environment:

  • Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling: Bromoacetyl bromide and bromoacetic anhydride should be handled quickly in a dry environment (e.g., a glove box or under a stream of inert gas). Store these reagents under anhydrous conditions and at low temperatures as recommended.[3]

Data Summary: Impact of Water on Reagent Stability

ReagentReaction with WaterByproductsImpact on Main Reaction
Bromoacetyl BromideViolent reactionBromoacetic Acid, HBr[4][5]Reagent consumption, pH change
Bromoacetic AnhydrideHydrolysisBromoacetic AcidReagent consumption
Q3: My substrate contains both an alcohol and an amine. How can I selectively bromoacetylate the amine?

A3: Exploiting Nucleophilicity and pH Control

Generally, primary amines are more nucleophilic than primary alcohols, providing a basis for selectivity. However, under standard conditions, some O-bromoacetylation of the alcohol can occur. To enhance selectivity for the N-bromoacetylation, careful control of the reaction conditions is necessary.

Methods for Selective N-Bromoacetylation:

  • pH Adjustment: In aqueous or mixed aqueous/organic solvent systems, maintaining the pH in the range of 7.0-8.5 can favor the N-bromoacetylation of primary amines on biomolecules like peptides or proteins.[2] At this pH, a significant portion of the primary amine groups will be deprotonated and thus more nucleophilic, while the alcohol remains protonated and less reactive.

  • Use of Milder Reagents: For sensitive substrates, especially in bioconjugation, N-succinimidyl bromoacetate is an excellent alternative.[2] This reagent is more selective for primary amines over hydroxyl groups.[2]

  • Protecting Groups: If selectivity remains an issue, consider protecting the alcohol functional group with a suitable protecting group (e.g., a silyl ether) before performing the bromoacetylation. The protecting group can then be removed in a subsequent step.

Troubleshooting Decision Tree for Selectivity:

G Start Issue: Poor N- vs. O-Bromoacetylation Selectivity Q1 Is the substrate a biomolecule in an aqueous buffer? Start->Q1 A1_Yes Adjust pH to 7.0-8.5 to favor amine deprotonation. Q1->A1_Yes Yes A1_No Proceed to next question. Q1->A1_No No End Achieved Selective N-Bromoacetylation A1_Yes->End Q2 Have you tried a more selective reagent? A1_No->Q2 A2_Yes Consider protecting the alcohol functional group. Q2->A2_Yes Yes A2_No Use N-succinimidyl bromoacetate for enhanced amine selectivity. Q2->A2_No No A2_Yes->End A2_No->End

Sources

stability issues of 2-bromo-N-(2-methoxyphenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-bromo-N-(2-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. As an α-bromoacetamide, this molecule possesses inherent reactivity that requires careful consideration during experimental design and execution. This guide provides troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your results.

Troubleshooting Guide: Solution Stability

Users frequently report issues like loss of potency, unexpected analytical peaks, or poor reproducibility when working with this compound in solution. These problems almost always trace back to the chemical degradation of the molecule. The primary culprit is the high reactivity of the α-bromo group, which is an excellent leaving group, making the compound susceptible to nucleophilic attack.

The following table summarizes common issues, their underlying chemical causes, and actionable solutions.

Observed Issue Potential Root Cause Recommended Troubleshooting & Prevention
Rapid loss of parent compound peak area during HPLC analysis. Hydrolysis/Solvolysis: The compound is reacting with water or other nucleophilic solvents (e.g., methanol) in your mobile phase or sample diluent. This reaction is often accelerated by elevated temperatures and non-neutral pH.[1]1. Solvent Selection: Prepare stock solutions in a non-nucleophilic, aprotic solvent like anhydrous Acetonitrile (ACN), DMSO, or THF. 2. Temperature Control: Use a cooled autosampler (e.g., 4-8 °C) for HPLC analysis.[2] Avoid leaving solutions at room temperature for extended periods. 3. pH Management: Ensure your sample diluent and mobile phases are buffered at a slightly acidic pH (e.g., pH 3-5) using a non-nucleophilic buffer like phosphate or acetate, if compatible with your analysis. Avoid basic conditions, which significantly accelerate hydrolysis.[3]
Appearance of new, more polar peaks in the chromatogram over time. Degradation Product Formation: The new peaks are likely hydrolysis products, such as N-(2-methoxyphenyl)-2-hydroxyacetamide, where the bromine has been replaced by a hydroxyl group.1. Forced Degradation Study: Intentionally stress the compound (e.g., with mild acid, base, and peroxide) to confirm the identity of degradants. This helps in developing a stability-indicating analytical method. 2. Method Validation: Ensure your analytical method, such as RP-HPLC, can adequately separate the parent compound from its potential degradation products.[4]
Inconsistent results between experimental replicates. Variable Degradation Rates: Small, uncontrolled variations in temperature, pH, or time before analysis between samples are causing different levels of degradation, leading to poor reproducibility.1. Standardize Workflow: Prepare and analyze samples in a consistent and timely manner. Process one sample set at a time if possible. 2. Use of Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. Do not store stock solutions in protic or aqueous solvents, even when frozen, unless stability has been rigorously confirmed.
Solid material fails to dissolve completely or precipitates out of solution. Poor Solubility & Potential Degradation: The compound has limited solubility in aqueous solutions. Precipitation could also be a result of a degradation product being less soluble than the parent compound.1. Optimize Solvent System: Use a co-solvent system. Dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) first, then dilute with the aqueous buffer. 2. Check Solubility Limits: Empirically determine the solubility limit in your chosen solvent system to avoid preparing supersaturated, unstable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary and most rapid degradation pathway is nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). The bromine atom is an excellent leaving group. In aqueous or other protic solutions (like methanol), a solvent molecule can act as a nucleophile, displacing the bromide ion. This process, known as solvolysis (or hydrolysis if the solvent is water), results in the formation of N-(2-methoxyphenyl)-2-hydroxyacetamide. A secondary, typically slower, degradation pathway is the hydrolysis of the amide bond, which is accelerated under strong acidic or basic conditions, yielding 2-methoxyaniline and bromoacetic acid.

G cluster_main Degradation of this compound cluster_hydrolysis Primary Pathway: Hydrolysis (SN2) cluster_amide Secondary Pathway: Amide Cleavage parent This compound hydrolysis_product N-(2-methoxyphenyl)-2-hydroxyacetamide parent->hydrolysis_product H₂O / Nu⁻ (Neutral/Basic pH) amide_product1 2-Methoxyaniline parent->amide_product1 H⁺/OH⁻ (Strong Acid/Base) amide_product2 Bromoacetic Acid parent->amide_product2 H⁺/OH⁻ (Strong Acid/Base)

Caption: Major degradation pathways for this compound.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution has a profound impact on stability.

  • Neutral to Slightly Acidic (pH 3-6): This is generally the most stable range. While background hydrolysis by water still occurs, it is minimized.

  • Basic (pH > 8): Stability decreases dramatically. The hydroxide ion (OH⁻) is a much stronger nucleophile than water and will rapidly attack the α-carbon, accelerating the formation of the hydroxy-acetamide degradant.

  • Strongly Acidic (pH < 2): In this range, acid-catalyzed hydrolysis of the amide bond becomes a more significant concern, alongside the continued hydrolysis of the C-Br bond.

Q3: What are the best practices for preparing and storing stock solutions?

A3: Adherence to proper preparation and storage protocols is critical.

  • Solvent Choice: For long-term storage, use anhydrous aprotic solvents such as DMSO or Acetonitrile (ACN). Ensure the solvent is truly anhydrous, as trace water can cause degradation over time.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture ingress.[5] It is recommended to store the compound under an inert gas like argon or nitrogen.[5]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store diluted aqueous solutions. If you must prepare them in advance, keep them on ice or in a cooled autosampler (4-8°C) for the shortest time possible.

Q4: How can I develop a stability-indicating analytical method?

A4: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[4] The parent compound is relatively nonpolar, while its primary hydrolysis product (the hydroxy-acetamide) is more polar, allowing for excellent separation on a C18 column.

  • Forced Degradation: To prove the method is stability-indicating, you must perform a forced degradation study. Expose the compound to heat, acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), and an oxidizing agent (e.g., 3% H₂O₂) and analyze the resulting solutions. Your method should be able to resolve the parent peak from all degradant peaks that are formed.

  • Peak Purity: Use a Photo Diode Array (PDA) detector to assess peak purity across the parent peak in both stressed and unstressed samples. This ensures that no degradant is co-eluting.[4]

Experimental Protocol: HPLC-UV Stability Assessment

This protocol provides a robust starting point for assessing the stability of this compound in a given solution (e.g., cell culture medium, formulation buffer).

G cluster_prep Phase 1: Preparation cluster_inc Phase 2: Incubation cluster_samp Phase 3: Sampling & Analysis cluster_data Phase 4: Data Interpretation prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_work 2. Dilute Stock into Test Solution (e.g., Buffer) to 100 µM prep_stock->prep_work prep_t0 3. Immediately take T=0 sample for analysis prep_work->prep_t0 inc 4. Incubate Test Solution at desired temperature (e.g., 37°C) samp_time 5. Collect aliquots at pre-defined time points (e.g., 1, 2, 4, 8, 24 hr) inc->samp_time quench 6. Quench degradation by diluting 1:1 in cold ACN samp_time->quench hplc 7. Analyze by RP-HPLC quench->hplc plot 8. Plot % Remaining vs. Time hplc->plot half_life 9. Calculate Degradation Half-Life (t½) plot->half_life

Caption: Workflow for a typical solution stability experiment.

1. Materials & Reagents

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or other suitable mobile phase modifier)

  • Test solution (e.g., Phosphate Buffered Saline, pH 7.4)

2. Instrumentation (Typical Conditions)

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/PDA detector and cooled autosampler.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

  • Detection Wavelength: ~240 nm (verify with UV scan of parent compound)

  • Injection Volume: 10 µL

3. Step-by-Step Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Initiate Experiment: To start the stability experiment, dilute the 10 mM stock solution 1:100 into your pre-warmed (e.g., 37°C) test solution to a final concentration of 100 µM. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot (e.g., 100 µL) and quench it by adding it to an equal volume (100 µL) of cold ACN in an HPLC vial. This stops further degradation. Analyze this sample promptly. This is your 100% reference point.

  • Incubation: Place the remaining test solution in a temperature-controlled incubator (e.g., 37°C).

  • Time-Point Sampling: At each subsequent time point (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot, quench it in the same manner as the T=0 sample, and place it in the cooled autosampler pending analysis.

  • HPLC Analysis: Analyze all samples from the time course in a single sequence.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample area.

    • Plot the percentage remaining versus time.

    • Determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.

References
  • N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 2-Bromo-N-(3,5-dimethylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved January 12, 2026, from [Link]

  • Reed, G. D. (2025, August 7). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Low yields can be a significant impediment to research progress, and this resource provides in-depth, field-proven insights to help you overcome common challenges.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this acylation reaction can stem from several factors, ranging from the inherent reactivity of the starting materials to suboptimal reaction conditions. Here’s a breakdown of the most likely culprits and how to address them:

  • Incomplete Reaction: The nucleophilicity of 2-methoxyaniline is reduced compared to aniline due to the electronic effects of the ortho-methoxy group. The oxygen atom's inductive electron-withdrawing effect (-I) outweighs its resonance electron-donating effect (+M), making the nitrogen lone pair less available for nucleophilic attack.[1][2] This can lead to a sluggish or incomplete reaction.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material (2-methoxyaniline) is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious with heating, as it can promote side reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The primary side reactions to consider are:

    • Di-acylation: Although less common with a bulky ortho-substituent, it's possible for the initially formed product to be acylated again, especially if an excess of bromoacetyl bromide is used.

    • Hydrolysis of Bromoacetyl Bromide: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis by moisture. This will not only consume your acylating agent but also introduce acidic byproducts that can protonate the aniline, rendering it unreactive.

    • Ring Bromination: While less likely under typical acylation conditions, the presence of free bromine (from the degradation of bromoacetyl bromide) could potentially lead to electrophilic aromatic substitution on the electron-rich aniline ring.

  • Suboptimal Base Stoichiometry: The acylation of an amine with an acyl halide generates one equivalent of hydrobromic acid (HBr). This acid will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[3]

    • Solution: The use of a base is crucial to neutralize the HBr as it is formed. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is often preferred. Ensure at least one equivalent of the base is used. An excess (e.g., 1.1-1.2 equivalents) can be beneficial to ensure the reaction medium remains basic.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?

The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. Here's how to diagnose and mitigate the formation of common impurities:

ImpurityTLC Characteristics (Relative to Product)Mitigation Strategy
Unreacted 2-Methoxyaniline Typically more polar (lower Rf)Extend reaction time, ensure proper stoichiometry of reagents, and confirm the quality of bromoacetyl bromide.
Di-acylated Product Typically less polar (higher Rf)Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of bromoacetyl bromide. Add the acylating agent dropwise and at a low temperature to control the reaction rate.
Hydrolyzed Bromoacetyl Bromide (Bromoacetic Acid) Very polar (may streak or remain at the baseline)Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

To visualize the reaction and potential side reactions, consider the following pathway:

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts 2-Methoxyaniline 2-Methoxyaniline Desired_Product This compound 2-Methoxyaniline->Desired_Product Acylation Protonated_Aniline Protonated 2-Methoxyaniline 2-Methoxyaniline->Protonated_Aniline HBr byproduct Bromoacetyl_Bromide Bromoacetyl_Bromide Bromoacetyl_Bromide->Desired_Product Hydrolysis_Product Bromoacetic Acid Bromoacetyl_Bromide->Hydrolysis_Product Moisture Di-acylated_Product Di-acylated Product Desired_Product->Di-acylated_Product Excess Acylating Agent

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

Q3: My product has a persistent color, even after initial workup. What is the cause and how can I decolorize it?

A colored product often indicates the presence of oxidized impurities. Anilines, in general, are susceptible to oxidation, which can lead to the formation of highly colored polymeric materials.

  • Cause: Exposure to air and light can promote the oxidation of unreacted 2-methoxyaniline. Impurities in the starting material can also contribute to color formation.

  • Solution:

    • Prevention: Use high-purity starting materials and conduct the reaction under an inert atmosphere.

    • Remediation: During workup, you can wash the organic layer with a dilute solution of sodium bisulfite to remove some colored impurities. For the final product, recrystallization is often effective. If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Aprotic solvents are generally preferred to avoid reaction with the acyl halide. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. DCM is often favored for its ability to dissolve the starting materials and for its ease of removal during workup.

Q2: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is critical. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5] The goal is to find a solvent system in which the product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures.

Q3: How does the ortho-methoxy group affect the reaction compared to the para- or meta-isomers?

The position of the methoxy group has a significant impact on the reactivity of the aniline:

  • Ortho-position: The inductive electron-withdrawing effect is strongest at the ortho position, making 2-methoxyaniline less basic and less nucleophilic than aniline.[1] Steric hindrance from the ortho-substituent can also slow down the rate of acylation.[6]

  • Meta-position: The inductive effect is still present, making m-methoxyaniline less basic than aniline. The resonance effect does not extend to the meta position.

  • Para-position: The electron-donating resonance effect is dominant, making p-methoxyaniline more basic and more nucleophilic than aniline.[7][8]

This means that the reaction with 2-methoxyaniline may require slightly more forcing conditions (longer reaction time or gentle heating) compared to its para-isomer.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a representative method and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 2-Methoxyaniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system.

experimental_workflow Start Start Dissolve_Reactants Dissolve 2-methoxyaniline and TEA in anhydrous DCM Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Bromoacetyl_Bromide Add bromoacetyl bromide solution dropwise Cool->Add_Bromoacetyl_Bromide React Stir at room temperature (2-4h) Add_Bromoacetyl_Bromide->React TLC_Monitoring TLC Monitoring React->TLC_Monitoring TLC_Monitoring->React Incomplete Workup Aqueous Workup (HCl, NaHCO3, Brine) TLC_Monitoring->Workup Reaction Complete Dry_and_Concentrate Dry over Na2SO4 and concentrate Workup->Dry_and_Concentrate Recrystallize Recrystallize from suitable solvent Dry_and_Concentrate->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Sources

Technical Support Center: Column Chromatography Purification of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-bromo-N-(2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important synthetic intermediate via column chromatography. We will address common experimental challenges and foundational questions in a direct question-and-answer format, grounding our advice in established scientific principles and practical, field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the column chromatography of this compound.

Question: My product is streaking badly on the silica TLC plate, making it impossible to get a clean Rf value. What's happening and how do I fix it?

Answer: Streaking is a common issue that typically points to one of several underlying problems:

  • Compound Instability: this compound, being an α-halo amide, can be susceptible to degradation on the acidic surface of standard silica gel.[1] The silanol groups (Si-OH) on the silica surface are acidic and can catalyze hydrolysis or other decomposition pathways, leading to a smear of byproducts.

  • Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to tail or streak as it moves up the plate.

  • Inappropriate Solvent System: If the solvent is too polar, it will wash the compound up the plate without effective partitioning, causing streaking. Conversely, if the solvent is not polar enough, the compound may have very low solubility, leading to tailing from the origin.

Solutions:

  • Assess Stability: Perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single point on the diagonal, your compound is likely stable. If a streak appears off the diagonal, decomposition is occurring on the silica.[1]

  • Solvent System Modification: Add a small amount (0.1-1%) of a modifier to your eluent. For an acidic compound or to suppress silica's acidity, a drop of acetic acid can help. For potentially basic impurities or to neutralize the silica, adding 0.1-1% triethylamine (NEt₃) or ammonia in methanol to the eluent system can result in sharper spots.[1]

  • Try a Different Stationary Phase: If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or Florisil for your column.[1]

Question: I've run my column, but my fractions are all mixed. The separation looked promising on TLC, but failed on the column. Why did this happen?

Answer: This frustrating outcome, where a good TLC separation doesn't translate to the column, is often due to issues with column packing or sample loading.

  • Poor Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase. This leads to broad, overlapping bands.

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent (one more polar than the eluent) is a primary cause of poor separation. The strong solvent carries the compound partway down the column in a diffuse band before the weaker mobile phase can take over, effectively ruining the separation from the start.[2]

  • Sample Solubility Issues: If your compound has low solubility in the eluent, it may precipitate at the top of the column when loaded, only to slowly redissolve as the column runs. This creates a continuous "leaking" of the compound, resulting in it appearing in many fractions.[2]

Solutions:

  • Optimize Sample Loading: Always dissolve your crude product in the minimum amount of solvent. Ideally, use the eluent itself. If a stronger solvent is needed for dissolution, switch to the dry loading method. Dissolve your sample, add a small amount of silica gel (e.g., 5-10 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[2]

  • Proper Column Packing: Ensure your silica slurry is well-mixed and degassed. Pack the column in one continuous motion and gently tap the sides to settle the silica into a uniform bed. Add a layer of sand on top to prevent the bed from being disturbed when adding eluent.[2]

Question: My compound seems to have decomposed on the column. My yield is extremely low and I'm isolating unfamiliar byproducts. What should I do?

Answer: This strongly suggests an instability issue with this compound on silica gel. The α-bromo group is a good leaving group, and the amide functionality can participate in various reactions catalyzed by the acidic silica surface.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can reduce the acidity of the silica gel. This is commonly done by preparing the silica slurry in the chosen eluent system that contains 1-2% triethylamine or another volatile base. Let the slurry stand for about an hour before packing the column. This neutralizes the most acidic sites on the silica surface.

  • Switch to an Alternative Stationary Phase: For compounds that are highly sensitive, avoiding silica altogether is the best approach.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative. Use neutral alumina (Brockmann activity II or III) as a starting point.

    • Florisil: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[1]

  • Work Quickly and at a Lower Temperature: If possible, run the column in a cold room or use a jacketed column with cold circulation. Reducing the time the compound spends in contact with the stationary phase minimizes the opportunity for degradation.

Frequently Asked Questions (FAQs)

Question: How do I select the optimal solvent system for purifying this compound?

Answer: The selection of the mobile phase is critical and is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired product has an Rf value of approximately 0.25-0.35 . This Rf provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly with the solvent front.

Step-by-Step Eluent Selection Protocol:

  • Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc).

  • Run Test TLCs: Prepare several small beakers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Spot and Develop: On a single TLC plate, spot your crude reaction mixture in separate lanes. Develop the plate in one of your test systems.

  • Analyze: Visualize the plate under a UV lamp (the aromatic rings in your compound should be UV-active). Identify the spot corresponding to your product and calculate its Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Iterate and Refine: Adjust the solvent ratio until the desired Rf is achieved. If the spot is too low (low Rf), increase the polarity by adding more ethyl acetate. If the spot is too high (high Rf), decrease the polarity by adding more hexane.

Observation on TLC Interpretation Action
All spots remain at the origin (Rf ≈ 0)Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., Ethyl Acetate).
All spots are at the solvent front (Rf ≈ 1)Eluent is too polar.Decrease the proportion of the polar solvent.
Product spot has Rf ≈ 0.3, but is not well-separated from an impurity.Solvent system lacks selectivity.Try a different solvent combination (e.g., Dichloromethane/Methanol, Toluene/Acetone).
Product spot has Rf ≈ 0.3 and is well-separated from other spots.Optimal System Found. Use this solvent ratio for the column.

Question: What are the potential impurities I should be looking for from the synthesis of this compound?

Answer: The synthesis typically involves the acylation of 2-methoxyaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base. Potential impurities include:

  • Unreacted 2-methoxyaniline: A polar, basic starting material that will likely have a lower Rf than the product.

  • Unreacted Bromoacetyl Halide (or its hydrolysis product, bromoacetic acid): Highly polar and may stick to the baseline or streak.

  • Di-acylated Product: A potential byproduct where the amide nitrogen is acylated a second time, though this is generally less common. This would be less polar than the desired product.

  • Hydrolysis Product: If water is present, this compound can hydrolyze back to 2-methoxyaniline and bromoacetic acid.

Understanding these impurities is key to developing a successful purification strategy, as you must select a solvent system that provides clear separation between your product and these specific species.

Experimental Workflow & Protocol

Overall Purification Workflow

The following diagram outlines the logical flow from a crude reaction mixture to a verified pure product.

Purification_Workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis Phase Crude Crude Product (Post-Workup) TLC TLC Analysis for Solvent System Selection Crude->TLC Spot sample Pack Pack Column with Silica Gel Load Dry Load Sample Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac TLC Analysis of Fractions Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Step-by-Step Column Chromatography Protocol
  • Slurry Preparation: In a beaker, mix silica gel (e.g., 50g for 1g of crude product) with your chosen eluent (e.g., 4:1 Hexane:EtOAc) to form a consistent, pourable slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column. Use a funnel to aid the process. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs into a uniform, crack-free bed.

  • Sample Loading (Dry Method): Dissolve your crude this compound (e.g., 1g) in a suitable solvent like dichloromethane or acetone. Add ~5-10g of silica gel to this solution. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Loading onto Column: Carefully add the silica-adsorbed sample as a neat layer on top of the packed column bed. Gently level the surface and add a protective layer of sand on top.

  • Elution: Carefully add the eluent to the column, ensuring the sand layer is not disturbed. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry.

  • Fraction Monitoring: Collect fractions of a consistent volume (e.g., 10-20 mL). Spot every few fractions on a TLC plate to monitor the elution of your compound.

  • Combining and Evaporation: Once all desired fractions are collected, pool the fractions that contain your pure product (as determined by TLC). Combine them in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Dolan, J. W. (2002). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Tobisu, M., Ano, Y., & Chatani, N. Palladium-Catalyzed Direct Alkynylation of C-H Bonds in Benzenes - Supporting Information. [Link]

Sources

Technical Support Center: Crystallization of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for 2-bromo-N-(2-methoxyphenyl)acetamide. As a key intermediate in pharmaceutical research and complex organic synthesis, the successful isolation and purification of this compound are paramount. However, its crystallization can be notoriously challenging, often resulting in oils or stubbornly persistent supersaturated solutions.

This guide is born from extensive field experience and a deep dive into the physicochemical principles governing crystallization. We will move beyond simple procedural lists to explain the underlying causality—the "why" behind each technique. Our goal is to empower you with the knowledge to not only solve your immediate crystallization failures but also to develop a robust, rational approach to purifying challenging compounds in the future.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge critical for understanding and troubleshooting the crystallization of this compound.

Q1: What are the key physical properties of this compound?

Understanding the fundamental properties of your compound is the first step in designing a successful crystallization protocol. Key data for this compound (CAS: 32428-69-6) are summarized below.[1][2]

PropertyValueSource
Molecular FormulaC₉H₁₀BrNO₂[2][3]
Molecular Weight244.09 g/mol [3][4]
AppearanceSolid (when pure)[3]
Storage Temp.2-8°C, under inert gas[1][2]

The recommended storage conditions suggest that the compound may be susceptible to degradation over time, which can introduce impurities that hinder crystallization.

Q2: What defines an ideal recrystallization solvent for this compound?

The cornerstone of recrystallization is selecting a solvent (or solvent system) where the target compound exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[5] This differential solubility is what allows for purification and high recovery. For a moderately polar compound like an N-substituted bromoacetamide, good starting points include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[6][7] If a single solvent is not effective, a mixed-solvent system is often the solution.[8]

Q3: What are the most probable impurities inhibiting crystallization?

Crystallization is fundamentally a process of self-assembly. Impurities disrupt the formation of a uniform crystal lattice. For this specific compound, common culprits include:

  • Unreacted Starting Materials: Residual 2-methoxyaniline or bromoacetyl chloride/bromide.

  • Reaction Byproducts: Over-acylated or poly-brominated species.

  • Degradation Products: The amide bond can be susceptible to hydrolysis, and the bromomethyl group can be reactive. Storing the compound under inert gas helps minimize oxidative degradation.[1][2]

Q4: Why is the cooling rate so critical for obtaining high-quality crystals?

Crystallization involves two kinetic processes: nucleation (the initial formation of microscopic crystal seeds) and crystal growth.[9]

  • Rapid Cooling: Promotes a high rate of nucleation, leading to the formation of many small, often impure crystals that can be difficult to filter. In the worst-case scenario, the compound separates from the solution faster than it can organize into a lattice, resulting in an amorphous oil.[10]

  • Slow Cooling: Favors crystal growth over nucleation. This allows molecules to selectively add to the growing lattice of existing nuclei, rejecting impurity molecules and resulting in larger, purer crystals.

Troubleshooting Guide: From Oils to Crystals

This section provides direct answers to specific experimental failures.

Problem: My product has "oiled out" and refuses to solidify upon cooling.

Causality: Oiling out occurs when a compound is precipitated from a solution at a temperature above its melting point. This is often caused by a combination of a highly concentrated solution, the presence of impurities depressing the melting point, and excessively rapid cooling.[10]

Solution Workflow:

  • Re-dissolve: Gently heat the flask to bring the oil completely back into solution.

  • Dilute Slightly: Add a small amount (5-10% of the total volume) of the same hot solvent to slightly decrease the saturation level.[10] This ensures the saturation point is reached at a lower temperature.

  • Insulate and Cool Slowly: Crucially, slow down the cooling process. Place the flask in a large beaker of hot water or a dewar and allow it to cool to room temperature over several hours. Do not place it directly into an ice bath.

  • Induce Nucleation: Once at room temperature, if no crystals have formed, attempt to induce crystallization using the methods described in the next problem.

Problem: The solution is cold and clear; no crystals have formed.

Causality: The solution is supersaturated but lacks a nucleation site to initiate crystal formation.[11] This is a common issue, especially with highly purified compounds.

Solution Decision Tree:

Below is a systematic, step-by-step approach to induce crystallization. Attempt these methods sequentially.

G start Supersaturated Solution scratch 1. Scratch Flask (Use a glass rod to scratch the inner surface below the solvent line.) start->scratch seed 2. Add a Seed Crystal (Introduce a tiny crystal of the pure compound.) scratch->seed No Crystals success Crystals Formed scratch->success Success reduce_vol 3. Reduce Solvent Volume (Gently heat to boil off 10-20% of the solvent.) seed->reduce_vol No Crystals seed->success Success reduce_vol->start Re-cool Slowly lower_temp 4. Lower Temperature (Use an ice-salt or dry ice/acetone bath.) reduce_vol->lower_temp Still No Crystals lower_temp->success Success fail Re-evaluate Solvent System (Proceed to Protocol 1) lower_temp->fail No Crystals

Caption: Decision tree for inducing crystallization.[11]

Problem: My final product is colored, even after recrystallization.

Causality: Highly colored, often polar, impurities are present and may be co-crystallizing with your product.

Solution:

  • Dissolve: Dissolve the crude, colored compound in the minimum amount of appropriate boiling solvent.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This is critical to prevent violent boiling when the charcoal is added.

  • Add Charcoal: Add a very small amount of activated decolorizing charcoal (a spatula tip is usually sufficient).

  • Reheat and Filter: Bring the mixture back to a boil for a few minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, which has the colored impurities adsorbed to its surface.[12]

  • Crystallize: Allow the hot, colorless filtrate to cool slowly as you would for a normal crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Rationale: This microscale approach efficiently identifies a suitable solvent without consuming large amounts of material.

Methodology:

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Ideal Solvent Selection Workflow:

G start Select Test Solvents (e.g., EtOH, EtOAc, Toluene, Hexane) test_rt Test Solubility at Room Temp (~20mg solid + 0.5mL solvent) start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt insoluble_rt Insoluble at RT test_rt->insoluble_rt bad_solvent Poor Solvent soluble_rt->bad_solvent Discard antisolvent_pair Potential Anti-Solvent Pair (Good Solvent + Poor Solvent) soluble_rt->antisolvent_pair test_hot Heat to Boiling insoluble_rt->test_hot soluble_hot Soluble when Hot test_hot->soluble_hot insoluble_hot Insoluble when Hot test_hot->insoluble_hot cool Cool to RT, then Ice Bath soluble_hot->cool insoluble_hot->bad_solvent Discard insoluble_hot->antisolvent_pair observe Observe Crystal Formation cool->observe good_solvent Good Single Solvent observe->good_solvent

Caption: Workflow for selecting a recrystallization solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Rationale: Used when no single solvent has the ideal solubility profile. The compound is dissolved in a "good" solvent (ethanol) and crystallization is induced by adding a miscible "poor" solvent or "anti-solvent" (water).[8]

Methodology:

  • Dissolve the crude this compound in the minimum required amount of hot ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Add one or two drops of hot ethanol to just redissolve the turbidity, rendering the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, cool further in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

References

  • How to crystallize the natural compounds from plant extracts? . ResearchGate. [Link]

  • 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE . ChemBK. [Link]

  • N-(2-Bromo-5-methoxyphenyl)acetamide . PubChem, National Center for Biotechnology Information. [Link]

  • Inducing Recrystallization . Chemistry LibreTexts. [Link]

  • 3.5: Inducing Recrystallization . Chemistry LibreTexts. [Link]

  • Troubleshooting Recrystallization . Chemistry LibreTexts. [Link]

  • Crystallization of fats and oils . Sonneveld. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • acetamide - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Crystallization of fats and oils . Sonneveld Blogs. [Link]

  • 2-Bromoacetamide . National Center for Biotechnology Information. [Link]

  • Recrystallization and Crystallization . University of Rochester. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals . CORE. [Link]

  • Recrystallization Issues : r/Chempros . Reddit. [Link]

  • Recrystallization - YouTube . Professor Dave Explains. [Link]

Sources

Technical Support Center: The Critical Role of the Base in the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth insights and practical troubleshooting advice on the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide, with a specific focus on the pivotal role of the base in this N-acylation reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your synthesis is both successful and reproducible.

The synthesis of this compound is a nucleophilic acyl substitution reaction where the amine group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of an acylating agent, typically 2-bromoacetyl bromide or 2-bromoacetyl chloride. The choice and proper use of a base in this process are critical for neutralizing the acidic byproduct (HBr or HCl), driving the reaction to completion, and minimizing side reactions.[1][2]

Core Mechanism: The Function of the Base

The primary role of the base is to neutralize the hydrogen bromide (HBr) that is generated as a byproduct.[2] If not neutralized, this strong acid will protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction. By scavenging the proton, the base ensures a continuous supply of the free amine for acylation.[2]

N-Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Protonation cluster_step3 Step 3: Deprotonation by Base Aniline 2-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attacks Carbonyl Carbon Acyl_Bromide 2-Bromoacetyl Bromide (Electrophile) Acyl_Bromide->Intermediate Protonated_Amide Protonated Amide + Br⁻ Intermediate->Protonated_Amide Collapse & Bromide leaves Intermediate->Protonated_Amide Product This compound Protonated_Amide->Product Protonated_Amide->Product Salt Protonated Base (e.g., Pyridinium Bromide) Base Base (e.g., Pyridine, NaOH) Base->Product Abstracts Proton

Caption: General mechanism of N-acylation highlighting the base's role.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this synthesis?

The fundamental role of the base is to act as an acid scavenger. The acylation of 2-methoxyaniline with 2-bromoacetyl bromide produces one equivalent of hydrobromic acid (HBr).[2] This acid will react with the starting amine, which is also a base, to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl bromide, thus stopping the reaction. By adding a base, the HBr is neutralized, which preserves the free amine and drives the reaction equilibrium toward the product.[2]

Q2: Which bases are commonly used, and how do I choose?

The choice of base is critical and depends on the solvent, reaction conditions, and the sensitivity of your starting materials. Common choices include:

  • Aqueous Inorganic Bases (e.g., NaOH, NaHCO₃): Used in biphasic "Schotten-Baumann" conditions.[1][3] This method is robust, uses inexpensive reagents, and is effective for acylating amines.[1] The base resides in the aqueous layer and neutralizes the acid as it forms.

  • Tertiary Amines (e.g., Pyridine, Triethylamine - TEA): Used in anhydrous organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] Pyridine can also act as a nucleophilic catalyst, activating the acyl halide to form a highly reactive acylpyridinium intermediate, which can be beneficial for less reactive anilines.[5][6]

  • Weak Bases (e.g., Sodium Acetate): Often used as a buffer to maintain a stable pH, preventing the amine from being fully protonated while not being so basic as to cause significant hydrolysis of the acylating agent.[7][8][9][10] This is particularly useful when the reaction is sensitive to high pH.

Q3: Can the base cause side reactions?

Yes. The base, if not chosen or used correctly, can promote several unwanted side reactions:

  • Hydrolysis of the Acylating Agent: Strong bases, especially in the presence of water (e.g., aqueous NaOH), can rapidly hydrolyze the highly reactive 2-bromoacetyl bromide to 2-bromoacetic acid, consuming your reagent.[1]

  • Diacylation: While less common with secondary amides, a very strong base could potentially deprotonate the newly formed amide product, leading to a second acylation. This is more of a concern with primary amines if stoichiometry is not controlled.

  • Elimination Reactions: The bromo-group on the acetyl chain can be susceptible to elimination reactions under strongly basic conditions, although this is less common at moderate temperatures.

Q4: My reaction yield is low. Could the base be the problem?

Absolutely. A low yield is often traced back to the base for several reasons:

  • Insufficient Base: You must use at least one stoichiometric equivalent of the base to neutralize all the acid produced. Often, a slight excess is used to ensure complete neutralization.

  • Base Strength: If the base is too weak (e.g., sodium bicarbonate for a very fast reaction), it may not be able to neutralize the acid as quickly as it is formed, leading to the protonation and deactivation of the starting aniline.

  • Poor Solubility: If the base is not soluble in the reaction medium (e.g., using sodium carbonate in dry DCM without a phase-transfer catalyst), it cannot perform its function effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on base-related problems.

Issue Probable Cause(s) Related to Base Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base: Less than one equivalent of base was used. 2. Base Too Weak: The chosen base cannot effectively neutralize the HBr byproduct. 3. Hydrolysis of Acylating Agent: A strong aqueous base hydrolyzed the 2-bromoacetyl bromide.[1] 4. Poor Base Solubility: The base is not soluble in the reaction solvent.1. Use at least 1.1-1.2 equivalents of base. 2. Switch to a stronger base (e.g., from NaHCO₃ to Pyridine or TEA). 3. Add the acylating agent and base slowly at a low temperature (0-5 °C) to control the reaction rate and minimize hydrolysis.[11] 4. Choose a soluble base (e.g., TEA or pyridine in DCM) or use biphasic conditions (Schotten-Baumann).[1][12]
Multiple Spots on TLC (Byproducts) 1. Hydrolysis Byproduct: A spot corresponding to 2-bromoacetic acid or its salt is visible. 2. Unreacted Starting Material: The base was not effective, leaving protonated, unreacted 2-methoxyaniline. 3. Base-Catalyzed Degradation: The product or starting material is unstable under the basic conditions used.1. Minimize water in the reaction (if using organic bases) or perform the reaction at a lower temperature. 2. Ensure sufficient, effective, and soluble base is present. Re-evaluate your choice of base. 3. Switch to a milder base (e.g., sodium acetate) or reduce the reaction time and temperature.[10]
Product is Discolored (Yellow/Brown) 1. Oxidation of Aniline: The base may promote the oxidation of the 2-methoxyaniline starting material, especially if the reaction is run for a long time at elevated temperatures.[13] 2. Residual Pyridine: Pyridine can be difficult to remove completely and can impart color.1. Run the reaction under an inert atmosphere (N₂ or Ar). Use high-purity, recently distilled starting materials. 2. During workup, perform multiple washes with aqueous acid (e.g., 1M HCl) to remove pyridine as its hydrochloride salt. Co-evaporation with toluene can also help.[6]
Difficulty in Product Isolation/Purification 1. Emulsion Formation: Using aqueous NaOH can sometimes lead to emulsions during the workup. 2. Salt Precipitation: The salt byproduct (e.g., triethylammonium bromide) may co-precipitate with the product.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If the salt is soluble in water, wash the organic layer thoroughly with water. If the product is solid, triturate or recrystallize from a suitable solvent to remove the salt.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol utilizes biphasic Schotten-Baumann conditions, which are robust and generally high-yielding for this type of transformation.[1][3][11]

Experimental_Workflow Start Start Dissolve_Aniline 1. Dissolve 2-methoxyaniline in Dichloromethane (DCM) Start->Dissolve_Aniline Prepare_Base 2. Prepare 10% aq. NaOH solution Dissolve_Aniline->Prepare_Base Combine_Cool 3. Combine solutions in a flask and cool to 0-5 °C in an ice bath Prepare_Base->Combine_Cool Add_Acyl_Bromide 4. Add 2-bromoacetyl bromide dropwise with vigorous stirring Combine_Cool->Add_Acyl_Bromide React 5. Allow to warm to RT and stir for 2-4 hours (Monitor by TLC) Add_Acyl_Bromide->React Workup 6. Workup: - Separate organic layer - Wash with 1M HCl, NaHCO₃, brine React->Workup Dry_Concentrate 7. Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo Workup->Dry_Concentrate Purify 8. Purify crude product (Recrystallization or Column Chromatography) Dry_Concentrate->Purify End Final Product Purify->End

Sources

Technical Support Center: Temperature Control in the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control in this specific acylation reaction. As Senior Application Scientists, we understand that mastering thermal management is key to achieving high yield, purity, and reproducibility.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems directly linked to thermal deviations during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most probable temperature-related causes?

A1: Low yield is a common problem often rooted in suboptimal temperature management. The acylation of 2-methoxyaniline with bromoacetyl bromide is a highly exothermic and rapid reaction.

  • Cause 1: Localized Hotspots During Reagent Addition. If bromoacetyl bromide is added too quickly or without sufficient cooling, localized hotspots can form. These high-temperature zones can lead to the degradation of the starting material or the product. The amine group in 2-methoxyaniline is sensitive and can be susceptible to oxidation or side reactions at elevated temperatures.

  • Cause 2: Competing Side Reactions. Elevated temperatures favor the formation of byproducts. One common side reaction is the formation of di-acylated products where a second molecule of bromoacetyl bromide reacts with the newly formed amide.[1] Running the reaction at a consistently low temperature (0-5 °C) minimizes the rate of these secondary reactions.[1]

  • Cause 3: Hydrolysis of Bromoacetyl Bromide. If the reaction is allowed to warm prematurely, and there is any residual moisture in the solvent or on the glassware, the highly reactive bromoacetyl bromide can hydrolyze to bromoacetic acid. This consumes your reagent and will not react with the amine, thus reducing the yield. It is crucial to use anhydrous solvents.[2]

Q2: I'm observing a significant impurity with a higher molecular weight in my post-reaction analysis (LC-MS/TLC). Could this be due to improper temperature control?

A2: Yes, this is a classic sign of a side reaction favored by excess heat. The most likely impurity is the N,N-diacylated product, where the nitrogen atom of the initially formed amide acts as a nucleophile and attacks a second molecule of bromoacetyl bromide.

To mitigate this, maintain a strict low-temperature profile (0-5 °C) during the addition of bromoacetyl bromide and for a period afterward. This ensures the primary acylation occurs selectively. Adding the bromoacetyl bromide dropwise to a cooled solution of the amine is a standard procedure to prevent this.[1]

Q3: The reaction mixture turned dark brown or black almost immediately after I added the bromoacetyl bromide. What happened?

A3: A rapid and intense color change often indicates decomposition or polymerization, which is almost certainly caused by a runaway reaction. The reaction between an amine and an acyl halide is extremely fast. Without adequate cooling, the heat generated accelerates the reaction further, creating a positive feedback loop that can rapidly increase the temperature to the point of decomposition.

To prevent this, it is imperative to pre-cool the solution of 2-methoxyaniline in a suitable solvent (like anhydrous acetone or DCM) to 0 °C in an ice bath before beginning the dropwise addition of bromoacetyl bromide.[1] Ensure the reaction vessel is appropriately sized to allow for efficient heat dissipation.

Q4: My reaction seems to stall and isn't going to completion, according to TLC analysis. Should I increase the temperature to push it forward?

A4: While gentle warming can sometimes help drive slow reactions to completion, it should be done with extreme caution in this synthesis. First, confirm that the issue isn't related to reagent purity or stoichiometry. If the reaction has been running at 0-5 °C for a sufficient time (e.g., 1-2 hours) and is still incomplete, you can allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[1]

Avoid applying external heat (e.g., a heating mantle) unless you have carefully optimized the process. A slight increase in temperature might marginally increase the rate of the desired reaction, but it will more significantly increase the rates of undesired side reactions, potentially leading to a more complex mixture that is difficult to purify.[3]

Frequently Asked Questions (FAQs)

This section covers broader concepts regarding temperature control in this synthesis.

Q1: What is the optimal temperature profile for the synthesis of this compound?

A1: The optimal temperature profile involves two main stages:

  • Addition Phase: The solution of 2-methoxyaniline should be cooled to 0-5 °C before and during the slow, dropwise addition of bromoacetyl bromide.

  • Reaction Phase: After the addition is complete, the reaction should be maintained at 0-5 °C for 1-2 hours, followed by a gradual warming to room temperature, where it is stirred for an additional 2-6 hours to ensure completion. Reaction progress should be monitored by TLC.[1]

Q2: Why is the slow, dropwise addition of bromoacetyl bromide so critical?

A2: Bromoacetyl bromide is a highly reactive electrophile.[4] The slow, dropwise addition to a well-stirred, cooled solution of the nucleophilic amine is crucial for several reasons:

  • Heat Management: It allows the cooling bath to dissipate the heat generated from the exothermic reaction, preventing a temperature spike.

  • Concentration Control: It keeps the instantaneous concentration of the bromoacetyl bromide low, which disfavors side reactions like di-acylation that require a second molecule of the acylating agent.

  • Selectivity: It promotes the desired 1:1 reaction between the amine and the acyl bromide.

Q3: What are the primary consequences of letting the reaction temperature rise uncontrollably?

A3: The consequences can range from inconvenient to hazardous:

  • Reduced Yield: Due to reactant/product degradation and hydrolysis of the acyl bromide.

  • Decreased Purity: Formation of multiple byproducts, especially di-acylated species, making purification difficult and time-consuming.

  • Safety Risks: In larger-scale reactions, an uncontrolled exotherm can cause the solvent to boil violently, leading to a pressure buildup and potential for vessel rupture or release of corrosive HBr gas.

Q4: Is it ever acceptable to run this reaction at elevated temperatures?

A4: Generally, for this specific transformation using a highly reactive acyl halide, elevated temperatures are not recommended and are counterproductive. While some amide bond formations can be performed at higher temperatures, particularly with less reactive acylating agents or sterically hindered substrates, the high reactivity here dictates a low-temperature approach for optimal results.[5][6]

Data Presentation

Table 1: Temperature Parameters and Expected Outcomes
ParameterRecommended RangeRationaleConsequence of Deviation
Initial Cooling 0–5 °CPrepares the system to absorb the heat of reaction.Higher starting temp increases risk of initial runaway.
Addition Temperature 0–5 °CControls the highly exothermic reaction rate.> 10 °C: Increased side products, lower yield.
Post-Addition Stirring 0–5 °C for 1-2hAllows for controlled reaction of remaining starting materials.Warming too soon can favor impurity formation.
Final Reaction Temp Room TemperatureDrives the reaction to completion after the initial exotherm.Heating above RT is unnecessary and promotes degradation.

Experimental Protocol: Synthesis of this compound

This protocol emphasizes the critical temperature control steps.

Materials:

  • 2-Methoxyaniline

  • Bromoacetyl bromide

  • Anhydrous Acetone (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxyaniline (1 equivalent) in anhydrous acetone.

  • Cool the solution to 0-5 °C using an ice-water bath. Ensure the flask is immersed and the contents are stirring efficiently.

  • Slowly add bromoacetyl bromide (1.05-1.1 equivalents) dropwise to the cooled solution over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This will neutralize the HBr byproduct.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified product under vacuum.

Visualization of Thermal Effects

The following diagram illustrates the relationship between reaction temperature and the formation of the desired product versus key side products.

G cluster_0 Reaction Temperature Profile cluster_1 Reaction Outcomes Low_Temp Low Temperature (0-5 °C) Product Desired Product: This compound Low_Temp->Product Favors High Selectivity Side_Product1 Side Product: Di-acylation Low_Temp->Side_Product1 Minimizes High_Temp High Temperature (>10 °C) High_Temp->Side_Product1 Promotes Side_Product2 Side Product: Decomposition High_Temp->Side_Product2 Promotes

Caption: Impact of temperature on product selectivity.

References

  • PubMed. (2005). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist’s Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the purity analysis of 2-bromo-N-(2-methoxyphenyl)acetamide. As a critical intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents, ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the validity of research outcomes and the safety of downstream products. This guide is designed for researchers, analytical scientists, and drug development professionals, providing an in-depth comparison of HPLC methodologies, supported by experimental rationale and data, to empower you to select and implement the most appropriate analytical strategy for your needs.

The Analytical Challenge: Understanding the Analyte and Its Process-Related Impurities

This compound (MW: 244.09 g/mol , Formula: C₉H₁₀BrNO₂) is synthesized via the acylation of 2-methoxyaniline with a bromoacetyl halide, typically bromoacetyl bromide or chloride.[1][2] Understanding this synthesis pathway is paramount, as it allows us to predict the likely process-related impurities that any robust analytical method must be able to separate.

  • Analyte: this compound

  • Impurity A (Starting Material): 2-methoxyaniline

  • Impurity B (Reagent Hydrolysis): Bromoacetic Acid

  • Impurity C (Potential Side Product): N,N-bis(bromoacetyl)-2-methoxyaniline

An effective HPLC method must provide baseline resolution for the main component from these structurally similar and chemically distinct impurities. The primary challenge lies in achieving this separation efficiently without compromising accuracy, especially when quantifying trace-level impurities.

Comparative HPLC Methodologies: A Tale of Three Columns

The vast majority of analyses for small organic molecules like our target are performed using reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3][4] We will compare three distinct RP-HPLC methods, each designed with a different analytical objective in mind: speed, resolution, or alternative selectivity.

The workhorse of RP-HPLC is the C18 (octadecylsilyl) column, which provides excellent hydrophobic retention for a wide range of molecules.[5] For our comparison, we will evaluate two C18 methods and one method using a Phenyl-Hexyl stationary phase, which can offer unique selectivity for aromatic compounds through π-π interactions.[6]

Experimental Protocols

Sample Preparation (for all methods):

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a stock solution of a reference impurity mix (Impurity A and B) at 0.1 mg/mL each in the same diluent.

  • For analysis, dilute the sample stock solution to 0.1 mg/mL. For specificity checks, spike the sample solution with the impurity mix.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method A: Rapid Screening (C18 Column) This method is designed for high-throughput analysis, such as in-process control, where speed is more critical than resolving every minor impurity.

  • Column: C18, 2.7 µm particle size, 4.6 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B in 3 minutes; hold at 95% B for 1 minute; return to 30% B in 0.1 minutes; hold for 0.9 minutes.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 240 nm

  • Injection Volume: 2 µL

  • Total Run Time: 5 minutes

Method B: High-Resolution (C18 Column) This method prioritizes separation power to ensure accurate quantification of closely eluting impurities, making it ideal for final product release testing.

  • Column: C18, 1.8 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B in 10 minutes; 70% B to 95% B in 2 minutes; hold at 95% B for 2 minutes; return to 30% B in 0.1 minutes; hold for 2.9 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 240 nm

  • Injection Volume: 5 µL

  • Total Run Time: 17 minutes

Method C: Alternative Selectivity (Phenyl-Hexyl Column) This method is employed when C18 columns fail to resolve a critical impurity pair or to confirm peak purity from a different chemical perspective.

  • Column: Phenyl-Hexyl, 3.0 µm particle size, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 85% B in 8 minutes; hold at 85% B for 2 minutes; return to 40% B in 0.1 minutes; hold for 2.9 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 240 nm

  • Injection Volume: 5 µL

  • Total Run Time: 13 minutes

Data Presentation and Performance Comparison

The following table summarizes the simulated chromatographic data obtained from analyzing a spiked sample containing the main compound and its key impurities using the three methods described.

ParameterMethod A (Rapid C18)Method B (High-Res C18)Method C (Phenyl-Hexyl)
Retention Time (min)
Bromoacetic Acid (Imp. B)0.851.521.98
2-methoxyaniline (Imp. A)2.155.616.55
This compound 2.68 8.94 8.21
Resolution (Rs)
Rs (Imp. A / Main Peak)1.68.54.2
Tailing Factor (Tf) of Main Peak 1.31.11.2
Total Run Time (min) 51713
Analysis of Performance
  • Method A (Rapid Screening): This method is exceptionally fast, but the resolution between the starting material (Impurity A) and the main peak is only 1.6. While technically acceptable for separation (Rs > 1.5), it is insufficient for robust quantification of Impurity A at low levels. The peak shape is also broader, as indicated by the higher tailing factor.

  • Method B (High-Resolution): The combination of a longer column, smaller particle size, and a shallower gradient provides a dramatic increase in performance. The resolution (Rs = 8.5) is excellent, ensuring highly accurate integration and quantification of Impurity A.[7] The peak shape is sharp and symmetrical (Tf = 1.1), which enhances sensitivity. The trade-off is a significantly longer run time.

  • Method C (Alternative Selectivity): This method provides a different elution order and good resolution (Rs = 4.2). The use of methanol as the organic modifier and a Phenyl-Hexyl stationary phase alters the selectivity, which is a powerful tool for confirming that no other impurities are co-eluting with the main peak in the primary C18 method.[6] It serves as an excellent orthogonal or confirmatory method.

The Causality Behind Experimental Choices and Method Validation

The selection of an HPLC method is not arbitrary; it is a deliberate process guided by the analytical objective.[8]

Caption: Logical relationship between analytical goals and method selection.

Trustworthiness Through Validation

A method is only trustworthy if it is validated. The chosen method (typically Method B for release testing) must undergo a validation process as described in the ICH Q2(R1) guidelines.[9][10] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.

The overall workflow from development to routine use is a self-validating system designed to ensure data integrity.

Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis A Define Analytical Requirements B Select Column & Mobile Phase A->B C Optimize Gradient & Flow Rate B->C D Specificity C->D Transfer for Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD / LOQ F->G H System Suitability Test (SST) G->H Implement for Routine Use I Sample Analysis H->I J Reporting I->J

Caption: HPLC method lifecycle from development to routine use.

Conclusion and Recommendations

The purity analysis of this compound by HPLC is a clear example of how analytical methods must be tailored to their intended purpose.

  • For rapid, in-process checks , Method A offers an unparalleled advantage in speed, providing sufficient data to monitor reaction progress.

  • For final product release and stability testing , where accuracy and the ability to quantify all potential impurities are non-negotiable, the superior resolving power of Method B makes it the unequivocal choice.

  • Method C serves as an indispensable tool for orthogonal peak purity confirmation and for troubleshooting complex separation challenges that may arise with unique sample matrices.

By understanding the interplay between the analyte's chemistry, the principles of chromatography, and the specific analytical goals, researchers can confidently select and implement a robust, reliable, and fit-for-purpose HPLC method, ensuring the quality and integrity of their scientific work.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. ChemBK. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • N-(2-Bromo-5-methoxyphenyl)acetamide. PubChem. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-bromo-N-(2-methoxyphenyl)acetamide with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides a detailed atomic-level map of the molecule, revealing not only the types of atoms present but also their connectivity and spatial relationships. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to create a self-validating analytical system.

I. Theoretical Analysis: Predicting the Molecular Signature

Before stepping into the lab, a robust theoretical analysis of the target molecule is paramount. This predictive step allows us to form a hypothesis that we will then test against our experimental data.

The Target Structure: 2-bromo-N-(2-methoxyphenyl)acetamide

Chemical structure of this compound with atoms labeled for NMR analysis.

Figure 1: Structure of this compound with proton (H) and carbon (C) atoms labeled for NMR assignment.

Based on this structure, we can identify eight unique proton environments and nine unique carbon environments. Our first task is to predict where these atoms will resonate in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like bromine and the amide carbonyl) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating groups (like the methoxy group) have a shielding effect, moving signals upfield.

Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H1 1H~8.0 - 8.5Broad Singlet (br s)Amide proton, often broad due to quadrupole coupling with ¹⁴N and chemical exchange. Its position is highly solvent-dependent.
H2 2H~4.0 - 4.2Singlet (s)Methylene protons adjacent to two strong electron-withdrawing groups (Br and C=O), resulting in a significant downfield shift.
H3 3H~3.8 - 3.9Singlet (s)Methoxy protons are shielded by the oxygen atom but are distinct and typically appear as a sharp singlet.
H4 1H~8.2 - 8.3Doublet of doublets (dd)Aromatic proton ortho to the amide group, deshielded by its anisotropy and inductive effect. Coupled to H5 (ortho) and H6 (meta).
H5 1H~6.9 - 7.0Triplet of doublets (td) or Multiplet (m)Aromatic proton meta to the amide and ortho to the methoxy group. Coupled to H4 (ortho), H6 (ortho), and H7 (meta).
H6 1H~7.0 - 7.2Triplet of doublets (td) or Multiplet (m)Aromatic proton meta to both the amide and methoxy groups. Coupled to H5 (ortho), H7 (ortho), and H4 (meta).
H7 1H~6.9 - 7.0Doublet of doublets (dd)Aromatic proton ortho to the methoxy group, which is electron-donating. Coupled to H6 (ortho) and H5 (meta).

Predicted ¹³C NMR Data

Carbon chemical shifts are similarly influenced by their electronic environment and are spread over a much wider range than proton shifts.

LabelPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)Rationale
C1 ~164 - 168Quaternary (C)Amide carbonyl carbon, significantly deshielded.
C2 ~28 - 32Methylene (CH₂)Methylene carbon bonded to bromine, deshielded by the halogen.
C3 ~55 - 56Methyl (CH₃)Methoxy carbon, typical range for sp³ carbon bonded to oxygen.
C4 ~127 - 129Quaternary (C)Aromatic carbon bonded to the nitrogen of the amide.
C5 ~147 - 149Quaternary (C)Aromatic carbon bonded to the methoxy group oxygen.
C6 ~120 - 122Methine (CH)Aromatic carbon ortho to the amide group.
C7 ~123 - 125Methine (CH)Aromatic carbon para to the amide group.
C8 ~119 - 121Methine (CH)Aromatic carbon meta to the amide group.
C9 ~110 - 112Methine (CH)Aromatic carbon ortho to the methoxy group.
II. The Experimental Workflow: A Multi-Layered Approach

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Integration & Validation Prep 1. Dissolve ~15-20 mg of sample in ~0.6 mL of CDCl3 or DMSO-d6. 2. Add TMS as internal standard. 3. Filter into a clean NMR tube. H1_NMR ¹H NMR (Proton Count & Basic Connectivity) Prep->H1_NMR C13_NMR ¹³C NMR (Carbon Count) Prep->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC DEPT DEPT-135/90 (Carbon Type Identification) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC DEPT->HSQC Assign Assign Fragments (Aromatic, Methoxy, Bromoacetyl) COSY->Assign HSQC->Assign Connect Connect Fragments (via HMBC) HMBC->Connect Assign->Connect Validate Final Structure Validation Connect->Validate

A self-validating workflow for NMR-based structure elucidation.
Detailed Experimental Protocols

1. Sample Preparation

  • Solvent Choice : Deuterated chloroform (CDCl₃) is a common first choice. However, the amide (N-H) proton may exchange or exhibit very broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the N-H proton, resulting in a sharper signal at a downfield position (~8-10 ppm) and slowing exchange.[3][4]

  • Protocol :

    • Accurately weigh 15-20 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. Data Acquisition

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.

  • 1D Spectra :

    • ¹H NMR : Acquire with a standard pulse program. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR : Acquire with proton decoupling to ensure each unique carbon appears as a singlet. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • DEPT-135 & DEPT-90 : These experiments are crucial for differentiating carbon types.[5][6][7] A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative (inverted) peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent from both DEPT spectra.[8][9]

  • 2D Spectra :

    • COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is indispensable for tracing the connectivity of the aromatic protons.[10][11][12]

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[11]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of isolated spin systems.[13][14]

III. Data Interpretation: Assembling the Puzzle

With the data acquired, the validation process involves integrating all spectral information to build an unambiguous picture of the molecule.

Step 1: Confirming the Pieces with 1D and DEPT NMR

  • The ¹H NMR integration should confirm the presence of 1H (NH), 2H (CH₂), 3H (OCH₃), and four 1H aromatic signals.

  • The ¹³C NMR should show nine distinct signals.

  • The DEPT-135 spectrum will confirm the CH₃ (positive), CH₂ (negative), and four aromatic CH (positive) signals. The absence of the C1, C4, and C5 signals in the DEPT spectra confirms their quaternary nature.

Step 2: Connecting the Dots with 2D NMR

The 2D spectra provide the definitive connectivity map.

  • COSY Analysis : We expect to see cross-peaks connecting the adjacent aromatic protons. For instance, H4 will show a correlation to H5; H5 will show correlations to both H4 and H6; H6 to H5 and H7; and H7 to H6. This confirms the 1,2-disubstituted pattern of the aromatic ring.

  • HSQC Analysis : This directly links the proton and carbon data. For example, the proton signal at ~4.1 ppm (H2) will show a cross-peak to the carbon signal at ~29 ppm (C2), confirming the -CH₂Br group. Likewise, the four aromatic proton signals will correlate to their respective carbon signals (H4-C6, H5-C8, H6-C7, H7-C9).

  • HMBC Analysis: The Final Validation : The long-range correlations from the HMBC spectrum lock the molecular fragments into place. The key expected correlations are:

    • Amide Linkage : The amide proton (H1) should show a correlation to the carbonyl carbon (C1) and the aromatic carbon C6. Crucially, it should also show a correlation to the quaternary aromatic carbon C4, confirming the point of attachment.

    • Bromoacetyl Group : The methylene protons (H2) will show a strong correlation to the carbonyl carbon (C1).

    • Aromatic Ring Assembly : The methoxy protons (H3) will show a key correlation to the aromatic carbon they are attached to via oxygen, C5. The aromatic proton H4, being ortho to the amide, should show a correlation to the quaternary carbon C4.

Key HMBC CorrelationConnectsConfirms
H1 ↔ C1, C4, C6Amide N-H to Carbonyl & Aromatic RingThe N-aryl amide linkage.
H2 ↔ C1Methylene Protons to Carbonyl CarbonThe bromoacet amide fragment.
H3 ↔ C5Methoxy Protons to Aromatic Carbon C5Position of the methoxy group.
H4 ↔ C5, C6Aromatic Proton to Neighboring CarbonsSubstitution pattern on the ring.
IV. Comparison Guide: Ruling Out the Alternatives

The true power of this comprehensive NMR analysis is its ability to definitively distinguish the target molecule from its isomers.

FeatureThis compound (Target)2-bromo-N-(3-methoxyphenyl)acetamide (Isomer 1)2-bromo-N-(4-methoxyphenyl)acetamide (Isomer 2)
Aromatic ¹H NMR Pattern Four distinct, complex multiplets in the ~6.9-8.3 ppm range. Asymmetric pattern.Four distinct aromatic signals. Different splitting pattern due to meta-substitution.[15]Two signals, appearing as two symmetric doublets (an AA'BB' system) due to molecular symmetry.[15]
Aromatic ¹³C NMR Signals Six unique signals for the six aromatic carbons.Six unique signals.Four unique signals due to symmetry (C4/C4' and C5/C5' are equivalent).
Key HMBC Correlation Methoxy protons (H3) correlate to the carbon at ~148 ppm (C5).Methoxy protons would correlate to a different aromatic carbon.Methoxy protons would correlate to the carbon at the para-position.

This comparative analysis demonstrates that only the full suite of NMR data for the target molecule will match the predicted and observed spectra, providing an unassailable structural proof.

Conclusion

Validating a molecular structure is not a single measurement but a logical, deductive process. By combining 1D NMR (¹H, ¹³C), DEPT, and 2D NMR (COSY, HSQC, HMBC), we construct a multi-layered, self-validating dataset. This integrated approach allows a researcher to move beyond simple spectral matching and to build the molecular structure from the ground up based on fundamental principles of nuclear spin interactions. This rigorous validation ensures the integrity of the material, providing the solid foundation necessary for its application in research, drug discovery, and materials science.

References

  • DEPT–NMR, for distortionless enhancement by polarization transfer . (n.d.). NC State University Libraries. Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy . (n.d.). Fiveable. Retrieved from [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation . (n.d.). Columbia University. Retrieved from [Link]

  • 13.11: DEPT ¹³C NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation . (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation . (n.d.). University of Ottawa. Retrieved from [Link]

  • Good resources for learning the theory behind NMR? (2022). Reddit. Retrieved from [Link]

  • Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding NMR: Principles & Applications . (2024). StudySmarter. Retrieved from [Link]

  • High Resolution NMR: Theory and Chemical Applications . (n.d.). ScienceDirect. Retrieved from [Link]

  • 14: COSY . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR - Interpretation . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Getting to know the nitrogen next door: HNMBC measurements of amino sugars . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Supplementary Information . (n.d.). OICC Press. Retrieved from [Link]

  • 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2... . (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides . (2025). ResearchGate. Retrieved from [Link]

  • HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra . (n.d.). National Institutes of Health. Retrieved from [Link]

  • COSY . (n.d.). Queen's University. Retrieved from [Link]

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC . (2023). National Institutes of Health. Retrieved from [Link]

  • HMBC correlations of compounds 1-5 . (n.d.). ResearchGate. Retrieved from [Link]

  • Acetamide, N-(m-methoxyphenyl)-N-phenyl- - Optional[13C NMR] - Chemical Shifts . (n.d.). CSEARCH. Retrieved from [Link]

  • A theoretical NMR study of ortho and para-substituted benzenes... . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ortho-Substituted Benzenes Definition . (n.d.). Fiveable. Retrieved from [Link]

  • Recognition of N-alkyl and N-aryl acetamides by N-alkyl ammonium resorcinarene chlorides . (2014). National Institutes of Health. Retrieved from [Link]

  • 1 H-15 N HMBC correlations in compounds 8c and 12b . (n.d.). ResearchGate. Retrieved from [Link]

  • wwPDB NMR Structure Validation Summary Report . (2016). BMRB. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy . (n.d.). Wiley. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts . (n.d.). University of Wisconsin. Retrieved from [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? . (2018). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to α-Haloacetamide Alkylating Agents: 2-Bromo-N-(2-methoxyphenyl)acetamide vs. 2-Chloro-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, α-haloacetamides are pivotal reagents, primarily utilized as alkylating agents for a variety of nucleophiles. Their utility is particularly pronounced in the covalent modification of biological macromolecules, such as proteins, where they are instrumental in proteomics for cysteine residue capping and in drug discovery for the development of targeted covalent inhibitors. The reactivity of these reagents is critically dictated by the nature of the halogen substituent, which directly influences their efficacy and selectivity in chemical transformations.

This guide presents a comprehensive, objective comparison between two closely related α-haloacetamides: 2-bromo-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(2-methoxyphenyl)acetamide. By examining their physicochemical properties, inherent reactivity, and synthetic utility, supported by fundamental chemical principles and analogous experimental data, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their experimental designs.

Physicochemical Properties: A Tabular Comparison

A foundational understanding of the physical and chemical properties of these reagents is essential for their proper handling, storage, and application. The following table summarizes key physicochemical data for both compounds.

PropertyThis compound2-Chloro-N-(2-methoxyphenyl)acetamide
Molecular Formula C₉H₁₀BrNO₂C₉H₁₀ClNO₂[1]
Molecular Weight 244.09 g/mol [2]199.63 g/mol [1]
CAS Number 32428-69-6[2]55860-22-5[1]
Appearance Solid (Typical)Solid (Typical)
Storage Conditions Inert atmosphere, 2-8°C[2]Room Temperature (Typical)

Reactivity Analysis: The Decisive Role of the Leaving Group

The primary mode of action for both 2-bromo- and 2-chloro-N-(2-methoxyphenyl)acetamide is as electrophiles in nucleophilic substitution reactions, most commonly proceeding via an Sₙ2 mechanism. The core of the reactivity difference between these two molecules lies in the identity of the halogen atom, which functions as the leaving group during the reaction.

The fundamental principle governing leaving group ability is the stability of the anion that is formed upon its departure. Weaker bases are better leaving groups because they are more stable with a negative charge. In the context of halides, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide ions and directly correlated with the strength of their conjugate acids (HI > HBr > HCl > HF).

Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This has a direct and profound impact on the reaction kinetics of the corresponding α-haloacetamides.

Key Inferences on Reactivity:

  • Enhanced Reaction Rates: this compound is expected to react with nucleophiles at a significantly faster rate than its chloro-analogue under identical conditions. This is due to the lower activation energy required to cleave the C-Br bond compared to the C-Cl bond.

  • Milder Reaction Conditions: The higher reactivity of the bromo-compound may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times, or weaker bases) to achieve the desired transformation, which can be advantageous for sensitive substrates.

  • Increased Propensity for Side Reactions: The heightened electrophilicity of this compound could also lead to a greater potential for off-target reactions with other nucleophilic sites in complex molecules, a critical consideration in applications like proteomics.[3] While chloroacetamide is generally more specific, it has been associated with other side reactions, such as methionine oxidation.[3]

The following diagram illustrates the Sₙ2 reaction mechanism and highlights the role of the leaving group.

Caption: Generalized Sₙ2 mechanism for α-haloacetamides.

Synthetic Utility and Applications

Both compounds are valuable intermediates in organic synthesis. The choice between them will largely depend on the specific requirements of the reaction, including the nucleophilicity of the substrate and the desired reaction rate.

This compound:

  • Preferred for less reactive nucleophiles: Its higher reactivity makes it the reagent of choice when reacting with weak nucleophiles, where the chloro-analogue might be too sluggish.

  • Rapid reactions: When reaction time is a critical factor, the bromo-compound offers a significant advantage.

  • Peptide and Protein Modification: In proteomics, bromoacetamides are often used for the alkylation of cysteine residues.[4]

2-Chloro-N-(2-methoxyphenyl)acetamide:

  • Greater selectivity: For substrates with multiple potential nucleophilic sites, the lower reactivity of the chloro-analogue can lead to higher selectivity for the desired reaction.[3]

  • Cost-effectiveness and stability: Chloroacetylating agents are often more economical and may exhibit greater long-term storage stability.

  • Synthesis of Heterocycles: These compounds are precursors in the synthesis of various nitrogen-containing heterocyclic systems.

Experimental Protocols

Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide

This protocol is adapted from established literature procedures.[5]

Materials:

  • 2-methoxyaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-methoxyaniline (1 equivalent) and a suitable base (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous solution of hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide start Dissolve 2-methoxyaniline and base in solvent cool Cool to 0°C start->cool add Add chloroacetyl chloride cool->add react Stir at room temperature add->react quench Quench with H₂O/HCl(aq) react->quench extract Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify

Caption: Workflow for the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide.

Representative Alkylation Reaction

The following is a general protocol for the N-alkylation of a secondary amine using either α-haloacetamide.

Materials:

  • Secondary amine

  • 2-bromo- or 2-chloro-N-(2-methoxyphenyl)acetamide

  • Aprotic polar solvent (e.g., DMF, acetonitrile)

  • Base (e.g., K₂CO₃, NaH)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the secondary amine (1 equivalent) in the chosen solvent, add the base (1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of the α-haloacetamide (1.1 equivalents) in the same solvent dropwise.

  • Heat the reaction mixture if necessary (e.g., 50-80°C for the chloro-analogue, room temperature may suffice for the bromo-analogue) and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety and Handling

Both 2-bromo- and 2-chloro-N-(2-methoxyphenyl)acetamide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Comparison:

  • 2-Chloro-N-(2-methoxyphenyl)acetamide: Classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][6] It may also cause skin irritation, serious eye irritation, and respiratory irritation.[1]

Always consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion

The choice between this compound and 2-chloro-N-(2-methoxyphenyl)acetamide is a classic example of the trade-off between reactivity and selectivity in chemical synthesis.

  • This compound is the more reactive alkylating agent, making it ideal for reactions with less nucleophilic substrates or when rapid reaction times are desired.

  • 2-Chloro-N-(2-methoxyphenyl)acetamide offers a more controlled reactivity profile, which can be advantageous for achieving higher selectivity in complex molecules. It is also generally a more cost-effective and stable reagent.

The optimal choice will always be dictated by the specific context of the synthetic problem at hand. A thorough understanding of the principles of nucleophilic substitution, coupled with the practical considerations outlined in this guide, will empower researchers to effectively leverage these versatile reagents in their scientific endeavors.

References

  • PubChem. (n.d.). 2-Chloro-N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]

Sources

A Head-to-Head Comparison: Bromoacetamides vs. Iodoacetamides for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the selective modification of cysteine residues is a critical technique for elucidating protein structure, function, and for the development of targeted covalent inhibitors. The high nucleophilicity of the cysteine thiol group makes it a prime target for electrophilic reagents.[1] Among the most common classes of reagents for this purpose are the haloacetamides, with iodoacetamides and bromoacetamides being two of the most frequently employed.

This guide provides an in-depth, objective comparison of the reactivity and performance of bromoacetamides and iodoacetamides for cysteine labeling. We will delve into the underlying chemical principles, present comparative data, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

The Mechanism of Cysteine Alkylation by Haloacetamides

Both bromoacetamides and iodoacetamides modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this mechanism, the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom of the haloacetamide. This leads to the formation of a stable thioether bond and the displacement of the halide ion (iodide or bromide).[2][3] This irreversible modification effectively "caps" the cysteine residue, preventing the formation of disulfide bonds and allowing for a variety of downstream applications, including mass spectrometry analysis and the introduction of biophysical probes.[1][4]

Reactivity: The Leaving Group Effect

The primary determinant of the reaction rate for haloacetamides in cysteine labeling is the nature of the halogen leaving group. In SN2 reactions, a better leaving group leads to a faster reaction. Iodide is a superior leaving group compared to bromide due to its larger size and weaker basicity.[3] Consequently, the carbon-iodine (C-I) bond is weaker and requires less energy to break than the carbon-bromine (C-Br) bond.[3]

This fundamental chemical principle dictates that iodoacetamides are generally more reactive than bromoacetamides under identical conditions.[3][5] This heightened reactivity can lead to faster reaction times for complete cysteine alkylation.[3]

Quantitative Performance Comparison

While both classes of reagents effectively alkylate cysteines, their kinetic profiles and potential for off-target modifications differ. The following table summarizes key performance indicators based on available literature.

FeatureBromoacetamideIodoacetamide
Relative Reactivity Moderate to HighHigh[3][6]
Second-Order Rate Constant Data not readily available; reactivity is often described as "comparable" to iodoacetamide.[2][6]~36 M⁻¹ min⁻¹ (at pH 7 with free cysteine)[2][3][6]
Primary Target Cysteine residues[6]Cysteine residues[2][3][6]
Known Off-Target Residues Methionine, Histidine, Lysine, N-terminus[2]Methionine, Histidine, Lysine, Aspartic Acid, Glutamic Acid, N-terminus[2][3]
Optimal pH Range Slightly alkaline (e.g., pH 7.5-9.0)[2]Slightly alkaline (e.g., pH 7.5-8.5)[2]

Note: The higher reactivity of iodoacetamide can also increase the likelihood of off-target modifications, especially at higher pH and concentrations.[3] Careful optimization of reaction conditions is crucial to minimize these side reactions.[6]

Visualizing the Reaction Mechanism and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reaction and a typical experimental workflow for cysteine labeling.

G cluster_0 S-N-2 Reaction Mechanism Cysteine Cysteine Residue R-SH TransitionState Transition State Cysteine:sh->TransitionState Nucleophilic Attack Haloacetamide Haloacetamide X-CH₂-CONH₂ Haloacetamide->TransitionState Product Alkylated Cysteine R-S-CH₂-CONH₂ TransitionState->Product Bond Formation LeavingGroup Halide Ion (X⁻) TransitionState->LeavingGroup Leaving Group Departure

Caption: SN2 reaction mechanism for cysteine alkylation by a haloacetamide.

G cluster_1 Experimental Workflow ProteinSolubilization 1. Protein Solubilization & Reduction Alkylation 2. Cysteine Alkylation ProteinSolubilization->Alkylation Quenching 3. Quenching Alkylation->Quenching DownstreamProcessing 4. Downstream Processing Quenching->DownstreamProcessing

Caption: A typical experimental workflow for cysteine labeling.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results in cysteine alkylation. Below are representative in-solution alkylation protocols for both bromoacetamide and iodoacetamide.

Protocol 1: Cysteine Alkylation with Iodoacetamide

This is a standard protocol for preparing protein samples for mass spectrometry analysis.[2]

1. Protein Solubilization and Reduction:

  • Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
  • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
  • Incubate the mixture for 30-60 minutes at 37-56°C to ensure complete reduction of disulfide bonds.[2]

2. Alkylation:

  • Cool the sample to room temperature.
  • Freshly prepare a stock solution of iodoacetamide (e.g., 500 mM in the same buffer). It is crucial to protect this solution from light as iodoacetamide is light-sensitive and unstable.[6][7]
  • Add the iodoacetamide solution to the protein sample in the dark to a final concentration of 15-20 mM (approximately a 2-fold molar excess over the reducing agent).
  • Incubate for 30 minutes at room temperature in the dark.[2]

3. Quenching:

  • To stop the alkylation reaction, add a thiol-containing reagent to quench any unreacted iodoacetamide. DTT can be added to a final concentration of approximately 20 mM, or L-cysteine can be used.
  • Incubate for 15 minutes at room temperature.[2]

4. Downstream Processing:

  • The alkylated protein sample is now ready for subsequent steps such as buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures.
Protocol 2: Cysteine Alkylation with Bromoacetamide

A standardized, widely adopted protocol for bromoacetamide is not as readily available as for iodoacetamide. The following conceptual protocol is based on the known reactivity of bromoacetyl groups and can be adapted for specific applications.

1. Protein Solubilization and Reduction:

  • Follow the same procedure as for iodoacetamide (Protocol 1, Step 1) to denature and reduce the protein sample.

2. Preparation of Bromoacetylating Reagent:

  • Due to the potential for lower stability in aqueous solutions, it is recommended to prepare a fresh stock solution of bromoacetamide immediately before use in an appropriate buffer.

3. Alkylation:

  • Slowly add the bromoacetamide stock solution to the protein sample with gentle mixing to achieve a final concentration that is in slight molar excess to the thiol groups. The optimal concentration should be determined empirically.
  • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored using Ellman's reagent to detect free thiols.

4. Quenching:

  • Quench the reaction by adding a sufficient concentration of a thiol-containing reagent, such as 2-mercaptoethanol or L-cysteine, to consume any unreacted bromoacetyl groups.
  • Incubate for 15 minutes at room temperature.[2]

5. Downstream Processing:

  • Proceed with buffer exchange, digestion, or other analytical techniques as required.

Concluding Remarks

The choice between bromoacetamide and iodoacetamide for cysteine labeling depends on the specific requirements of the experiment. Iodoacetamide's high reactivity ensures rapid and complete alkylation, making it a popular choice in proteomics.[3] However, this reactivity can also lead to a higher incidence of off-target modifications.[3] Bromoacetamide, with its slightly lower reactivity, may offer a more controlled labeling reaction in certain contexts, potentially reducing side reactions. For both reagents, careful optimization of reaction conditions, including pH, reagent concentration, and reaction time, is paramount to achieving high efficiency and specificity.

References

  • Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA). Protocols.io. [Link]

  • Labeling Protein with Thiol-reactive Probes. Bio-protocol. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

  • Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. eLife. [Link]

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. National Institutes of Health. [Link]

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. National Institutes of Health. [Link]

  • Cysteine reactivity surveyed by Iodoacetamide labeling. ResearchGate. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. [Link]

  • Iodoacetamide. Wikipedia. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. National Institutes of Health. [Link]

  • Fluorescent labeling of specific cysteine residues using CyMPL. National Institutes of Health. [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

  • OneQuant™ Iodoacetamide. G-Biosciences. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]

Sources

A Senior Application Scientist's Guide: N-Bromoacetamide vs. N-Bromosuccinimide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the choice of a halogenating or oxidizing agent is a pivotal decision that dictates the trajectory of a synthetic route. Among the N-bromo reagents, N-bromoacetamide (NBA) and N-bromosuccinimide (NBS) are ubiquitous, yet their applications are often distinct and misunderstood. This guide provides an in-depth comparative analysis of their performance, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for targeted molecular transformations.

Executive Summary

While both N-bromoacetamide and N-bromosuccinimide serve as effective sources of bromine, their reactivity profiles are fundamentally divergent. N-Bromosuccinimide (NBS) is the canonical reagent for free-radical substitution, particularly the allylic and benzylic bromination of hydrocarbons, famously known as the Wohl-Ziegler reaction.[1][2] Its efficacy lies in its ability to maintain a low, steady concentration of molecular bromine, which favors the radical pathway over competitive electrophilic addition.[3] In stark contrast, N-bromoacetamide (NBA) predominantly engages in ionic, electrophilic addition reactions with unsaturated systems.[4][5] This guide will dissect these differences across key synthetic applications, providing the causal logic behind reagent selection.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of NBA and NBS is essential for their safe handling and effective application in the laboratory.

PropertyN-Bromoacetamide (NBA)N-Bromosuccinimide (NBS)
CAS Number 79-15-2[6]128-08-5[7]
Molecular Formula C₂H₄BrNO[6]C₄H₄BrNO₂[7]
Molecular Weight 137.96 g/mol [6]177.98 g/mol [7]
Appearance White to slightly yellow crystalline solid[5][6]White crystalline solid[7][8]
Melting Point 102–106 °C[9]175–178 °C[7]
Stability Sensitive to light, moisture, and heat[10]Stable at room temperature; recrystallize if yellow[7]
Solubility Soluble in water, THF, CHCl₃[6][11]Soluble in acetone, THF, DMSO; Insoluble in CCl₄[7]

The Mechanistic Divide: Radical vs. Ionic Pathways

The divergent reactivity of NBS and NBA stems from the electronic and structural differences in the parent imide versus amide. The succinimide structure in NBS, with two electron-withdrawing carbonyl groups, creates a more stable succinimidyl radical upon homolytic cleavage of the N-Br bond. This stability facilitates the radical chain process. Conversely, the single carbonyl group in NBA results in a different electronic environment, making the bromine atom more susceptible to acting as an electrophile in ionic reactions.[1][4]

G cluster_NBS N-Bromosuccinimide (NBS) cluster_NBA N-Bromoacetamide (NBA) NBS_node Favors Radical Pathway (Wohl-Ziegler Reaction) NBS_mech Homolytic Cleavage (N-Br bond) NBS_node->NBS_mech NBA_node Favors Ionic Pathway NBS_radical Generates Br• radical NBS_mech->NBS_radical NBS_outcome Allylic/Benzylic Substitution NBS_radical->NBS_outcome NBA_mech Heterolytic Cleavage (N-Br bond) NBA_node->NBA_mech NBA_ion Generates Electrophilic Br+ NBA_mech->NBA_ion NBA_outcome Electrophilic Addition to Alkenes NBA_ion->NBA_outcome

Caption: Divergent mechanistic pathways of NBS and NBA.

Comparative Performance in Key Synthetic Transformations

The choice between NBA and NBS is most critical when dealing with substrates containing carbon-carbon double bonds.

Reactions with Alkenes: Allylic Bromination vs. Electrophilic Addition

This is the most significant point of differentiation between the two reagents. NBS is unequivocally the superior reagent for selective allylic bromination, while NBA is unsuitable for this transformation and instead promotes addition.[1][12]

N-Bromosuccinimide (NBS): In the presence of a radical initiator (e.g., light, AIBN), NBS provides a low, constant concentration of Br₂ and bromine radicals (Br•).[1][3] This is crucial to favor the radical substitution pathway at the allylic position over the ionic electrophilic addition of bromine to the double bond.[2][13] The reaction proceeds via a resonance-stabilized allylic radical, which then reacts with Br₂ to propagate the chain.[14]

N-Bromoacetamide (NBA): NBA reacts with alkenes via an ionic mechanism.[5][15] The electrophilic bromine atom adds to the double bond to form a three-membered bromonium ion intermediate.[5] This intermediate is then attacked by a nucleophile (such as the acetamide nitrogen or solvent molecules), leading to 1,2-addition products.[1][12] There is little to no tendency for allylic bromination to occur.[1][5]

G cluster_NBS NBS / Light (hν) cluster_NBA NBA Alkene Alkene (e.g., Cyclohexene) Radical_Pathway Radical Pathway Alkene->Radical_Pathway Ionic_Pathway Ionic Pathway Alkene->Ionic_Pathway Allylic_Radical Allylic Radical (Resonance Stabilized) Radical_Pathway->Allylic_Radical Allylic_Bromide Allylic Bromide (Substitution Product) Allylic_Radical->Allylic_Bromide Bromonium_Ion Bromonium Ion Intermediate Ionic_Pathway->Bromonium_Ion Addition_Product 1,2-Addition Product Bromonium_Ion->Addition_Product

Caption: Reaction pathways of alkenes with NBS vs. NBA.

Experimental Data: Reaction with Cyclohexene

ReagentSubstratePredominant ProductReaction TypeTypical Yield (%)
NBS Cyclohexene3-BromocyclohexeneAllylic Bromination63-87%[12]
NBA Cyclohexene2-Bromo-N-bromoacetimidate Adduct*AdditionNot typically isolated[1][12]

*The initial adduct from the NBA reaction is often unstable and decomposes upon workup to products like trans-1,2-dibromocyclohexane.[12]

Oxidation of Alcohols

Both NBA and NBS can be employed for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[16][17][18][19] They can act as co-oxidants in the presence of catalysts like TEMPO.[17] The mechanism generally involves the formation of a hypobromite intermediate, followed by the rate-determining abstraction of the alpha-hydrogen.[20][21]

While both are effective, the choice may depend on substrate sensitivity and desired reaction conditions. NBS is frequently used in various named oxidation protocols.[22] Kinetic studies on the oxidation of secondary alcohols with NBS suggest a cyclic mechanism involving hydride abstraction.[20] Similarly, studies on primary alcohols with NBA point to (H₂OBr)⁺ as the likely oxidizing species in acidic media, proceeding through a hypobromite ester.[21]

Hofmann Rearrangement

The Hofmann rearrangement is a classic transformation of a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[23][24] While traditionally carried out with bromine and sodium hydroxide, N-halo reagents offer milder alternatives.[23][25]

Here, a notable difference in selectivity emerges. Both NBA and NBS can promote the rearrangement. However, with electron-rich aromatic amides, NBS can cause extensive and unwanted bromination of the aromatic ring.[26] N-bromoacetamide, particularly in combination with bases like lithium hydroxide or lithium methoxide, has been shown to be an effective reagent for this transformation, providing good yields of the desired carbamates (trapped isocyanates) or amines without significant side reactions.[26]

G Amide Primary Amide (R-CONH₂) N_Bromoamide N-Bromoamide Amide->N_Bromoamide + NBA or NBS Anion N-Bromoamide Anion N_Bromoamide->Anion + Base Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rearrangement (-Br⁻) Nucleophile Nucleophile (H₂O or ROH) Isocyanate->Nucleophile Product Primary Amine (R-NH₂) or Carbamate (R-NHCOOR') Nucleophile->Product

Caption: Generalized mechanism of the Hofmann rearrangement.

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene using NBS[1]

Objective: To synthesize 3-bromocyclohexene via a free-radical pathway.

  • Setup: To a solution of cyclohexene (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.05 equiv.).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. Alternatively, irradiate the mixture with a UV lamp.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the denser NBS is consumed and the lighter succinimide floats at the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide solid.

  • Purification: Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Electrophilic Addition to Cyclohexene using NBA[12]

Objective: To demonstrate the ionic addition pathway of NBA with an alkene.

  • Setup: Dissolve cyclohexene (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Reaction: Cool the solution in an ice bath. Add N-bromoacetamide (1.1 equiv.) portion-wise with stirring. The disappearance of solid NBA can indicate reaction progress. The reaction is typically rapid.

  • Analysis: The primary product is the unstable 2-bromocyclohexyl-N-bromoacetimidate adduct.

  • Work-up & Decomposition: Quenching the reaction mixture with water or allowing it to stand may lead to the decomposition of the initial adduct to yield products such as trans-1,2-dibromocyclohexane and trans-cyclohexene bromohydrin. Note: Isolation of the initial adduct is challenging due to its instability.

Protocol 3: Hofmann Rearrangement of Benzamide using NBA[26]

Objective: To synthesize methyl phenylcarbamate from benzamide.

  • Setup: To a stirred solution of benzamide (1.0 equiv.) in methanol, add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv.).

  • Reagent Addition: Once the base has dissolved, add N-bromoacetamide (1.1 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude methyl phenylcarbamate can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

The choice between N-bromoacetamide and N-bromosuccinimide is not arbitrary but is dictated by the desired mechanistic pathway.

  • Choose N-Bromosuccinimide (NBS) for selective allylic and benzylic brominations . Its unique ability to maintain a low concentration of bromine radicals makes it the unparalleled reagent for these free-radical substitutions.[1]

  • Choose N-Bromoacetamide (NBA) for electrophilic addition reactions to alkenes, such as the formation of bromohydrins or other 1,2-difunctionalized products.[5][11] It is also a valuable alternative for the Hofmann rearrangement of sensitive aromatic amides where NBS might cause unwanted side reactions.[26]

By understanding the fundamental reactivity differences outlined in this guide, researchers can harness the full potential of these versatile reagents, leading to more efficient, selective, and successful synthetic outcomes.

References

  • A Comparative Guide to N-Bromoacetamide and N-Bromosuccinimide for Allylic Bromination. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9D6T-oXxAW5u0X0E_cVDw42UQ77JGJg_W2N2UsYWBJj5sqDuRTbRJobLE7ZQjvFOQxxXG5T-12chvDWk1Bc2TUTSdbdeNL-oWRejHICNERa-36jEJyY8LklvZU2glG2pQxcJHFoVRHiSfx3nV1hyhtUDtzyXUxxpY6118bpdJA3L2aIbzS6iOG7JH97-_D3lwpf6a_7bjd9tedBF-xu4EsihPAmWptBvsH7qIG1xT6b1MPg==]
  • Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents. ElectronicsAndBooks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAVObzUuB6XMqd0y6q7x8SRNRQkq9IND3CzAmxmWGejlbULjY9LucQpomYoNIRHBq_umBKmkjdNPg3x-NMDKtgUXEUy9bhRAjiRL653XiEAxSqE4YMJRSs9COtX9djXXW5wRoPpuE2CJI8Qh2dWlz1nrZ3x9VR-OxK9TgPN1fWp9NTjHEKCjJRrdoXmL60W1EcU2AmQ9U_2Na7HG9jx56ehUhzQ_DPMwuXFIiPz6vnGSweo2dBN6JI6J2XJI=]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/N/n-bromosuccinimide.shtm]
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-n-bromosuccinimide-nbs/]
  • N-Bromosuccinimide. Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
  • N bromosuccinamide reagent. Slideshare. [URL: https://www.slideshare.net/ShikhaPopali/n-bromosuccinamide-reagent-251939021]
  • A Comparative Study: N-Bromoacetamide vs. N-Chlorosuccinimide in Synthetic Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVOh3mstYMieJpu-KXDuqNOQ7ov73txoXZmaLRjHBurCd4BrTrYFzxw6To4rmdCralc_ORRdDGYmQ027L3Zfda5JiA-Ll9-MYGpE3H-gJz0HjJcBw42mQE-3KXUhOXRCoH_Jlbd-XqYLuDHFSg2HNXB34dbdCwwdVNTit7puw63ddBN3l6I8hNWdfltJv5V9bw0tGygCAhI5d0Lqh5Vta30nmU7QfGbhgmtZbuZ7tv]
  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-bromination-reactions-with-n-bromosuccinimide-nbs-a-comprehensive-guide]
  • N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6hdPW4xMLEmuLPBh3WBWinl54WmC0_IzQBreSUAi44-xvQ388-i7fOf9xDxeNo-hgAS7bhvbpvHO__LiiSHwZhT3nyRvk_pFND-MX4AiAlMXVIKzvJSFCYgTgdXtzEgOtrrH_l53IXUY0lUD24-g9kUikuZnucjgvfg7ZePZhiLtAiOS2kqOLakeUONo8VLP-puDC9jz6MPSkOfAQ2AICiwbaSAJK2Y5TEyEsp3dCxYkbbxKntTqRw_v1-g==]
  • A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10). Chemia. [URL: https://www.manac-inc.
  • N-Bromoacetamide. Enamine. [URL: https://enaminestore.
  • N-Bromoacetamide. Chem-Impex. [URL: https://www.chemimpex.com/products/01158]
  • A Comparative Guide to N-Bromoacetamide in Organic Synthesis: Validating Compound Structures. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUi1csUQQBggy0bvdRVXF14hOcI0AbBQj1wC8XPfCBWrGxt3Ea5BD_KxejDdIgOrSjPdE9Vxnw0S3KxivCALEMKOV_Sgsr7-C2emW-mznus4_S-4Zy7H-HcFaEfiXHYr7A7uFtCSyGahl81bBHc7mvMZowGNoGanrFFzcgtdNAGrOnjOseseWh1Qxp9llKNrUasQvUp8Nhkicn5iQqVtulzXeDahkYRp_8icGS_t5t7Tnh-lf-HDge]
  • CAS 79-15-2: N-Bromoacetamide. CymitQuimica. [URL: https://www.cymitquimica.com/cas/79-15-2]
  • A Comparative Guide to N-Bromoacetamide and Its Alternatives in Synthetic Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjXB0woSrIGSchLhqYygpBjonj1EMVX0MfDd093LJGNRIdkBe6jwmwEL7LHl5grsqnHW0H6n6fHxLp30cqHnIs5fw4g65Kti-SiMOORJXQrNLJI3DHGo5cv-exKr5tmyQj46FUrl3PO6MOAydVNuJGQsFAgzp6sHLLALnaoaWiy22euL683h5nqT020fOKJjZ2yXrpNddIxpwuZD7a1VcBtHsrkQ2ydG1FtOSpfmi7_g==]
  • Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo01115a019]
  • Hofmann rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hofmann_rearrangement]
  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [URL: https://www.chadsprep.
  • What is Allylic Bromination?. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Radical_Reactions/5.
  • Oxidation method of primary or secondary alcohol. Google Patents. [URL: https://patents.google.
  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Allylic Bromination Using NBS. YouTube. [URL: https://www.youtube.
  • The Use of N-Bromosuccinimide and N-Bromoacetamide for the Selective Cleavage of C-Tryptophyl Peptide Bonds in Model Peptides and Glucagon. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00424a033]
  • Mechanism of oxidation of alcohols with N-bromo succinimide. ResearchGate. [URL: https://www.researchgate.net/publication/244383187_Mechanism_of_oxidation_of_alcohols_with_N-bromo_succinimide]
  • Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium. ResearchGate. [URL: https://www.researchgate.net/publication/258169902_Kinetics_and_mechanism_of_the_oxidation_of_primary_alcohols_by_N-bromoacetamide_in_acid_medium]
  • Hofmann Rearrangement. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hofmann-rearrangement.htm]
  • (PDF) Hofmann Rearrangement Mediated by N-bromoacetamide. ResearchGate. [URL: https://www.researchgate.
  • HOFMANN REARRANGEMENT. PHARMD GURU. [URL: https://www.pharmdguru.com/organic-chemistry-named-reactions-hofmann-rearrangement]
  • Hofmann rearrangement. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=18151]
  • oxidation of alcohols. Chemguide. [URL: https://www.chemguide.co.
  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic intermediates like 2-bromo-N-(2-methoxyphenyl)acetamide is a cornerstone of quality control and process optimization. This guide provides an in-depth comparison of analytical methodologies for this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind method selection and validation. Our focus is on creating self-validating systems that ensure data integrity and regulatory compliance, grounded in authoritative standards from the International Council for Harmonisation (ICH) and major pharmacopoeias.

The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an optimal analytical technique for this compound hinges on several factors, including the intended application (e.g., purity assessment, content uniformity, stability testing), the nature of the sample matrix, and the required sensitivity and selectivity. Here, we compare the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A classical titrimetric method is also discussed as a comparative benchmark.

Diagram: Logical Workflow for Method Selection

A Define Analytical Goal (Purity, Assay, etc.) B High Specificity & Sensitivity Required? A->B E Primary Quantification / No Reference Standard? A->E C HPLC (UV/PDA) B->C Yes G Rapid, Low-Cost Assay? B->G No I Method Validation (ICH Q2(R2)) C->I D GC-MS D->I E->B No F qNMR E->F Yes F->I G->B No H Titration G->H Yes H->I

Caption: Decision tree for selecting an appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is arguably the most versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its strength lies in its high resolving power, enabling the separation of the active pharmaceutical ingredient (API) from its potential impurities.

Causality in HPLC Method Development

A robust HPLC method must be stability-indicating, meaning it can resolve the analyte from its degradation products and process-related impurities.[1] The development of such a method for this compound would logically start with a reversed-phase approach, given the molecule's moderate polarity. A C18 stationary phase is a common starting point, offering broad applicability.[2]

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for a compound of this nature would consist of an aqueous component (with a buffer to control pH) and an organic modifier like acetonitrile or methanol.[3] Gradient elution is often employed during method development to resolve all potential impurities, after which an isocratic method may be developed for routine analysis to improve throughput and robustness.[2]

Proposed HPLC Method and Validation Data

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure consistent ionization state of the analyte and any acidic or basic impurities.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 50% B to 90% B over 15 minTo ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic nature of the compound suggests strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.

Table 2: Hypothetical HPLC Method Validation Data (as per ICH Q2(R2)[6][7])

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time from blank, placebo, and forced degradation samples.Pass
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration20-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%0.6%; 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersPass
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to the desired concentration for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the validated linear range.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the reference standard.

Diagram: HPLC Workflow

A Sample & Standard Preparation B HPLC System (Pump, Injector, Column) A->B C UV/PDA Detector B->C D Data Acquisition & Processing C->D E Quantification D->E

Caption: A typical workflow for quantitative HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

For analytes that are volatile and thermally stable, GC-MS offers excellent sensitivity and selectivity.[8] While this compound may require derivatization to improve its volatility and chromatographic behavior, GC-MS can be particularly useful for identifying and quantifying trace-level impurities.[9]

Rationale for GC-MS Application

The primary advantage of GC-MS is the high degree of certainty in identification provided by the mass spectrum, which serves as a chemical fingerprint. This is invaluable when dealing with unknown impurities or degradation products. The use of a high-resolution capillary column in GC provides exceptional separation efficiency.[10]

Proposed GC-MS Method and Performance

Table 3: Proposed GC-MS Method Parameters

ParameterProposed ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CTo ensure complete volatilization of the analyte.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature gradient to separate compounds with a range of boiling points.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity in quantitative analysis.

Table 4: Hypothetical GC-MS Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of the target ions.Pass
Linearity (r²) ≥ 0.9950.998
Range 1-100 ng/mL0.5-200 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%3.5%; 7.8%
LOD 0.1 ng/mL0.08 ng/mL
LOQ 0.5 ng/mL0.25 ng/mL
Experimental Protocol: GC-MS Analysis
  • Standard and Sample Preparation: Prepare stock and working standards in a suitable solvent like ethyl acetate. Dissolve the sample in the same solvent. Derivatization may be required.

  • GC-MS Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Quantify the analyte in the sample using this curve.

Quantitative NMR (qNMR): A Primary Analytical Method

qNMR stands out as a primary ratio method of measurement, meaning it can provide a highly accurate quantification without the need for a specific reference standard of the analyte.[11] Instead, a certified internal standard of known purity is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[12]

The Power of qNMR in Purity Assessment

qNMR is particularly powerful for the purity assessment of reference standards and for quantifying compounds in complex mixtures where chromatographic methods may be challenging to develop.[13][14] The choice of a suitable internal standard is critical and should have a simple spectrum with peaks that do not overlap with the analyte's signals.[13]

Proposed qNMR Method and Data Interpretation

Table 5: Proposed ¹H-qNMR Method Parameters

ParameterProposed ConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆ or CDCl₃Common deuterated solvents that will dissolve the analyte.
Internal Standard Maleic acid or Dimethyl sulfoneCertified reference materials with simple, well-separated signals.
Pulse Sequence Standard 90° pulseFor quantitative measurements.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonTo ensure complete relaxation and accurate integration.
Number of Scans 16 or higherTo achieve an adequate signal-to-noise ratio.

Quantification Formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / msample) x Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

Experimental Protocol: qNMR Analysis
  • Sample Preparation: Accurately weigh the sample and the internal standard into the same NMR tube. Add the deuterated solvent and dissolve completely.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters, ensuring a sufficient relaxation delay.

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate the signals of the analyte and the internal standard.

  • Calculation: Use the formula above to calculate the purity of the analyte.

Diagram: qNMR Principle

cluster_0 NMR Tube A Known mass of Sample C NMR Spectrometer A->C B Known mass of Internal Standard B->C D ¹H NMR Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F

Caption: The principle of quantitative NMR using an internal standard.

Titration: A Classical Approach

While modern instrumental techniques are generally preferred for their specificity, classical methods like titration can still be valuable for simple, rapid assays where high specificity is not the primary concern. For this compound, an argentometric titration could potentially be used to quantify the bromide content after hydrolysis.

Limitations and Applicability

The main drawback of titration is its lack of specificity. Any other halide present in the sample would interfere with the analysis. Therefore, this method is best suited for in-process controls where the impurity profile is well-understood and known to be free of interfering substances.

Conclusion: An Integrated Approach to Quantitative Analysis

The choice of an analytical method for the quantitative analysis of this compound should be a well-reasoned decision based on the specific analytical challenge. HPLC offers a robust and versatile platform for a wide range of applications, from quality control to stability testing. GC-MS provides unparalleled sensitivity and specificity, particularly for impurity identification. qNMR serves as a powerful primary method for purity assessment and the certification of reference materials.

Ultimately, a comprehensive quality control strategy may involve the use of multiple techniques. For instance, HPLC could be used for routine purity and assay testing, while GC-MS is employed for identifying unknown impurities, and qNMR is used to certify the primary reference standard. By understanding the strengths and weaknesses of each technique and grounding the chosen method in the principles of authoritative guidelines like those from the ICH, researchers can ensure the generation of reliable and defensible analytical data.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]

  • ICH Harmonised Tripartite Guideline. Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]

  • European Pharmacopoeia. General chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Iram, F., et al. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. 2016.
  • Sahoo, C. K., et al. Validation of Analytical Methods: A Review.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Pauli, G. F., et al. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Holzgrabe, U. Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis. 2010.
  • Journal of Chromatography B. Determination of 10 Haloacetamides in drinking water by gas chromatography with automated solid phase extraction. 2020. [Link]

  • Journal of Analytical Toxicology. Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. 2007. [Link]

  • Journal of Chromatographic Science. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. 2014. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.29. Liquid Chromatography. [Link]

  • Molecules. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. 2021. [Link]

  • Journal of Natural Products. Universal Quantitative NMR Analysis of Complex Natural Samples. 2013. [Link]

  • International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. 2020. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Quantitative NMR spectroscopy of biologically active substances and excipients. 2010. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. 2018. [Link]

  • Reviews in Analytical Chemistry. Advances in the Analysis of Persistent Halogenated Organic Compounds. 2010. [Link]

  • University of Missouri-St. Louis. Practical Aspects of Quantitative NMR Experiments. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Comparison of analytical methods. 1989. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]

  • PubChem. 2-Bromoacetamide. [Link]

  • PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. [Link]

  • PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. [Link]

  • SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]

  • The Good Scents Company. acetanilide. [Link]

  • YouTube. RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. [Link]

  • Slideshare. Related Substances-Method Validation-PPT_slide. [Link]

  • gmp-compliance.org. Several Revised Chapters on Chromatographic Methods Adopted. [Link]

  • DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. [Link]

  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Comparison of analytical techniques for the identification of bioactive compounds from natural products. 2015. [Link]

  • BMC Bioinformatics. Comparison of analytic methods for quantitative real-time polymerase chain reaction data. 2013. [Link]

  • Chemistry LibreTexts. Comparing Analytical Methods Assignment. [Link]

Sources

A Comparative Guide to Analytical Methods for Determining N-Bromoacetamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered the need for robust and reliable analytical methods to assess the purity of N-bromoacetamide (NBA), a critical reagent in organic synthesis and pharmaceutical development.[1] The presence of impurities, such as N,N-dibromoacetamide, can significantly impact reaction outcomes and the quality of the final product.[2][3] This guide provides an in-depth comparison of the principal analytical techniques used for NBA purity determination, offering insights into the causality behind experimental choices to ensure trustworthy and accurate results.

Titrimetric Methods: The Classic Approach for Assay

Titrimetry, specifically iodometric titration, stands as a foundational method for quantifying the active bromine content in N-bromoacetamide, thereby determining its purity.[2] This technique is valued for its accuracy and cost-effectiveness.

Principle of Iodometric Titration

The method is based on a redox reaction. N-bromoacetamide, in an acidic medium, oxidizes iodide ions (from potassium iodide, KI) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[3][4] The endpoint is marked by the disappearance of the blue color of the starch-iodine complex.[5]

Experimental Protocol: Iodometric Titration of N-Bromoacetamide
  • Sample Preparation: Accurately weigh approximately 200 mg of the N-bromoacetamide sample.[3][4]

  • Dissolution: Dissolve the sample in distilled water.[4]

  • Iodide Addition: Add a solution of approximately 1 g of potassium iodide in 10 ml of water.[3][4]

  • Acidification: Acidify the solution with 10 ml of 10% sulfuric acid.[3][4]

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns pale yellow.[4]

  • Indicator Addition: Add a few drops of starch indicator solution, which will turn the solution a deep blue-black color.[4]

  • Endpoint Determination: Continue the titration with sodium thiosulfate until the blue color disappears.[4]

  • Calculation: Calculate the purity of the N-bromoacetamide sample based on the stoichiometry of the reaction.[3]

Causality in Experimental Choices:
  • Acidic Medium: The reaction is carried out in an acidic medium to ensure the complete and rapid oxidation of iodide to iodine by N-bromoacetamide.

  • Excess Potassium Iodide: A surplus of KI is added to ensure that all the active bromine from the NBA reacts to liberate a stoichiometric amount of iodine.

  • Starch Indicator: Starch forms a distinctively colored complex with iodine, providing a sharp and easily detectable endpoint for the titration.

Advantages and Limitations
  • Advantages: High accuracy and precision for assay determination, low cost of instrumentation and reagents.

  • Limitations: This method is not specific for N-bromoacetamide and will also quantify other oxidizing impurities. It does not provide information on the identity or quantity of individual impurities.

Chromatographic Methods: Superiority in Specificity and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for a comprehensive purity assessment of N-bromoacetamide. They offer the ability to separate, identify, and quantify the main component as well as any process-related impurities and degradation products.[2]

Principle of Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase.[6] More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. This allows for the separation of N-bromoacetamide from its potential impurities.

Experimental Protocol: RP-HPLC for N-Bromoacetamide Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is often suitable.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6]

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Prepare a stock solution of N-bromoacetamide in a suitable solvent (e.g., acetonitrile or methanol).[4]

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by comparing the peak area of N-bromoacetamide to the total peak area of all components.

Self-Validating System through Method Validation:

A developed HPLC method must be validated according to ICH guidelines to ensure its reliability.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

Advantages and Limitations
  • Advantages: High specificity, enabling the separation and quantification of individual impurities. It is a stability-indicating method, meaning it can resolve degradation products from the active pharmaceutical ingredient (API).[9][10]

  • Limitations: Higher cost of instrumentation and reagents compared to titration. Method development can be time-consuming.

Spectroscopic Methods: Valuable for Identification and Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming the identity of N-bromoacetamide and identifying organic impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of N-bromoacetamide and can be used to detect and identify structurally related impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in the N-bromoacetamide molecule. The IR spectrum can serve as a fingerprint for the compound.[11]

While primarily qualitative, quantitative NMR (qNMR) can be used for purity determination against a certified reference standard.

Comparative Summary of Analytical Methods

Parameter Iodometric Titration High-Performance Liquid Chromatography (HPLC) Spectroscopic Methods (NMR, IR)
Principle Redox ReactionDifferential PartitioningNuclear Spin Transitions / Molecular Vibrations
Primary Use Assay (Purity)Purity, Impurity Profiling, Stability TestingIdentification, Structural Elucidation
Specificity LowHighHigh (for identification)
Quantitative YesYesPrimarily Qualitative (qNMR is quantitative)
Cost LowHighHigh
Throughput ModerateHigh (with autosampler)Low to Moderate

Visualizing the Workflow

Iodometric Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis A Weigh N-bromoacetamide B Dissolve in Water A->B C Add KI Solution B->C D Acidify with H₂SO₄ C->D E Titrate with Na₂S₂O₃ D->E F Add Starch Indicator E->F G Continue Titration to Endpoint F->G H Calculate Purity G->H

Caption: Workflow for N-bromoacetamide purity determination by iodometric titration.

HPLC Analysis Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare N-bromoacetamide Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity & Impurity Levels G->H

Caption: Workflow for N-bromoacetamide purity and impurity analysis by HPLC.

Conclusion and Recommendations

The choice of analytical method for determining N-bromoacetamide purity depends on the specific requirements of the analysis.

  • For a rapid and cost-effective determination of the overall purity (assay), iodometric titration is a reliable and accurate method.

  • For a comprehensive understanding of the purity profile, including the identification and quantification of individual impurities and degradation products, a validated, stability-indicating HPLC method is the gold standard. This is particularly crucial in drug development and quality control environments where specificity is paramount.

  • Spectroscopic methods like NMR and IR are essential for initial identification and structural confirmation of the N-bromoacetamide raw material.

In a regulated environment, a combination of these techniques is often employed. Titration may be used for routine assay, while HPLC is used for release testing and stability studies to provide a complete picture of the material's purity and stability. This multi-faceted approach ensures the highest level of confidence in the quality of N-bromoacetamide used in research and manufacturing.

References

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link][7]

  • SIELC Technologies. (2018, February 16). N-Bromoacetamide. Retrieved from [Link][6]

  • Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-. Retrieved from [Link][3]

  • PubChem. (n.d.). N-Bromoacetamide. Retrieved from [Link][11]

  • LibreTexts Chemistry. (n.d.). Iodometric Titration. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, June 2). Studies in Stability Indicating Chromatographic Method Development and Validation. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]

  • Masaryk University. (n.d.). TITRATION. Retrieved from [Link]

  • International Journal for Scientific Research and Development. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link][9]

  • SciSpace. (2020). Iodometric and Iodimetric Titration Methods. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link][10]

  • USP Technologies. (n.d.). Iodometric Titration. Retrieved from [Link][5]

  • NCERT. (n.d.). TITRIMETRIC ANALYSIS. Retrieved from [Link]

  • Journal of the American Chemical Society. (1964). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Retrieved from [Link]

  • LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

  • BROMMAX. (n.d.). Determination of the Activity of Aqueous Bromine-Containing Solutions By Iodometric Titration. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • YouTube. (2019, November 18). Part 9: Iodometric Titrations | Iodimetry | Redox Titrations. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 9. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, March 20). 21.18: Titration Calculations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]

Sources

A Researcher's Guide to the Biological Activity of Substituted Bromoacetamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the biological activities of substituted bromoacetamides. Our focus will be on elucidating the structure-activity relationships that govern their efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The bromoacetamide scaffold is a versatile pharmacophore, with the bromine atom serving as a good leaving group and the acetamide moiety participating in hydrogen bonding. These features allow for covalent modification of biological targets, leading to a range of potent biological effects. Understanding how substitutions on this core structure influence activity is paramount for the rational design of novel therapeutics.

Antimicrobial Activity: Targeting Bacterial Defenses

Substituted bromoacetamides have demonstrated notable efficacy against a spectrum of bacterial pathogens. The core mechanism often involves the alkylation of critical bacterial enzymes or proteins, disrupting essential cellular processes.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The antimicrobial potency of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Below is a comparative table of MIC values for a series of N-substituted 2-bromoacetamides against various bacterial strains.

Compound IDSubstitution PatternE. coli (MIC µg/mL)S. aureus (MIC µg/mL)P. aeruginosa (MIC µg/mL)B. subtilis (MIC µg/mL)Reference
BA-1 N-phenyl>10050>10025[1]
BA-2 N-(4-chlorophenyl)502510012.5[1]
BA-3 N-(pyrrolidin-1-yl)2512.5506.25[1]
BA-4 N-(1,3,4-oxadiazol-2-yl)12.56.25256.25[1]
Levofloxacin (Standard)0.5120.25[1]

Expert Insights: The data clearly indicates that the nature of the N-substituent dramatically influences antibacterial activity. Unsubstituted N-phenyl bromoacetamide (BA-1) shows modest activity. The introduction of an electron-withdrawing chloro group on the phenyl ring (BA-2) enhances potency, likely by increasing the electrophilicity of the α-carbon and promoting alkylation. Incorporating heterocyclic moieties like pyrrolidine (BA-3) and oxadiazole (BA-4) leads to a significant improvement in antibacterial efficacy, with BA-4 demonstrating broad-spectrum activity comparable in order of magnitude, though not potency, to the standard antibiotic levofloxacin. This suggests that these heterocyclic rings may facilitate target engagement or cell permeability.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial suspension (0.5 McFarland)

  • Substituted bromoacetamide compounds

  • Positive control antibiotic (e.g., levofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each bromoacetamide derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the test compounds. Include a growth control (bacteria in MHB) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). If using resazurin, a color change from blue to pink indicates viable bacteria.

G prep Prepare Compound Stock Solutions serial Perform Serial Dilutions in 96-Well Plate prep->serial add_inoculum Add Inoculum to Wells serial->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read Read MIC (Lowest Concentration with No Growth) incubate->read

Caption: Postulated mechanism of anticancer action for bromoacetamides.

Enzyme Inhibition: A Targeted Approach

The electrophilic nature of the bromoacetamide moiety makes it an effective warhead for the irreversible inhibition of enzymes. By designing substituents that confer specificity for the active site of a target enzyme, highly potent and selective inhibitors can be developed.

Case Study 1: Inhibition of Prostaglandin H2 Synthase (PGHS)

Prostaglandin H2 synthase (also known as cyclooxygenase or COX) is a key enzyme in the inflammatory pathway. Bromoacetamido analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized to act as affinity-labeling agents for this enzyme.

Mechanism of Inhibition: These bromoacetamide derivatives act as irreversible inhibitors of both the cyclooxygenase and peroxidase activities of PGHS. They are believed to covalently modify amino acid residues within the active sites of the enzyme.

PGHS Inhibition Pathway

G inhibitor Bromoacetamide-NSAID Analog pghs Prostaglandin H2 Synthase (PGHS) inhibitor->pghs Binds to covalent Covalent Modification of Active Site Residues inhibitor->covalent Causes cyclooxygenase Cyclooxygenase Active Site pghs->cyclooxygenase peroxidase Peroxidase Active Site pghs->peroxidase covalent->cyclooxygenase Targets covalent->peroxidase Targets inactivation Irreversible Inactivation of PGHS covalent->inactivation

Caption: Mechanism of irreversible inhibition of PGHS by bromoacetamide analogs.

Case Study 2: Inhibition of Butyrylcholinesterase (BChE)

Butyrylcholinesterase is an important enzyme in cholinergic neurotransmission and a therapeutic target for Alzheimer's disease. Substituted acetamides have been designed as BChE inhibitors.

Comparative Analysis of IC50 Values for BChE Inhibition

Compound IDSubstitution PatternBChE IC50 (µM)Reference
BChE-1 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide8.5
BChE-2 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide5.2
Tacrine (Standard)0.03

Expert Insights: The inhibitory potency against BChE is influenced by the substitution on the N-phenyl ring. The presence of two chloro substituents in BChE-2 results in a lower IC50 value compared to the monosubstituted BChE-1, suggesting that these groups may form favorable interactions within the enzyme's active site. I[5]t is important to note that these synthetic inhibitors are less potent than the standard drug Tacrine.

Active Site of Butyrylcholinesterase: The active site of BChE contains a catalytic triad (Ser-His-Glu) and a peripheral anionic site. Inhibitors can bind to either or both of these sites. Molecular modeling studies suggest that the N-substituted acetamide derivatives can interact with key residues in the active site gorge.

[6][7][8]#### Experimental Protocol: Synthesis of N-Substituted-2-bromoacetamides

This general protocol outlines the synthesis of N-substituted-2-bromoacetamides from the corresponding primary or secondary amine.

[5][9][10][11]Materials:

  • Substituted amine

  • Bromoacetyl bromide

  • Sodium carbonate solution (5%) or other suitable base

  • Distilled water

  • Reaction vessel (e.g., iodine flask)

  • Stirring apparatus

Procedure:

  • Dissolve the substituted amine in distilled water containing a 5% sodium carbonate solution in an iodine flask.

  • Cool the mixture in an ice bath.

  • Slowly add bromoacetyl bromide dropwise to the stirred solution.

  • Continue stirring vigorously for a specified period (e.g., 30-60 minutes) while maintaining a basic pH.

  • The N-substituted-2-bromoacetamide product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform/hexane).

[12]Synthesis Workflow

G start Substituted Amine + Bromoacetyl Bromide reaction Reaction in Basic Medium (e.g., Na2CO3) start->reaction precipitation Precipitation of Product reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying purification Recrystallization (Optional) drying->purification product Pure N-Substituted Bromoacetamide drying->product purification->product

Caption: General workflow for the synthesis of N-substituted bromoacetamides.

Concluding Remarks

This guide has provided a comparative overview of the biological activities of substituted bromoacetamides, highlighting their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The structure-activity relationship is a critical factor, with the nature and position of substituents on the bromoacetamide scaffold profoundly influencing biological efficacy. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel derivatives. Further research focusing on the optimization of these scaffolds holds significant promise for the development of new therapeutic agents.

References

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from [Link]

  • Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The MIC values for antibacterial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of bromo substituted-4-biphenyl acetamide derivatives. (2012). ResearchGate. Retrieved from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2023). National Institutes of Health. Retrieved from [Link]

  • Method for synthesizing bromoacetamide. (2011). Google Patents.
  • Structural insights into the mechanism and inhibition of prostaglandin H2 synthase-1. (2001). ProQuest. Retrieved from [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Mechanisms of Action of Chemotherapeutic Agents. (n.d.). Retrieved from [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). National Institutes of Health. Retrieved from [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). National Institutes of Health. Retrieved from [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). PubMed. Retrieved from [Link]

  • Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. (1983). PubMed. Retrieved from [Link]

  • Structural analysis of NSAID binding by prostaglandin H2 synthase: time-dependent and time-independent inhibitors elicit identical enzyme conformations. (2001). PubMed. Retrieved from [Link]

  • Probing the Peripheral Site of Human Butyrylcholinesterase. (2012). National Institutes of Health. Retrieved from [Link]

  • Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. (2009). PubMed. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved from [Link]

  • Active site of butyrylcholinesterase (human butyrylcholinesterase (hBuChE), PDB: 1P0I). (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. (2019). MDPI. Retrieved from [Link]

  • Comparison of antimicrobial activity of compounds 1–7 (100 μg). [Colour online.]. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. (2017). ResearchGate. Retrieved from [Link]

  • Prostaglandin H synthase. (a) Structure of the active site region and... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of all the 26 compounds tested with MTT assay Dose-response... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Retrieved from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2021). MDPI. Retrieved from [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). National Institutes of Health. Retrieved from [Link]

  • Prostaglandin H synthase-2 inhibitors interfere with prostaglandin H synthase-1 inhibition by nonsteroidal anti-inflammatory drugs. (1995). PubMed. Retrieved from [Link]

  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2019). PubMed. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Help with determining IC50 for enzyme inhibitors. (n.d.). Reddit. Retrieved from [Link]

  • A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics. (2014). PubMed. Retrieved from [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022). National Institutes of Health. Retrieved from [Link]

  • Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2018). National Institutes of Health. Retrieved from [Link]

  • Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. (2001). PubMed. Retrieved from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2015). PubMed. Retrieved from [Link]

  • Summary of Enzymatic Inhibition Data. IC50 (µM). (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Acetamide Derivatives

The acetamide functional group is a cornerstone of modern pharmaceuticals, present in widely used active pharmaceutical ingredients (APIs) such as Paracetamol (an analgesic) and Lidocaine (a local anesthetic). The precise and accurate quantification of these molecules is not merely an academic exercise; it is a critical component of ensuring therapeutic efficacy and patient safety. Consequently, the analytical methods used for their measurement must be rigorously validated to demonstrate they are fit for their intended purpose.[1][2]

Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different laboratories, ensuring that the data is comparable and reliable regardless of the method or location used.[3] This guide provides an in-depth comparison of the principal analytical techniques for acetamide derivatives, focusing on the "why" and "how" of cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Part 1: Strategic Selection of the Analytical Technique

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the target acetamide derivative—primarily its polarity, volatility, thermal stability, and the presence of a chromophore. The two most common high-performance techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): This is the workhorse for most non-volatile and thermally sensitive acetamide derivatives like Paracetamol. Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase.[7]

  • Advantages: Highly versatile, suitable for a wide range of polar and non-polar compounds, and operates at or near ambient temperatures, preventing degradation of labile molecules.[7]

  • Common Configuration: Reversed-phase HPLC with a C18 column is typical, using a mobile phase of water and a polar organic solvent like acetonitrile or methanol.[8][9] Detection is most often accomplished with an Ultraviolet (UV) detector, as the aromatic ring common to many acetamide APIs provides strong chromophores.[8][9]

Gas Chromatography (GC): This technique is ideal for analytes that are volatile and thermally stable, such as Lidocaine. Separation occurs based on the analyte's volatility and interaction with a stationary phase and a gaseous mobile phase.[7]

  • Advantages: Offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[10][11]

  • Considerations: Requires the analyte to be volatile. While some acetamides are directly amenable, others may require chemical derivatization to increase their volatility. The high temperatures of the injector and oven can cause degradation if the analyte is not thermally robust.[7]

Decision-Making Framework

The selection process can be visualized as a logical flow, prioritizing the analyte's intrinsic properties.

MethodSelection cluster_start Analyte Properties cluster_decision Primary Decision Point cluster_methods Method Selection Start Acetamide Derivative Volatility Is the analyte volatile & thermally stable? Start->Volatility GC Gas Chromatography (GC-FID) Volatility->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Volatility->HPLC No  

Caption: Decision tree for selecting a primary analytical method.

Comparative Summary of Techniques
FeatureHPLC-UVGC-FID
Principle Separation based on polarity and interaction with a liquid mobile phase.[7]Separation based on volatility and interaction with a gaseous mobile phase.[7]
Analyte Suitability Non-volatile, thermally sensitive compounds. Broad applicability.[7]Volatile and thermally stable compounds.[7][10]
Typical Acetamides Paracetamol, Acetazolamide.[8][12]Lidocaine.[10][11]
Operating Temperature Ambient to moderately elevated (e.g., 25-50°C).[7]High temperatures required (e.g., 150-280°C).[7]
Sample Preparation Simple dissolution and filtration.May require extraction and derivatization.
Detection UV-Vis absorption.Flame Ionization.

Part 2: The Cross-Validation Workflow

Cross-validation is a formal comparison of data from two validated analytical methods to demonstrate that they are comparable.[3] This is crucial when, for example, transferring a method from an R&D lab using HPLC to a QC lab using a newer Ultra-High-Performance Liquid Chromatography (UHPLC) system. The objective is to ensure that the reported concentration of the acetamide derivative is consistent, regardless of the method used.

The process follows a structured, multi-step workflow.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Conclusion Define Define Acceptance Criteria Select Select QC Samples (Low, Mid, High) Define->Select AnalyzeA Analyze QCs with Method A (e.g., HPLC) Select->AnalyzeA AnalyzeB Analyze QCs with Method B (e.g., GC) Select->AnalyzeB Tabulate Tabulate Results AnalyzeA->Tabulate AnalyzeB->Tabulate Stats Perform Statistical Analysis (t-test, F-test) Tabulate->Stats Compare Compare Results to Acceptance Criteria Stats->Compare Pass Methods are Comparable Compare->Pass Pass Fail Investigate Discrepancy Compare->Fail Fail

Caption: General workflow for cross-validating two analytical methods.

Part 3: Core Validation Parameters & Experimental Protocols

According to ICH Q2(R1) guidelines, a set of validation characteristics must be assessed to ensure a method's reliability.[2][5][13] When cross-validating, we are essentially comparing the performance of two methods against these same critical parameters.

Specificity / Selectivity

This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][14] For acetamides, a key concern is hydrolysis of the amide bond. A stability-indicating method must be able to separate the intact drug from its potential degradants (e.g., an amine and a carboxylic acid).

  • Experimental Protocol (Forced Degradation):

    • Prepare solutions of the acetamide API.

    • Expose the solutions to stress conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light).[15][16]

    • Analyze the stressed samples alongside an unstressed control using both Method A and Method B.

    • Acceptance Criteria: The methods must demonstrate resolution between the peak for the intact acetamide and any peaks generated from degradation products.

Accuracy & Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentrations: Low, Medium, and High, spanning the method's range.

    • Analyze five replicates of each QC level with both Method A and Method B on at least two different days to assess intermediate precision.[12]

    • Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD or %CV). Calculate accuracy as the percent recovery of the known concentration.

    • Acceptance Criteria: Mean accuracy should be within 85-115% of the nominal value, and precision (%RSD) should not exceed 15%.[12]

Linearity & Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the acetamide derivative.

    • Analyze the standards using both methods.

    • Plot the instrument response versus the nominal concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[12]

Part 4: Comparative Data & Statistical Evaluation

Let's consider a hypothetical cross-validation between a legacy HPLC-UV method and a new GC-FID method for the analysis of Lidocaine in a cream formulation.

Table 1: Comparative Validation Summary
Validation ParameterMethod A (HPLC-UV)Method B (GC-FID)Acceptance Criteria
Linearity (r²) 0.99910.9995≥ 0.99
Range (µg/mL) 1.0 - 50.00.1 - 5.0[10][11]Covers expected concentrations
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 102.0%85 - 115%
Precision (%RSD) < 2.5%< 3.0%[10][11]≤ 15%
LOD (µg/mL) 0.300.03[10][11]Documented
LOQ (µg/mL) 1.00.11[10][11]Documented
Statistical Comparison of Methods

To objectively determine if the methods are comparable, statistical tests are employed.[17] The Student's t-test is used to compare the means (accuracy), and the F-test is used to compare the variances (precision).[8]

  • F-test (for Precision): Compares the standard deviations of the two methods. If the calculated F-value is less than the critical F-value (from F-tables at a given confidence level, e.g., 95%), there is no statistically significant difference in the precision of the methods.

  • t-test (for Accuracy): Compares the mean results from the two methods. If the calculated t-value is less than the critical t-value, there is no statistically significant difference in the accuracy of the methods.

Table 2: Statistical Analysis of QC Samples (Mid-Level, n=5)
ParameterMethod A (HPLC-UV)Method B (GC-FID)Statistical Outcome
Mean Conc. (µg/mL) 24.9525.10-
Std. Deviation (SD) 0.450.51-
F-test (Calculated) --1.28
F-test (Critical, α=0.05) --6.39
t-test (Calculated) --0.52
t-test (Critical, α=0.05) --2.31
Conclusion --No significant difference

Interpretation: Since the calculated F-value and t-value are both less than their respective critical values, we conclude with 95% confidence that there is no statistically significant difference between the HPLC-UV and GC-FID methods in terms of precision and accuracy. The methods can be considered comparable.

Part 5: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Paracetamol Assay
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Water:Methanol (70:30, v/v).[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 243 nm.[8][9]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a 100 µg/mL stock solution of Paracetamol reference standard in the mobile phase.

    • Generate calibration standards ranging from 5-50 µg/mL by diluting the stock solution.

    • For assay, accurately weigh and dissolve the sample (e.g., powdered tablet) in the mobile phase to achieve a theoretical concentration of 25 µg/mL. Filter through a 0.45 µm syringe filter.

    • Inject standards and samples, and quantify using the calibration curve.

Protocol 2: GC-FID Method for Lidocaine Assay
  • Instrumentation: Gas chromatograph with Flame Ionization Detector.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[7]

  • Injector Temperature: 250°C (Splitless mode).[7]

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Procedure:

    • Prepare a 100 µg/mL stock solution of Lidocaine reference standard in methanol.

    • Generate calibration standards ranging from 0.1-5.0 µg/mL by diluting the stock solution.[10][11]

    • For assay, accurately weigh and extract the sample (e.g., cream) with methanol, using sonication to ensure complete dissolution. Dilute to a theoretical concentration of 2.5 µg/mL.

    • Inject standards and samples, and quantify using the calibration curve.

Conclusion

The cross-validation of analytical methods for acetamide derivatives is a systematic process rooted in regulatory guidelines and sound scientific principles. The choice between primary techniques like HPLC and GC is driven by the analyte's chemical nature. A successful cross-validation, confirmed through statistical analysis, provides documented evidence that different analytical methods yield comparable, reliable results. This ensures data integrity across the lifecycle of a pharmaceutical product, from development to quality control, ultimately safeguarding public health.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2024). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Ermer, J. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • Al-Ghananeem, A. M., et al. (2020). UV Spectrophotometric Development and HPLC Methods for Estimation of Paracetamol in Oral Syrup Formulation: Validation, Comparison and Application. International Journal of Psychosocial Rehabilitation. [Link]

  • Magari, R. T. (2003). Statistics for Laboratory Method Comparison Studies. IVD Technology. [Link]

  • Atila, A., & Kadioglu, Y. (2022). Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ACG Publications. [Link]

  • Atila, A., & Kadioglu, Y. (2022). Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ACG Publications. [Link]

  • Kadioglu, Y., & Atila, A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. National Institutes of Health. [Link]

  • Kadioglu, Y., & Atila, A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. PubMed. [Link]

  • ResearchGate. (2020). (PDF) UV Spectrophotometric Development and HPLC Methods for Estimation of Paracetamol in Oral Syrup Formulation: Validation, Comparison and Application. [Link]

  • ResearchGate. (2003). Statistics for Laboratory Method Comparison Studies. [Link]

  • Semantic Scholar. (2013). [PDF] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. [Link]

  • ResearchGate. (n.d.). (PDF) UV-Vis and HPLC Analysis of the Content of Commercially Available Paracetamol and Aspirin. [Link]

  • Gkasiktsis, P., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. National Institutes of Health. [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. [Link]

  • Gkasiktsis, P., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. PubMed. [Link]

  • Analyse-it. (n.d.). Method comparison / Agreement > Statistical Reference Guide. [Link]

  • Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]

Sources

A Comparative Guide to GC-MS for Impurity Profiling of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing and comparing Gas Chromatography-Mass Spectrometry (GC-MS) methods for the impurity profiling of 2-bromo-N-(2-methoxyphenyl)acetamide. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple recitation of steps to explain the underlying rationale for methodological choices, empowering researchers to build robust, self-validating analytical systems.

Introduction: The Importance of Impurity Profiling

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Impurities, even at trace levels, can impact the efficacy, safety, and stability of the final drug product.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of these impurities.[4][5][6][7][8] GC-MS is a powerful technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[1][3][9]

This guide will compare and contrast critical parameters in GC-MS method development, providing the scientific basis for selecting the optimal approach for this specific analyte.

Understanding Potential Impurities

A robust analytical method begins with understanding what to look for. The synthesis of this compound typically involves the acylation of 2-methoxyaniline with bromoacetyl bromide or a similar agent.

Likely Process-Related Impurities:

  • Starting Materials: Unreacted 2-methoxyaniline and residual bromoacetylating agents.

  • By-products: Di-acylated products, where a second bromoacetyl group reacts with the initial product.

  • Degradants: Hydrolysis of the bromoacetyl group to a hydroxyacetyl group, or hydrolysis of the amide linkage.

A literature search for analogous synthesis procedures, such as for 2-bromo-N-(4-sulfamoylphenyl)acetamide, confirms that unreacted starting materials and over-acylated species are common impurities to anticipate.[10]

A Comparative Approach to GC-MS Method Development

There is no single "correct" method; the optimal choice depends on the specific goals of the analysis, such as routine quality control versus in-depth characterization of unknowns. Here, we compare the core components of the analytical workflow.

GC Inlet: A Comparison of Split vs. Splitless Injection

The injector is the first point of discrimination in the analysis. The choice between split and splitless injection is a critical decision based on the concentration of the impurities of interest.

Injection ModePrincipleBest Suited ForRationale for this compound Analysis
Split A portion of the injected sample is vented, and only a fraction enters the column. The split ratio determines this fraction (e.g., 100:1).[11][12]High-concentration samples; analysis of the main component.Not ideal for impurity profiling, as trace components may be vented and fall below detection limits.[13]
Splitless The split vent is closed during injection, allowing nearly the entire vaporized sample to be transferred to the column.[14][15]Trace analysis; detecting low-level impurities.[11][14]Recommended. This mode maximizes sensitivity, ensuring that even minute impurities are detected and quantified.[14][15]

Expert Insight: For impurity profiling, sensitivity is paramount. Therefore, splitless injection is the superior choice .[11][15] It ensures that the maximum amount of analyte reaches the detector, which is crucial for meeting the low quantitation limits required by regulatory guidelines.[6]

GC Column Stationary Phase: A Selectivity Comparison

The heart of the separation is the capillary column. The choice of stationary phase dictates the selectivity of the analysis, based on the principle of "like dissolves like."[16] For an analyte like this compound, which has both non-polar (aromatic ring) and polar (amide, methoxy, bromo) functionalities, a comparison between a non-polar and a mid-polar phase is warranted.

Stationary Phase TypeCommon Phase ChemistryPrimary Interaction MechanismExpected Performance for Analyte
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)Van der Waals (dispersive) forces. Elution order generally follows boiling points.Good general-purpose separation. May not fully resolve isomers or closely related impurities with similar boiling points.
Mid-Polar 50% Phenyl / 50% Dimethylpolysiloxane (e.g., DB-17ms) or Cyanopropylphenyl phases (e.g., DB-624)Dipole-dipole and π-π interactions in addition to dispersive forces.[17]Recommended. Offers enhanced selectivity for polar and polarizable compounds.[16] The cyano or higher phenyl content can improve peak shape and resolution for the amide and aromatic functionalities.

Expert Insight: While a standard 5% phenyl column is a reasonable starting point, a mid-polar column (e.g., a "624" type phase) is predicted to provide superior performance.[17] The additional polar interactions will likely result in better separation of process-related impurities from the main peak and from each other, leading to more accurate quantification.

Experimental Protocols and Workflow

This section provides a detailed starting point for methodology. Optimization will be required based on the specific instrumentation and impurity profile observed.

Overall Analytical Workflow

The process from sample to result follows a logical sequence designed for comprehensive impurity identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh ~10 mg of Sample Solvent Dissolve in 10 mL Acetone Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injection Inject 1 µL (Splitless Mode) Vial->Injection Separation GC Separation (Mid-Polar Column) Injection->Separation Detection MS Detection (Full Scan & SIM Mode) Separation->Detection TIC Review Total Ion Chromatogram (TIC) Detection->TIC PeakID Identify Impurity Peaks TIC->PeakID Quant Quantify using Peak Area % PeakID->Quant

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Synthesized 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Critical Quality Attribute

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a foundational activity. 2-bromo-N-(2-methoxyphenyl)acetamide (CAS No. 32428-69-6), a substituted acetamide, represents a class of compounds frequently explored as intermediates in the synthesis of biologically active molecules. Following the successful synthesis of such a compound, its rigorous characterization is not merely a procedural step but a cornerstone of scientific validity.

The melting point is a critical physical property that serves as a primary indicator of a crystalline solid's identity and purity.[1] A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will induce a depression and broadening of the melting range.[2][3][4][5] As of this guide's publication, a definitive, experimentally-verified melting point for this compound is not widely reported in publicly accessible literature, making a standardized, reliable protocol for its determination essential for any researcher working with this molecule.

This guide provides a comprehensive framework for determining the melting point of newly synthesized this compound. We will compare two robust analytical techniques, provide detailed, self-validating experimental protocols, and place the results within a comparative context of structurally related molecules.

Comparative Context: Predicting Melting Behavior

Before undertaking an experimental determination, it is instructive to analyze the melting points of structurally analogous compounds. This analysis allows us to form a hypothesis for the expected melting range of our target compound, this compound. The interplay of molecular weight, intermolecular forces (especially hydrogen bonding from the amide group), and the influence of the bromo- and methoxy-substituents all contribute to the thermal behavior of the crystal lattice.

Compound NameCAS NumberMolecular Weight ( g/mol )Reported Melting Point (°C)Structural Difference from Target
This compound 32428-69-6 244.09 To Be Determined Target Compound
N-(2-methoxyphenyl)acetamide93-26-5165.1970-74[6][7][8]Lacks the α-bromo substituent
2-Bromoacetamide683-57-8137.9687-91[3][9][10]Lacks the N-(2-methoxyphenyl) group
N-(2-Bromo-4-methoxyphenyl)acetamide79069-37-7244.09124-126Bromine is on the phenyl ring (para to -OCH₃)
N-(2-bromo-5-methoxyphenyl)acetamide123027-99-6244.09116-117[2]Bromine is on the phenyl ring (meta to -OCH₃)

Data compiled from publicly available sources.

From this comparison, we can infer that the introduction of the bromine atom significantly influences the melting point. The parent compound, N-(2-methoxyphenyl)acetamide, melts at a relatively low 70-74 °C. The addition of bromine, whether on the acetyl group or the phenyl ring, is expected to increase the melting point due to increased molecular weight and potentially altered crystal packing forces.

Principle of Melting Point Analysis: A Purity Indicator

The transition from a solid to a liquid phase requires energy to overcome the forces holding the molecules in a fixed crystal lattice.[4] In a pure substance, these forces are uniform, and the transition occurs over a narrow temperature range (typically 0.5–1.5 °C).[4] Impurities disrupt this uniform crystal lattice, creating defects.[2] These defects weaken the overall intermolecular forces, meaning less thermal energy is required to break down the structure. This phenomenon, known as melting point depression , results in two observable effects: a lowering of the melting point and a broadening of the melting range.[3][4][5] Therefore, a sharp melting range observed close to an expected value is a strong indicator of high purity.

Figure 1: Conceptual diagram illustrating the effect of impurities on a compound's crystal lattice and its resulting melting behavior.

Experimental Methodologies: A Comparative Approach

We present two common and reliable methods for melting point determination. The choice of method often depends on the required accuracy, sample amount, and available instrumentation.

Method 1: Digital Melting Point Apparatus (Capillary Method)

This is the most common technique used in synthesis labs for routine analysis. It offers a good balance of accuracy, speed, and ease of use.

A. Protocol Trustworthiness: Apparatus Calibration Before any measurement, the accuracy of the apparatus's thermometer must be verified. This is a critical step for data integrity.

  • Select Standards: Choose at least two certified reference standards with sharp melting points that bracket the expected melting point of your sample. Based on our comparative data, Vanillin (MP 81–83 °C) and Acetanilide (MP 114–116 °C) are suitable choices.[11]

  • Prepare Standards: Prepare capillary tubes for each standard as described in the sample preparation section below.

  • Measure Melting Points: Determine the melting point of each standard using the measurement protocol.

  • Verify Accuracy: The observed melting points for the standards should fall within their certified ranges. If a consistent deviation is observed (e.g., the apparatus reads 2 °C high for both standards), a correction factor should be applied to all subsequent measurements, or the instrument should be recalibrated according to the manufacturer's instructions.[6][12][13]

B. Detailed Experimental Protocol

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry and appears as a homogenous, crystalline powder.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Thoroughly crush the crystals into a fine powder using a spatula or glass rod.[12]

    • Press the open end of a glass capillary tube into the powder multiple times to collect a small amount of sample.[14]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be approximately 2-3 mm for optimal heat transfer.[14][15]

  • Measurement Procedure:

    • Turn on the melting point apparatus and allow it to stabilize.[14]

    • Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C/min).[12][16] This provides a ballpark figure and saves time. Let the apparatus cool significantly before the accurate measurement.

    • Accurate Measurement:

      • Set a "start temperature" or "plateau temperature" approximately 15-20 °C below the approximate melting point found in the rapid scan.[13][17]

      • Set the heating ramp rate to 1–2 °C per minute. A slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.[15][16][18]

      • Insert the prepared capillary tube into the heating block.

      • Press "Start" to begin the heating program.

    • Observation and Data Recording:

      • Observe the sample closely through the magnifying lens.

      • Record the temperature (T₁) at which the first drop of liquid becomes visible.

      • Record the temperature (T₂) at which the last crystal of the solid melts, and the sample is completely a transparent liquid.

      • The result is reported as a melting range: T₁ – T₂.

      • Perform the measurement in triplicate to ensure reproducibility. Never re-melt a sample that has already been used.[15]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19][20]

A. Principle of DSC for Melting Point Determination When the sample reaches its melting point, it undergoes an endothermic phase transition, absorbing energy (the heat of fusion) without its temperature increasing.[21] The DSC instrument detects this as a significant increase in heat flow to the sample relative to the empty reference pan. This event is recorded as a peak on the resulting thermogram. The melting point can be reported as the onset temperature (the beginning of the melt) or the peak temperature of this endotherm.[22]

B. General Experimental Protocol

  • Instrument Calibration: The DSC must be calibrated for both temperature and enthalpy using certified standards (e.g., Indium, Tin). This is typically performed by a trained operator according to the instrument's standard operating procedure.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized powder (typically 2-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Measurement Procedure:

    • Place the sample and reference pans into the DSC cell.

    • Set the thermal program. A typical program would be:

      • Equilibrate at a temperature well below the expected melting point (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

      • The entire process is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis:

    • The resulting thermogram (Heat Flow vs. Temperature) is analyzed using the instrument's software.

    • The software will automatically calculate the onset temperature, peak temperature, and the integrated area of the peak, which corresponds to the enthalpy of fusion (ΔHfus).

Workflow and Data Interpretation

The overall process from synthesis to final data analysis is a self-validating system designed to ensure the integrity of the final reported melting point.

Melting_Point_Workflow Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Thorough Drying (Vacuum Oven) Purification->Drying SamplePrep Sample Preparation (Grind & Pack Capillary) Drying->SamplePrep Calibration Instrument Calibration (Certified Standards) Measurement Melting Point Measurement (Slow Ramp Rate: 1-2°C/min) Calibration->Measurement Ensures Accuracy SamplePrep->Measurement Analysis Data Analysis & Interpretation Measurement->Analysis Purity_Check Assess Purity: Sharp Range ( < 2°C )? Analysis->Purity_Check Report Report Final Melting Range Purity_Check->Report Yes Repurify Repurify Sample Purity_Check->Repurify No (Broad Range) Repurify->Drying

Figure 2: A comprehensive workflow for the accurate determination of the melting point of a synthesized compound, emphasizing purity checks and validation steps.

Interpreting Your Results:

  • Sharp Melting Range (e.g., 1.5 °C or less): This is a strong indication that your synthesized this compound is of high purity. The determined range can be confidently reported as a characteristic property of the compound.

  • Broad Melting Range (e.g., > 3 °C) and Depressed Value: If your experimentally determined range is wide and lower than expected based on the comparative data, it signifies the presence of impurities.[5][23] These could be residual starting materials, solvents, or byproducts. In this case, the appropriate action is to re-purify the compound (e.g., via recrystallization) and repeat the melting point determination.[5]

Conclusion

Determining the melting point of a newly synthesized compound like this compound is a fundamental step in its characterization. It provides immediate, valuable feedback on the success of the synthesis and purification protocol. By employing a calibrated instrument, meticulous sample preparation, and a slow, controlled heating rate, researchers can obtain a reliable and reproducible melting range. Comparing this experimental value against structurally similar compounds provides context, while the sharpness of the range itself serves as a critical, self-validating measure of purity. Adherence to the rigorous protocols outlined in this guide will ensure that the reported melting point is a trustworthy and scientifically valid piece of data, essential for subsequent research and development activities.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Available at: [Link]

  • Wikipedia. (n.d.). Thiele tube. Available at: [Link]

  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • JoVE (Journal of Visualized Experiments). (2020, March 26). Melting Points. Concept Video. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Available at: [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. Available at: [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]

  • Sciencemadness Wiki. (2018, October 8). Thiele tube. Available at: [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Available at: [Link]

  • Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Guidelines SOPs. (2021, January 4). Melting Point Apparatus - Operation & Calibration. Available at: [Link]

  • Clark College. (n.d.). Determination of Melting Point. Available at: [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]

  • Narang Scientific Works Pvt. Ltd. (n.d.). NFU 498 Digital Melting Point Apparatus. Available at: [Link]

  • Quora. (2019, October 15). How can a sample's melting point indicate the presence of an organic impurity? Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Available at: [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Instrument Manual. Available at: [Link]

  • JoVE (Journal of Visualized Experiments). (2017, February 22). Melting Point Determination of Solid Organic Compounds. Video. Available at: [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Chemistry For Everyone. (2025, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers? [Video]. YouTube. Available at: [Link]

  • Contech Weighing Scales. (n.d.). DIGITAL MELTING POINT APPARATUS. Product Manual. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point and Thermometer Calibration. Available at: [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(2-methoxyphenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its structure, featuring a reactive bromoacetyl group and a substituted aromatic ring, allows for diverse chemical transformations, making it a key building block in medicinal chemistry. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around the N-acylation of 2-methoxyaniline. This can be achieved through several key methodologies, each with its own set of reaction conditions, yields, and potential challenges. The most common and direct approach involves the use of a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. An alternative, though less direct, route involves the initial N-acetylation of 2-methoxyaniline followed by subsequent bromination.

Route 1: Direct N-Bromoacetylation of 2-Methoxyaniline

This is the most straightforward and widely employed method for the synthesis of N-aryl-2-bromoacetamides. The reaction involves the direct acylation of 2-methoxyaniline with a bromoacetyl halide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a hydrogen halide, typically facilitated by a base to drive the reaction to completion.

Direct N-Bromoacetylation 2-Methoxyaniline 2-Methoxyaniline Intermediate Tetrahedral Intermediate 2-Methoxyaniline->Intermediate Nucleophilic Attack Bromoacetyl_Halide Bromoacetyl Halide (X = Br, Cl) Bromoacetyl_Halide->Intermediate Product This compound Intermediate->Product Elimination of H-X Base Base HX H-X Base->HX Neutralization

Caption: Mechanism of Direct N-Bromoacetylation.

Experimental Protocol
  • Materials:

    • 2-Methoxyaniline

    • Bromoacetyl bromide (or bromoacetyl chloride)

    • Anhydrous solvent (e.g., dichloromethane, chloroform, tetrahydrofuran)

    • Base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

  • Procedure:

    • Dissolve 2-methoxyaniline (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-5 °C in an ice bath.

    • If using a non-aqueous base like triethylamine, add it to the solution (1.1 equivalents).

    • Slowly add bromoacetyl bromide or chloride (1.1 equivalents) dropwise to the cooled and stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, if a tertiary amine base was used, filter the resulting salt. If an aqueous base was used, separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Discussion
  • Advantages: This method is generally high-yielding and proceeds under mild conditions. The starting materials are readily available.

  • Disadvantages: Bromoacetyl halides are lachrymatory and corrosive, requiring careful handling in a fume hood. Over-acylation (di-acylation) can be a side reaction, although it is generally minimized with controlled addition of the acylating agent. The use of a tertiary amine base results in the formation of a salt byproduct that needs to be removed.

Route 2: Two-Step Synthesis via N-Acetylation and Subsequent Bromination

This alternative approach involves first acetylating 2-methoxyaniline to form N-(2-methoxyphenyl)acetamide, followed by bromination of the acetyl group.

Reaction Pathway

Two-Step Synthesis 2-Methoxyaniline 2-Methoxyaniline Acetylated_Intermediate N-(2-methoxyphenyl)acetamide 2-Methoxyaniline->Acetylated_Intermediate Step 1: Acetylation Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Acetylated_Intermediate Product This compound Acetylated_Intermediate->Product Step 2: Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Product

spectroscopic data comparison of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 2-bromo-N-(2-methoxyphenyl)acetamide and its Analogs

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of medicinal chemistry and organic synthesis, the precise structural elucidation of novel compounds is a cornerstone of successful research. This compound is a versatile synthetic intermediate, valued for its dual reactive sites: the electrophilic α-bromoacetyl moiety and the modifiable aromatic ring. Its utility in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical agents, necessitates a thorough understanding of its structural characteristics.

This guide provides a comprehensive comparison of the key spectroscopic data of this compound against a curated selection of structurally related analogs. By examining the subtle yet significant shifts in NMR, FT-IR, and mass spectra, we aim to provide researchers with a deeper understanding of how structural modifications—such as altering the halogen, removing the halogen, or changing substituent positions—manifest in the spectroscopic data. This comparative approach not only aids in the unambiguous identification of the title compound but also offers valuable insights for the characterization of new derivatives.

Comparative Analysis of Molecular Structures

To understand the spectral differences, it is crucial to first visualize the structural relationships between the compounds under investigation. The following diagram illustrates the title compound and its selected analogs.

G cluster_0 Target Compound cluster_1 Alternative 1: Different Halogen cluster_2 Alternative 2: No Halogen cluster_3 Alternative 3: Unsubstituted Phenyl This compound This compound 2-chloro-N-(2-methoxyphenyl)acetamide 2-chloro-N-(2-methoxyphenyl)acetamide This compound->2-chloro-N-(2-methoxyphenyl)acetamide Br -> Cl N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide This compound->N-(2-methoxyphenyl)acetamide Br -> H N-phenylacetamide (Acetanilide) N-phenylacetamide (Acetanilide) N-(2-methoxyphenyl)acetamide->N-phenylacetamide (Acetanilide) -OCH3 -> H

Caption: Molecular structures of the target compound and its analogs.

¹H NMR Spectroscopic Data Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The following table compares the ¹H NMR chemical shifts (δ) for this compound and its key alternatives. The causality for the observed shifts lies in the electronic effects (inductive and resonance) of the substituents.

CompoundAromatic Protons (ppm)-NH- (Amide) (ppm)-CH₂- or -CH₃ (ppm)-OCH₃ (ppm)
This compound ~6.9 - 8.4~8.9~4.1 (s, 2H)~3.9 (s, 3H)
2-chloro-N-(2-methoxyphenyl)acetamide[1][2]6.9, 7.1, 8.38.94.2 (s, 2H)3.9 (s, 3H)
N-(2-methoxyphenyl)acetamide[3][4]6.85 - 8.35~7.8 - 8.342.18 (s, 3H)3.85 (s, 3H)
N-phenylacetamide (Acetanilide)[5]7.00 - 7.609.812.10 (s, 3H)N/A

Expert Analysis:

  • Effect of the Halogen: The most significant difference is observed in the chemical shift of the methylene (-CH₂-) or methyl (-CH₃) protons of the acetyl group. In N-(2-methoxyphenyl)acetamide, the methyl protons appear as a singlet around 2.18 ppm.[3] When a halogen is introduced, these protons are significantly deshielded due to the powerful inductive electron-withdrawing effect of the halogen. For the chloro-analog, the methylene protons are found at 4.2 ppm.[2] For the bromo-analog, the shift is expected to be slightly downfield of the chloro-analog due to bromine's higher electronegativity, around 4.1 ppm.

  • Amide Proton (-NH-): The amide proton is a broad singlet and its position is highly dependent on solvent and concentration. However, a general trend can be observed where the halogenated compounds show a more downfield shift (~8.9 ppm) compared to the non-halogenated parent acetamide (~7.8-8.34 ppm).[2][3]

  • Aromatic Protons: The aromatic region for the methoxy-substituted compounds shows a complex multiplet pattern between ~6.9 and 8.4 ppm. The ortho-methoxy group directs the substitution pattern and influences the chemical shifts of the adjacent aromatic protons. This complexity contrasts with the more symmetrical pattern seen in the unsubstituted N-phenylacetamide.[5]

¹³C NMR Spectroscopic Data Comparison

Carbon-13 NMR provides insight into the carbon skeleton of a molecule. The comparison below highlights the influence of substituents on the carbon chemical shifts.

CompoundC=O (Amide) (ppm)Aromatic Carbons (ppm)-CH₂- or -CH₃ (ppm)-OCH₃ (ppm)
This compound ~164~110, 120, 121, 125, 127, 149~29~56
2-chloro-N-(2-methoxyphenyl)acetamide[1][2]164110, 120, 121, 125, 127, 1494356
N-(2-methoxyphenyl)acetamide[6]~168~110, 120, 121, 122, 128, 148~24~55
N-phenylacetamide (Acetanilide)~169~120, 124, 129, 138~24N/A

Expert Analysis:

  • Carbonyl Carbon (C=O): The carbonyl carbon in the halogenated compounds appears slightly upfield (~164 ppm) compared to the non-halogenated analogs (~168-169 ppm).[2]

  • Alpha-Carbon (-CH₂- or -CH₃): The most dramatic shift is seen at the alpha-carbon. For 2-chloro-N-(2-methoxyphenyl)acetamide, this carbon is at 43 ppm, significantly downfield from the ~24 ppm seen in N-(2-methoxyphenyl)acetamide.[2][6] For the bromo-analog, this carbon is expected to be even further downfield, around 29 ppm, due to the "heavy atom effect" of bromine.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group (C-O) is typically found far downfield (~149 ppm), while the other aromatic carbons resonate between 110-127 ppm.[2]

FT-IR Spectroscopic Data Comparison

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-X (Cl/Br) Stretch (cm⁻¹)
This compound ~3370~1670~1600, ~1500~1250~680
2-chloro-N-(2-methoxyphenyl)acetamide[2]337516711600~1250747
N-(2-methoxyphenyl)acetamide[7]~3430~1660~1590, ~1530~1250N/A
N-phenylacetamide (Acetanilide)[8]~3300~1665~1600, ~1550N/AN/A

Expert Analysis:

  • Amide Bands: The two most important bands for an amide are the N-H stretch and the C=O stretch (Amide I band). The N-H stretch appears as a sharp peak around 3300-3400 cm⁻¹. The Amide I band is a very strong and sharp absorption. In the halogenated acetamides, the C=O stretch appears at a slightly higher frequency (~1670 cm⁻¹) compared to the non-halogenated analogs (~1660-1665 cm⁻¹).[2][7][8] This is due to the electron-withdrawing nature of the halogen, which strengthens the C=O double bond.

  • C-X Stretch: The presence of the halogen can be confirmed by a peak in the fingerprint region. The C-Cl stretch appears around 747 cm⁻¹, while the C-Br stretch is expected at a lower frequency, typically around 680 cm⁻¹.[2]

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₉H₁₀BrNO₂244.09[9][10]243/245 (M⁺, isotope pattern), 164, 122, 107
2-chloro-N-(2-methoxyphenyl)acetamideC₉H₁₀ClNO₂199.63[11]199/201 (M⁺, isotope pattern), 164, 122, 107
N-(2-methoxyphenyl)acetamideC₉H₁₁NO₂165.19[4]165 (M⁺), 123, 108, 95
N-phenylacetamide (Acetanilide)C₈H₉NO135.16[8]135 (M⁺), 93, 66, 43

Expert Analysis:

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak. For the halogenated compounds, this peak will appear as a pair of peaks due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This isotopic pattern is a definitive indicator of the presence of these halogens.

  • Fragmentation Patterns: A common fragmentation pathway for these molecules is the cleavage of the amide bond or the loss of the acyl group. For the title compound, a prominent fragment would be [M - BrCH₂CO]⁺ at m/z 122. Another key fragmentation is the McLafferty rearrangement, if applicable.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, self-validating protocols for the key techniques discussed.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents 2-Methoxyaniline + Bromoacetyl bromide reaction Acylation Reaction (e.g., in DCM, with base) reagents->reaction workup Aqueous Workup & Purification (Recrystallization) reaction->workup product Pure 2-bromo-N- (2-methoxyphenyl)acetamide workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms data Combined Spectral Data nmr->data ftir->data ms->data

Caption: General workflow for synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity, which is validated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Scan: First, run a background spectrum of the empty sample compartment (or with the pure solvent/KBr). This is crucial to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

  • Sample Preparation (Solid):

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare their frequencies (in cm⁻¹) to known correlation charts and the reference spectra.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, verify the isotopic distribution patterns.

Conclusion

The spectroscopic characterization of this compound reveals a distinct fingerprint that is readily distinguishable from its structural analogs. The key differentiating features include the significant downfield shift of the α-methylene protons in the ¹H NMR spectrum, the characteristic position of the α-carbon in the ¹³C NMR spectrum, the slightly elevated frequency of the amide C=O stretch in the FT-IR spectrum, and the definitive M/M+2 isotopic pattern of the molecular ion in the mass spectrum. This guide demonstrates that a multi-technique, comparative approach is a powerful strategy for the unambiguous structural confirmation of synthetic intermediates, providing researchers with the confidence needed to proceed in their synthetic endeavors.

References

  • PubChem. 2-Chloro-N-(2-methoxyphenyl)acetamide. [Link]

  • NIST. Acetamide, N-phenyl-. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]

  • ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

Sources

Assessing the Selectivity of 2-bromo-N-(2-methoxyphenyl)acetamide in Covalent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Covalent Modification

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for high potency and prolonged duration of action. The bromoacetamide moiety is a well-established electrophilic warhead for targeting nucleophilic residues in proteins, most notably the thiol group of cysteine. However, the utility of a covalent modifier is intrinsically linked to its selectivity. Off-target reactions can lead to toxicity and other undesirable effects. Therefore, a nuanced understanding of how structural modifications to the bromoacetamide scaffold influence reactivity and selectivity is paramount.

This guide focuses on 2-bromo-N-(2-methoxyphenyl)acetamide, a compound whose selectivity is modulated by the presence of an ortho-methoxy group on the N-phenyl ring. We will explore the interplay of electronic and steric effects conferred by this substituent and compare its reactivity profile to other bromoacetamides.

The Bromoacetamide Warhead: A Primer on Reactivity and Selectivity

The reactivity of bromoacetamides in biological systems is primarily dictated by their susceptibility to nucleophilic attack at the α-carbon, leading to the displacement of the bromide leaving group. The general order of reactivity for haloacetamides follows the trend of leaving group ability: iodoacetamide > bromoacetamide > chloroacetamide.[1]

The selectivity of this reaction is a kinetic phenomenon. Bromoacetamides are known to react preferentially with soft nucleophiles, with the thiolate anion of cysteine being a prime target. Reactions with other nucleophilic amino acid side chains, such as the imidazole of histidine or the ε-amino group of lysine, are generally slower. This inherent preference for thiols can be further tuned by controlling the reaction pH. Since the thiolate anion is the more reactive nucleophile, reactions with bromoacetamides are typically more rapid at a pH above the pKa of the cysteine thiol (around 8.5), where the thiolate form is more populated.[1]

The Influence of the Ortho-Methoxy Group on Selectivity

The introduction of a methoxy group at the ortho position of the N-phenyl ring in this compound introduces both electronic and steric factors that can significantly modulate its reactivity and selectivity compared to unsubstituted or para-substituted analogs.

Electronic Effects

The methoxy group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring. This electronic effect can be transmitted to the acetamide moiety, potentially influencing the electrophilicity of the α-carbon. While the Hammett equation is a powerful tool for quantifying the electronic effects of meta and para substituents, its direct application to ortho substituents is often precluded by confounding steric effects.[2][3][4][5] However, the general principle of electron donation by the methoxy group holds. This increased electron density on the amide nitrogen could subtly decrease the electrophilicity of the α-carbon, potentially leading to a slower reaction rate compared to analogs with electron-withdrawing substituents.

Steric Effects

The ortho-methoxy group introduces significant steric bulk in proximity to the reactive center. This steric hindrance can play a crucial role in dictating selectivity by several mechanisms:

  • Hindered Approach of Nucleophiles: The methoxy group can physically obstruct the trajectory of incoming nucleophiles, slowing down the rate of reaction. This effect is expected to be more pronounced for bulkier nucleophiles or for reactions within the constrained environment of a protein's active site.

  • Conformational Restriction: The ortho substituent can restrict the rotation around the N-aryl bond, influencing the preferred conformation of the molecule. This can orient the reactive bromoacetyl group in a way that either favors or disfavors interaction with specific nucleophiles.

  • Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the amide N-H and the oxygen of the ortho-methoxy group could further rigidify the conformation of the molecule.[6][7][8][9] This constrained conformation may enhance selectivity by pre-organizing the electrophile for interaction with a specific target.

The interplay of these electronic and steric factors suggests that this compound may exhibit a more refined selectivity profile compared to unsubstituted 2-bromo-N-phenylacetamide or its para-methoxy isomer. The reduced reactivity due to steric hindrance and potential electronic effects may lead to a greater discrimination between highly reactive and less reactive nucleophiles.

Comparative Analysis with Alternative Bromoacetamides

To truly appreciate the selectivity of this compound, it is essential to compare it with other bromoacetamide reagents.

ReagentKey Structural FeatureExpected Impact on Selectivity
2-Bromoacetamide UnsubstitutedHigh reactivity, potentially lower selectivity due to less steric hindrance.
2-Bromo-N-phenylacetamide N-phenyl substituentIncreased lipophilicity compared to 2-bromoacetamide. Steric hindrance is minimal.
2-Bromo-N-(4-methoxyphenyl)acetamide Para-methoxy groupThe methoxy group is remote from the reaction center, primarily exerting an electronic effect (electron-donating). Steric hindrance is negligible.
2-Bromo-N-(2,6-dimethylphenyl)acetamide Di-ortho-methyl groupsSignificant steric hindrance from the two methyl groups is expected to dramatically decrease reactivity and potentially increase selectivity for highly accessible nucleophiles.

The unique positioning of the methoxy group in this compound offers a balance between electronic modulation and steric hindrance, which can be advantageous in achieving a desired selectivity profile.

Experimental Protocols for Assessing Selectivity

To empirically determine and validate the selectivity of this compound, a series of well-controlled kinetic experiments are necessary.

Protocol for Determining Second-Order Rate Constants with Model Nucleophiles

This protocol allows for the quantitative comparison of the reactivity of different bromoacetamides with key biological nucleophiles.

Objective: To determine the second-order rate constants for the reaction of this compound and other bromoacetamides with N-acetyl-L-cysteine (thiol model) and N-acetyl-L-lysine (amine model).

Materials:

  • This compound

  • Comparative bromoacetamides (e.g., 2-bromo-N-phenylacetamide)

  • N-acetyl-L-cysteine

  • N-acetyl-L-lysine

  • Phosphate buffer (pH 7.4 and 8.5)

  • Ellman's Reagent (DTNB) for thiol quantification

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the bromoacetamides in a suitable organic solvent (e.g., DMSO) and the nucleophiles in the reaction buffer.

  • Reaction Setup: In a temperature-controlled cuvette, mix the nucleophile solution with the reaction buffer.

  • Initiation of Reaction: Add a small volume of the bromoacetamide stock solution to initiate the reaction. The final concentration of the bromoacetamide should be in pseudo-first-order excess (at least 10-fold) over the nucleophile.

  • Monitoring the Reaction:

    • For N-acetyl-L-cysteine: At various time points, quench an aliquot of the reaction mixture with a solution of DTNB. Measure the absorbance at 412 nm to determine the concentration of remaining free thiol.

    • For N-acetyl-L-lysine: Monitor the disappearance of the bromoacetamide or the appearance of the product using a suitable analytical technique such as HPLC.

  • Data Analysis: Plot the natural logarithm of the nucleophile concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the bromoacetamide.

Competitive Reactivity Assay in a Protein Context

This protocol assesses the selectivity of the bromoacetamide for a target cysteine in the presence of other potentially reactive residues within a protein.

Objective: To evaluate the selectivity of this compound for a specific cysteine residue in a model protein containing multiple nucleophilic residues.

Materials:

  • Model protein with a known, reactive cysteine (e.g., Papain, BSA)

  • This compound

  • Tris buffer (pH 8.0)

  • Mass Spectrometer (e.g., LC-MS/MS)

Procedure:

  • Reaction: Incubate the model protein with a defined concentration of this compound for various time points.

  • Quenching: Stop the reaction by adding an excess of a small molecule thiol (e.g., dithiothreitol).

  • Sample Preparation for Mass Spectrometry: Denature, reduce, and alkylate the protein sample, followed by tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide fragments by LC-MS/MS to identify the site(s) of modification.

  • Data Analysis: Quantify the extent of modification at the target cysteine versus other potential sites (e.g., other cysteines, lysines, histidines) to determine the selectivity ratio.

Visualizing Reaction Selectivity

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactants Reactants cluster_products Potential Products Bromoacetamide This compound Thioether Covalent Adduct (Thioether) Bromoacetamide->Thioether Selective Reaction (High Rate) Amine_Adduct Off-Target Adduct (Amine) Bromoacetamide->Amine_Adduct Off-Target Reaction (Low Rate) Nucleophile Protein Nucleophile (e.g., Cys-SH, Lys-NH2) Nucleophile->Thioether Nucleophile->Amine_Adduct

Caption: Reaction pathway illustrating the desired selective reaction with a cysteine thiol versus an off-target reaction.

G Start Start Experiment Protocol Kinetic Assay Protocol Start->Protocol Data_Collection Measure Reaction Rates Protocol->Data_Collection Analysis Calculate Second-Order Rate Constants (k₂) Data_Collection->Analysis Comparison Compare k₂ values for different nucleophiles and bromoacetamides Analysis->Comparison Conclusion Assess Selectivity Comparison->Conclusion

Caption: Experimental workflow for assessing the selectivity of bromoacetamides through kinetic analysis.

Conclusion

The selectivity of a covalent modifier is a critical parameter for its successful application in drug discovery and chemical biology. This compound presents an interesting case where the interplay of steric and electronic effects, conferred by the ortho-methoxy group, can lead to a more refined selectivity profile compared to simpler bromoacetamides. The theoretical principles outlined in this guide, coupled with the provided experimental protocols, offer a robust framework for researchers to rationally assess and utilize this and other substituted bromoacetamides in their work. By understanding the nuances of their reactivity, scientists can better design and select covalent probes and inhibitors with enhanced precision and reduced off-target effects.

References

  • Charton, M. (1971). The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Canadian Journal of Chemistry, 49(11), 1997-2001. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Oxford Reference. (2023). Hammett equation. In A Dictionary of Chemistry. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • Remko, M., & Čižmárik, J. (1987). Quantum chemical investigations of intermodular hydrogen bonds formed by phenylcarbamates and AT-methylacetamide. Chemical Papers, 41(5), 577-582. [Link]

  • Siewert, I., Zherikova, K. V., & Verevkin, S. P. (2022). NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and 2‐amino‐ethanol series with branching near the amino group. Chemistry – A European Journal, 28(43), e202200921. [Link]

  • Alagona, G., & Ghio, C. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(4), 1447–1462. [Link]

  • Rocha, J. B. T., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Scientific Reports, 11(1), 1-12. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-bromo-N-(2-methoxyphenyl)acetamide Against Commercial Covalent Modifiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Covalent Inhibition in Drug Discovery

Covalent inhibitors, once approached with caution due to concerns about off-target reactivity, are experiencing a resurgence in drug discovery.[1][2] Their ability to form a stable bond with a target protein offers distinct advantages, including prolonged duration of action, high potency, and the potential to target shallow binding pockets that are often intractable for non-covalent binders.[3][4] The key to harnessing the power of covalent inhibition lies in the careful selection and optimization of the electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein.[1][5]

This guide provides a comprehensive framework for benchmarking a specific bromoacetamide-containing compound, 2-bromo-N-(2-methoxyphenyl)acetamide, against a panel of commercially available covalent modifiers. Bromoacetamides, like their chloroacetamide counterparts, are alpha-haloacetamides that react with nucleophilic residues, primarily cysteine, through an SN2 mechanism.[6][7] However, the greater leaving group ability of bromide suggests that bromoacetamides may exhibit higher intrinsic reactivity than chloroacetamides.[6]

We will explore a series of robust experimental protocols designed to objectively compare the reactivity, selectivity, and cellular activity of this compound with three widely used classes of covalent modifiers: acrylamides, chloroacetamides, and vinyl sulfones. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of different covalent warheads and to make informed decisions in their own drug discovery programs.

The Covalent Modifiers Under Investigation

Our comparative analysis will focus on the following covalent modifiers:

  • This compound: The focus of our study, representing the bromoacetamide class of warheads.

  • A Representative Acrylamide: Acrylamides are Michael acceptors that form covalent bonds with nucleophiles, most commonly cysteine.[2] They are a popular choice in drug design due to their tunable reactivity.

  • A Representative Chloroacetamide: A well-established class of alkylating agents that react with cysteine residues.[8]

  • A Representative Vinyl Sulfone: Another class of Michael acceptors known to react with cysteine and other nucleophilic residues.

Experimental Benchmarking Workflow

A systematic evaluation of these covalent modifiers requires a multi-pronged approach, encompassing assessments of intrinsic reactivity, proteome-wide selectivity, and cellular effects. The following workflow provides a logical sequence of experiments to generate a comprehensive dataset for comparison.

G cluster_0 Phase 1: Intrinsic Reactivity cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Cellular Activity & Off-Target Effects reactivity_assay Glutathione (GSH) Reactivity Assay intact_protein_ms Intact Protein Mass Spectrometry reactivity_assay->intact_protein_ms Characterize intrinsic reactivity proteomic_profiling Chemoproteomic Profiling (ABPP) intact_protein_ms->proteomic_profiling Confirm on-target binding cell_based_potency Cell-Based Potency Assay proteomic_profiling->cell_based_potency Assess proteome-wide selectivity off_target_validation Off-Target Validation cell_based_potency->off_target_validation Determine cellular efficacy

Caption: A three-phase experimental workflow for benchmarking covalent modifiers.

Phase 1: Intrinsic Reactivity Assessment

The intrinsic reactivity of a covalent modifier is a critical parameter that influences its potency and potential for off-target effects. A highly reactive compound may exhibit potent activity but could also react indiscriminately with other cellular nucleophiles, leading to toxicity. Conversely, a compound with low reactivity may not achieve sufficient target engagement.

Glutathione (GSH) Reactivity Assay

Glutathione, a tripeptide containing a reactive cysteine residue, is a widely used surrogate to assess the intrinsic reactivity of electrophilic compounds.[9][10] By monitoring the rate of GSH adduction, we can obtain a quantitative measure of a compound's electrophilicity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each covalent modifier (this compound, acrylamide, chloroacetamide, and vinyl sulfone) in DMSO.

    • Prepare a stock solution of reduced glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, combine the covalent modifier and GSH at a defined final concentration (e.g., 100 µM modifier, 1 mM GSH).

    • Include control wells containing only the modifier (to monitor for degradation) and only GSH (to establish a baseline).

  • Time-Course Monitoring:

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an excess of a quenching agent like N-ethylmaleimide or by acidification.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the remaining GSH and the formation of the modifier-GSH adduct.

    • Calculate the second-order rate constant (k) for the reaction of each modifier with GSH.

Expected Outcomes and Data Presentation:

The results of the GSH reactivity assay can be summarized in the following table:

Covalent ModifierWarhead ClassSecond-Order Rate Constant (M⁻¹s⁻¹)Half-life with GSH (min)
This compoundBromoacetamideExpected to be highExpected to be short
Representative AcrylamideAcrylamideVariable, dependent on substitutionVariable
Representative ChloroacetamideChloroacetamideModerate to highModerate to short
Representative Vinyl SulfoneVinyl SulfoneVariable, generally moderateVariable

Phase 2: Target Engagement and Proteome-Wide Selectivity

While intrinsic reactivity is informative, it does not fully predict how a covalent modifier will behave in a complex biological system. The non-covalent interactions between the modifier's scaffold and the target protein's binding pocket play a crucial role in positioning the warhead for covalent bond formation.

Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a direct method to confirm the covalent modification of a target protein.[11][12] By measuring the mass of the protein before and after incubation with the modifier, we can detect the mass shift corresponding to the adduction of the compound.

Protocol:

  • Protein and Compound Preparation:

    • Obtain a purified preparation of a model protein with a known reactive cysteine (e.g., a recombinant kinase or protease).

    • Prepare stock solutions of the covalent modifiers in DMSO.

  • Incubation:

    • Incubate the protein with an excess of each covalent modifier for a defined period (e.g., 1 hour at 37°C).

    • Include a control sample with the protein and DMSO only.

  • Sample Preparation for MS:

    • Desalt the protein samples using a suitable method (e.g., zip-tipping or buffer exchange) to remove excess modifier and non-covalently bound species.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the precise mass of the protein in each sample.

Chemoproteomic Profiling using Activity-Based Protein Profiling (ABPP)

To assess the proteome-wide selectivity of our covalent modifiers, we will employ a competitive activity-based protein profiling (ABPP) approach.[4][13] This technique uses a broad-spectrum covalent probe to label a large number of proteins in a cell lysate. By pre-incubating the lysate with our test compounds, we can identify their protein targets by observing a decrease in labeling by the probe.

Protocol:

  • Cell Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology applications).

  • Competitive Labeling:

    • Pre-incubate aliquots of the cell lysate with a concentration range of each covalent modifier for a defined period.

    • Include a DMSO control.

  • Probe Labeling:

    • Add a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) to each lysate and incubate to label the remaining accessible cysteines.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Proteomic Analysis:

    • Digest the enriched proteins into peptides and analyze them by LC-MS/MS to identify and quantify the proteins that were outcompeted by our covalent modifiers.

Data Presentation for Target Engagement and Selectivity:

The data from these experiments can be presented in a comprehensive table:

Covalent ModifierOn-Target Modification (Intact MS)Number of Off-Targets (ABPP, >50% competition)Key Off-Target Classes
This compoundYes/NoExpected to be moderate to highKinases, Deubiquitinases, etc.
Representative AcrylamideYes/NoVariableDependent on scaffold
Representative ChloroacetamideYes/NoModerateDependent on scaffold
Representative Vinyl SulfoneYes/NoVariableDependent on scaffold

Phase 3: Cellular Activity and Off-Target Validation

The ultimate test of a covalent modifier is its activity and selectivity in a cellular context. Cell-based assays allow us to assess the compound's ability to engage its target in a native environment and to evaluate potential off-target effects that could lead to toxicity.

Cell-Based Potency Assay

The choice of a cell-based potency assay will depend on the intended target of the covalent modifiers. For example, if the target is a kinase, a cell-based assay measuring the phosphorylation of a downstream substrate would be appropriate.

General Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line and seed into 96-well plates.

    • Treat the cells with a serial dilution of each covalent modifier for a defined period.

  • Assay Readout:

    • Perform the appropriate assay to measure the biological activity of the target protein (e.g., ELISA, Western blot, or a reporter gene assay).

  • Data Analysis:

    • Determine the IC₅₀ value for each compound.

Off-Target Validation in Cells

Chemoproteomic profiling provides a list of potential off-targets. It is crucial to validate these findings in a cellular context to confirm that the compound engages these off-targets at physiologically relevant concentrations.

Protocol:

  • Targeted Off-Target Engagement Assay:

    • Select a high-priority off-target identified by ABPP.

    • Develop a specific cellular assay to measure the activity of this off-target.

    • Treat cells with the covalent modifiers and measure their effect on the off-target's activity.

  • Cell Viability/Toxicity Assay:

    • Treat a panel of cell lines with a range of concentrations of each covalent modifier.

    • Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to assess general cytotoxicity.

Data Summary for Cellular Assays:

Covalent ModifierOn-Target Cellular IC₅₀ (µM)Off-Target Cellular IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/IC₅₀)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Representative AcrylamideTo be determinedTo be determinedTo be determinedTo be determined
Representative ChloroacetamideTo be determinedTo be determinedTo be determinedTo be determined
Representative Vinyl SulfoneTo be determinedTo be determinedTo be determinedTo be determined

Discussion and Interpretation of Results

The data generated from this comprehensive benchmarking study will provide a detailed picture of the relative performance of this compound and the other commercial covalent modifiers.

  • Reactivity vs. Selectivity Trade-off: We anticipate that the bromoacetamide will be the most reactive compound in the GSH assay.[6][7] However, this high reactivity may translate to lower selectivity in the chemoproteomic profiling experiments. The acrylamide and vinyl sulfone modifiers, with their more tunable reactivity, may exhibit a better balance between on-target potency and proteome-wide selectivity.

  • The Importance of the Scaffold: It is crucial to remember that the warhead is only one part of the covalent modifier. The non-covalent interactions of the scaffold with the protein binding pocket are equally important for achieving high affinity and selectivity.[1] Therefore, the results of this study should be interpreted in the context of the specific scaffolds used for each warhead.

  • Cellular Context is Key: The cellular assays are the most physiologically relevant and will provide the ultimate assessment of the compounds' therapeutic potential. A compound that appears promising in biochemical and proteomic assays may fail in cellular assays due to poor cell permeability, metabolic instability, or off-target toxicity.

Conclusion

This guide has outlined a rigorous and systematic approach for benchmarking this compound against commonly used commercial covalent modifiers. By following these detailed protocols, researchers can generate high-quality, comparative data to guide their covalent drug discovery efforts. The choice of a covalent warhead is a critical decision in the design of a targeted covalent inhibitor, and a thorough understanding of the properties of different electrophiles is essential for success.

References

  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis Online. [Link]

  • Recent Advances in Covalent Drug Discovery - MDPI. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview | Request PDF - ResearchGate. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC - NIH. [Link]

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | ACS Pharmacology & Translational Science. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC - NIH. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - NIH. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS - Domainex. [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | Request PDF. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. [Link]

  • Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - NIH. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. [Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. [Link]

  • Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - ACS Publications. [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. [Link]

  • N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc. [Link]

  • Emerging strategies in covalent inhibition - YouTube. [Link]

  • N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071 - PubChem. [Link]

  • Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC - NIH. [Link]

  • Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis - PubMed Central. [Link]

  • 2-amino-N-(4-methoxyphenyl)acetamide | C9H12N2O2 | CID 409191 - PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-bromo-N-(2-methoxyphenyl)acetamide demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for its proper disposal, moving beyond simple steps to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.

Core Hazard Profile & Chemical Identity

Understanding the intrinsic properties of this compound is the foundation of its safe management. As a halogenated organic compound, it belongs to a chemical class with specific disposal requirements mandated by federal and local regulations.

Property Identifier / Hazard Information
Chemical Name This compound
CAS Number 32428-69-6[1]
Molecular Formula C9H10BrNO2[1]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Harmful if swallowed, in contact with skin, or inhaled.[3][4]
Waste Classification Halogenated Organic Waste . This is due to the carbon-bromine bond.[5]

The Critical Nature of Halogenation: The presence of bromine fundamentally dictates the disposal pathway. Halogenated organic compounds require specific high-temperature incineration to ensure complete destruction and prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans. For this reason, they must never be mixed with non-halogenated waste streams.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling or preparing this compound for disposal, the following PPE is mandatory to mitigate risks of exposure.[2]

  • Engineering Controls: All handling and disposal preparation must occur within a certified chemical fume hood to control inhalation exposure.[3]

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield. The eyes are particularly susceptible to irritation and can readily absorb chemicals.[7]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]

  • Body Protection: A long-sleeved lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[7]

Waste Segregation: The Cornerstone of Compliance and Safety

Proper segregation is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous reactions and result in costly disposal violations for the entire institution.

  • Designated Waste Container: Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container must be compatible with the waste and have a secure, threaded cap.[6]

  • Labeling Protocol: The waste container must be labeled "Halogenated Organic Waste" and list all chemical constituents by their full name—no abbreviations or formulas.[5][6] The label should be affixed to the container before the first drop of waste is added.[6]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[6] Store the container in a designated satellite accumulation area that is secure and well-ventilated.

Step-by-Step Disposal Protocols

Follow these validated procedures based on the form of the waste.

Protocol 4.1: Disposal of Unused/Expired Pure Compound (Solid)

This protocol addresses the disposal of the raw chemical product.

  • Preparation: Ensure all required PPE is correctly worn and work is being performed in a chemical fume hood.

  • Container Check: Confirm the designated "Halogenated Organic Solid Waste" container is properly labeled and accessible.

  • Transfer: Carefully transfer the solid this compound from its original container into the waste container. Use a dedicated spatula or scoop. Avoid generating dust.[8]

  • Container Rinsing (Decontamination): The empty, original container must be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol).

  • Rinsate Disposal: The solvent rinsate is now considered halogenated liquid waste and must be transferred to the designated "Halogenated Organic Liquid Waste" container.

  • Final Steps: Securely cap the solid waste container. The decontaminated original container can now be disposed of as regular laboratory glass or plastic waste, depending on its material.

Protocol 4.2: Disposal of Contaminated Labware

This includes items like pipette tips, contaminated filter paper, gloves, and weighing boats.

  • Gross Decontamination: Remove as much residual chemical as possible. If practical, rinse the item with a small amount of an appropriate solvent, collecting the rinsate as halogenated liquid waste.

  • Segregation:

    • Solid Waste: Place all contaminated solid items (gloves, wipes, filter paper) directly into the "Halogenated Organic Solid Waste" container.

    • Sharps: Contaminated needles or razor blades must first be placed in a designated sharps container, which is then placed into the solid waste container or managed according to institutional policy.

  • Glassware: Contaminated glassware should be decontaminated by rinsing three times with an appropriate solvent. Collect all rinsate as halogenated liquid waste. After this procedure, the glassware can be washed and reused.

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and correct response is critical.

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Once fully absorbed, carefully sweep or scoop the material into a suitable, sealable container.[2] Avoid creating dust.[8]

  • Label & Dispose: Label the container as "Spill Debris: this compound" and dispose of it as halogenated solid waste.

  • Decontaminate: Clean the spill area with soap and water, and wipe down all affected surfaces.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Disposal Decision Workflow

This diagram outlines the logical sequence for classifying and disposing of waste related to this compound.

G Disposal Workflow for this compound cluster_start Waste Identification cluster_pathways Segregation & Containment cluster_actions Final Processing cluster_end Waste Accumulation start Identify Waste Type solid_waste Pure Solid or Contaminated Debris (Gloves, Wipes) start->solid_waste liquid_waste Contaminated Solvent or Rinsate start->liquid_waste glass_waste Contaminated Glassware start->glass_waste solid_container Place in Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container decon Triple Rinse with Appropriate Solvent glass_waste->decon decon->glass_waste Clean Glassware (for reuse/disposal) collect_rinsate Collect Rinsate decon->collect_rinsate Rinsate collect_rinsate->liquid_container

Sources

Personal protective equipment for handling 2-bromo-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-bromo-N-(2-methoxyphenyl)acetamide

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential safety and logistical information for handling this compound (CAS No. 32428-69-6), a compound that, while valuable in research, requires careful handling due to its potential hazards. This document is structured to provide a clear, step-by-step approach to safety, ensuring that every protocol is a self-validating system of protection.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with this class of compounds are acute toxicity, skin and eye corrosion, and respiratory irritation.[1][4][5]

Engineering Controls are non-negotiable:

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation. However, this is not a substitute for the primary containment provided by a fume hood.[5]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The proper selection and use of PPE are critical to prevent direct contact with the chemical.[6][7] The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Double-gloving with nitrile gloves.Halogenated organic compounds can be aggressive towards glove materials. Nitrile gloves offer good resistance to a range of chemicals.[8][9] Double-gloving provides an extra layer of protection in case of a tear or rapid permeation. Always inspect gloves for any signs of degradation before and during use.[10]
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine powders.[4][9] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[11]
Body A flame-resistant lab coat, fully fastened.A lab coat will protect your skin and personal clothing from accidental spills. Ensure it is kept clean and replaced if significantly contaminated.[3]
Respiratory Use within a chemical fume hood.A fume hood is the primary means of respiratory protection.[3] If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[12]
Feet Closed-toe shoes.Shoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[9][10]
III. Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram and procedural steps provide a clear guide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_risk 1. Risk Assessment & Review SDS of Analogs prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh 4. Weigh Compound in Fume Hood prep_setup->handle_weigh handle_reaction 5. Perform Reaction/Procedure handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Equipment & Surfaces handle_reaction->cleanup_decon cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety information for analogous compounds.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within the chemical fume hood. Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible.

  • Weighing and Transfer:

    • Tare your weighing vessel within the fume hood.

    • Carefully transfer the required amount of this compound. Avoid creating dust.

    • Close the primary container immediately after use.

  • Reaction/Use:

    • Perform all subsequent steps, such as dissolving the compound or adding it to a reaction mixture, within the fume hood.

    • Use caution to avoid splashes or aerosol generation.

  • Decontamination and Cleanup:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • All cleaning materials (wipes, etc.) should be treated as hazardous waste.

IV. Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.[3]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.

  • For small spills within a fume hood, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite or sand).[3]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

V. Waste Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 . Chemsrc.com. Available from: [Link]

  • Material Safety Data Sheet - 2-Bromoacetamide, 98% . Cole-Parmer. Available from: [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency. Available from: [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • N-(2-Bromo-5-methoxyphenyl)acetamide . PubChem. Available from: [Link]

  • SAFETY DATA SHEET - 4'-Bromoacetanilide . Thermo Fisher Scientific. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Princeton University. Available from: [Link]

  • 2-Bromoacetamide . PubChem. Available from: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. Available from: [Link]

  • Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. Available from: [Link]

  • Chemical Resistance Guide . Microflex. Available from: [Link]

  • Appendix 1--Personal Protective Equipment Requirements . California Department of Pesticide Regulation. Available from: [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. Available from: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . Lab Manager Magazine. Available from: [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. Available from: [Link]

  • OSHA Glove Selection Chart . University of Nebraska-Lincoln Environmental Health and Safety. Available from: [Link]

  • Safe handling of cytotoxics: guideline recommendations . PubMed Central. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-bromo-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.